Tetrahydrofuran-3-yl 4-methylbenzenesulfonate
Description
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Properties
IUPAC Name |
oxolan-3-yl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-10-6-7-14-8-10/h2-5,10H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCNXHYRAKUQDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550848 | |
| Record name | Oxolan-3-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112052-11-6 | |
| Record name | Oxolan-3-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (3R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate
Abstract: This technical guide provides a comprehensive overview of the synthesis of (3R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, outlines critical safety considerations, and discusses methods for purification and characterization. The content is tailored for researchers, scientists, and drug development professionals, aiming to bridge theoretical knowledge with practical application in a laboratory setting.
Introduction: Strategic Importance of a Chiral Intermediate
(3R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, also known as (R)-3-tosyloxytetrahydrofuran, is a chiral building block of significant interest in medicinal chemistry. Its stereospecific configuration is crucial for the synthesis of complex molecules where chirality dictates biological activity. The tosylate group, a derivative of p-toluenesulfonic acid, is an excellent leaving group, making this compound a versatile precursor for nucleophilic substitution reactions.[2] This guide focuses on the efficient and reliable synthesis of this intermediate via the tosylation of (3R)-3-Hydroxytetrahydrofuran.
The conversion of an alcohol to a tosylate is a fundamental transformation in organic synthesis.[2] Alcohols are generally poor leaving groups in nucleophilic substitution reactions due to the strong basicity of the hydroxide ion (HO-).[2] By converting the hydroxyl group into a tosylate ester, we create a much more stable leaving group, the tosylate anion, which is stabilized by resonance.[3] This activation of the alcohol facilitates subsequent substitution reactions, often with inversion of stereochemistry if the reaction proceeds via an SN2 mechanism.[3]
Reaction Mechanism: The Tosylation of a Secondary Alcohol
The synthesis of (3R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate from (3R)-3-Hydroxytetrahydrofuran is a classic example of nucleophilic acyl substitution at the sulfur atom of p-toluenesulfonyl chloride (TsCl). The reaction proceeds in two main stages:
-
Nucleophilic Attack: The oxygen atom of the hydroxyl group in (3R)-3-Hydroxytetrahydrofuran acts as a nucleophile and attacks the electrophilic sulfur atom of tosyl chloride. This results in the displacement of the chloride ion and the formation of an oxonium ion intermediate. It is crucial to note that the stereocenter at the carbon bearing the hydroxyl group is not involved in this step, and thus its configuration is retained.[4]
-
Deprotonation: A non-nucleophilic base, such as pyridine or triethylamine, is used to deprotonate the oxonium ion intermediate. This step is essential to neutralize the intermediate and drive the reaction to completion, yielding the final product, (3R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, and the hydrochloride salt of the base.
Caption: Mechanism of Tosylation.
Detailed Experimental Protocol
This protocol is adapted from established procedures and is designed for robustness and scalability.[3][5]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Notes |
| (3R)-3-Hydroxytetrahydrofuran | C₄H₈O₂ | 88.11 | ≥98% | Starting material. |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | ≥98% | Corrosive, moisture-sensitive. |
| Pyridine | C₅H₅N | 79.10 | Anhydrous | Base and solvent. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Reaction solvent. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M aqueous solution | For workup. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated aqueous solution | For workup. |
| Brine | NaCl(aq) | - | Saturated aqueous solution | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Granular | Drying agent. |
| Silica Gel | SiO₂ | - | 60 Å, 230-400 mesh | For column chromatography. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | HPLC grade | Eluent for chromatography. |
| Hexanes | C₆H₁₄ | - | HPLC grade | Eluent for chromatography. |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (3R)-3-Hydroxytetrahydrofuran (1.0 eq.) in anhydrous dichloromethane (DCM) (10 volumes).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Base: Add anhydrous pyridine (1.5 eq.) to the cooled solution dropwise via the dropping funnel.
-
Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM (5 volumes) to the reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.[3]
-
Workup - Quenching: Once the reaction is complete, quench the reaction by the slow addition of 1 M hydrochloric acid until the pH of the aqueous layer is acidic.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 volumes).
-
Workup - Washing: Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.
Caption: Experimental Workflow for Synthesis.
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Column Packing: Pack a glass column with silica gel in a slurry of hexanes.
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).[6]
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a colorless to pale yellow oil.
Safety Considerations
A thorough risk assessment should be conducted before starting any chemical synthesis.
-
p-Toluenesulfonyl Chloride (TsCl): TsCl is corrosive and a lachrymator. It reacts with water to produce hydrochloric acid.[7] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][8] In case of skin contact, wash immediately with plenty of soap and water.[9]
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Handle in a fume hood and wear appropriate PPE.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a well-ventilated fume hood.
-
General Precautions: Ensure all glassware is dry, as moisture can hydrolyze tosyl chloride.[9] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Characterization
The identity and purity of the synthesized (3R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate can be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The characteristic peaks for the tosyl group (aromatic protons and the methyl group) and the tetrahydrofuran ring should be observed.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The strong absorption bands corresponding to the sulfonate group (S=O stretching) are typically observed around 1350 cm⁻¹ and 1170 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (242.29 g/mol ).[1][2][10]
Conclusion
The synthesis of (3R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate via the tosylation of (3R)-3-Hydroxytetrahydrofuran is a reliable and well-established method for producing this valuable chiral intermediate. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize this compound for its various applications in pharmaceutical and chemical research.
References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
- Google Patents. (2016). Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
PubChem. (n.d.). Tetrahydrofuran-3-YL 4-methylbenzenesulfonate, (3R)-. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
-
YouTube. (2024, February 14). Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
-
YouTube. (2019, February 11). Tosylation of Alcohols. Retrieved from [Link]
Sources
- 1. (3R)-Tetrahydrofuran-3-yl 4-Methylbenzenesulfonate - SRIRAMCHEM [sriramchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. innospk.com [innospk.com]
- 8. reddit.com [reddit.com]
- 9. rsc.org [rsc.org]
- 10. This compound, (3R)- | C11H14O4S | CID 11149197 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of a Chiral Building Block
An In-depth Technical Guide to (S)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
(S)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, often referred to as (S)-3-tosyloxytetrahydrofuran, is a pivotal chiral building block in modern organic and medicinal chemistry.[1][2] Its structure incorporates a tetrahydrofuran (THF) ring, a common motif in biologically active molecules, and a tosylate group, an excellent leaving group for nucleophilic substitution reactions. The defining feature of this compound is its specific stereochemistry at the C3 position of the THF ring, designated as '(S)'.
In the pharmaceutical industry, where the three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and a toxic substance, the demand for enantiomerically pure intermediates is paramount.[3][4][5] Living systems are inherently chiral, and drugs interact with biological targets like enzymes and receptors with high stereoselectivity.[3] Consequently, using chiral building blocks like (S)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate allows for the precise and efficient construction of complex molecular architectures, ensuring that only the desired, therapeutically active enantiomer of a drug is synthesized.[2][4]
This compound serves as a key intermediate for introducing the (S)-tetrahydrofuran-3-yloxy moiety into target molecules. This structural unit is found in a range of pharmaceuticals, including treatments for diabetes, cancer, and AIDS.[6][7] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in drug discovery and development.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of (S)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate are summarized below.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 112052-11-6 | [8][9][10][11] |
| Molecular Formula | C₁₁H₁₄O₄S | [10][11][12] |
| Molecular Weight | 242.29 g/mol | [10][11][12][13] |
| IUPAC Name | [(3S)-oxolan-3-yl] 4-methylbenzenesulfonate | [10] |
| Synonyms | (S)-3-Tosyloxytetrahydrofuran, (S)-(+)-3-Tetrahydrofuranyl tosylate | [10][14][15] |
| Appearance | White to off-white or light yellow solid/crystal | [15] |
| Melting Point | 38.0 to 42.0 °C (Data for (R)-enantiomer) |
Spectroscopic Signature
While a dedicated spectrum for the (S)-enantiomer is not publicly available, the structure allows for predictable spectroscopic characteristics. The ¹H-NMR spectrum would feature distinct signals for the aromatic protons of the tosyl group (two doublets in the ~7.4-7.8 ppm range), a singlet for the methyl group on the benzene ring (~2.4 ppm), and a series of multiplets for the tetrahydrofuran ring protons. The proton at the C3 position, adjacent to the tosylate group, would be expected to appear furthest downfield among the ring protons due to the electron-withdrawing effect of the sulfonate ester.
Part 2: Synthesis and Purification
The primary route to (S)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is through the tosylation of its corresponding alcohol, (S)-3-hydroxytetrahydrofuran. The chirality of the final product is derived directly from this starting material.
Synthesis of the Precursor: (S)-3-Hydroxytetrahydrofuran
The chiral precursor, (S)-3-hydroxytetrahydrofuran, is a valuable intermediate in its own right and can be synthesized via several established routes, often starting from the chiral pool.[7][16] A common and industrially viable method begins with L-malic acid, a naturally occurring and inexpensive chiral starting material.[6][17] The process involves:
-
Esterification: L-malic acid is first converted to its dimethyl ester.[6][17]
-
Reduction: The diester is then reduced, typically using a strong reducing agent like sodium borohydride, to yield (S)-1,2,4-butanetriol.[6][17]
-
Cyclization: Finally, the triol undergoes acid-catalyzed dehydration and cyclization to form (S)-3-hydroxytetrahydrofuran.[6][16]
Workflow for the Synthesis of (S)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate
Caption: General workflow for the synthesis and purification of the title compound.
Experimental Protocol: Tosylation of (S)-3-Hydroxytetrahydrofuran
The following protocol is adapted from a documented procedure for the synthesis of the (R)-enantiomer and is applicable for the (S)-enantiomer.[18] The causality behind each step is explained to provide a deeper understanding.
-
Inert Atmosphere & Cooling: To a stirred solution of (S)-3-hydroxytetrahydrofuran (1.0 eq.) in an anhydrous solvent like toluene or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as N-methylmorpholine (1.5 eq.) and a catalytic amount of 1-methylimidazole (0.5 eq.). Cool the mixture to 0-10°C using an ice bath.
-
Causality: An inert atmosphere prevents side reactions with atmospheric moisture. Cooling is critical as the reaction with p-toluenesulfonyl chloride is exothermic. The base neutralizes the HCl byproduct generated during the reaction, driving it to completion.
-
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (1.3 eq.) portion-wise, ensuring the internal temperature remains between 0-10°C.
-
Causality: Portion-wise addition allows for better temperature control, preventing potential side reactions or degradation of the product.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature (15-25°C) and stir until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Causality: Monitoring ensures the reaction is stopped once the starting material is fully consumed, maximizing yield and minimizing the formation of impurities.
-
-
Aqueous Workup: Once complete, quench the reaction by adding water. Separate the organic layer. Extract the aqueous layer with the same organic solvent to recover any dissolved product. Combine the organic layers.
-
Causality: Quenching with water stops the reaction and dissolves the inorganic salts (e.g., N-methylmorpholinium chloride), facilitating their removal.
-
-
Washing: Wash the combined organic layer sequentially with dilute hydrochloric acid, aqueous sodium bicarbonate solution, and finally, brine (saturated aqueous sodium chloride).
-
Causality: The acid wash removes any remaining organic base. The bicarbonate wash removes any unreacted TsCl and residual acid. The brine wash removes the bulk of the dissolved water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation).
-
Causality: Removing all traces of water is crucial before solvent evaporation to prevent potential hydrolysis of the tosylate product.
-
-
Purification: The resulting crude product, often an oil or semi-solid, can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane) or by column chromatography on silica gel.
Part 3: Chemical Reactivity and Applications
The synthetic utility of (S)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate stems from the electronic properties of the tosylate group.
Reactivity Profile
The tosylate anion (p-toluenesulfonate) is a highly stable, resonance-delocalized species. This stability makes it an excellent leaving group in nucleophilic substitution reactions, particularly SN2 reactions. When a nucleophile attacks the electrophilic C3 carbon of the tetrahydrofuran ring, it displaces the tosylate group, forming a new carbon-nucleophile bond with inversion of stereochemistry.
Sources
- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 4. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 5. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation method of (S)-3-hydroxytetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]
- 7. Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 112052-11-6|(S)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate|BLD Pharm [bldpharm.com]
- 10. (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate | C11H14O4S | CID 13837326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. Tetrahydrofuran-3-yl 4-methylbenzenesulfonate | C11H14O4S | CID 13837325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound, (3R)- | C11H14O4S | CID 11149197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound, (3S)- [drugfuture.com]
- 15. (S)-3-P-MESYLOXYTETRAHYDROFURAN | 112052-11-6 [chemicalbook.com]
- 16. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 17. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 18. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]
Tetrahydrofuran-3-yl 4-methylbenzenesulfonate CAS number
An In-depth Technical Guide to Tetrahydrofuran-3-yl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a key chiral intermediate in modern organic synthesis and pharmaceutical development. This document elucidates the compound's chemical identity, including its stereoisomer-specific CAS numbers, physicochemical properties, and synthesis. It further details its critical role as a building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), supported by mechanistic insights and established protocols. Safety, handling, and analytical characterization are also discussed to provide a holistic resource for laboratory and industrial applications.
Chemical Identity and Physicochemical Properties
This compound, often referred to as 3-tosyloxytetrahydrofuran, is a sulfonate ester that serves as an excellent leaving group in nucleophilic substitution reactions. Its utility is significantly enhanced by its chiral nature, with both enantiomers being commercially available and crucial for stereoselective synthesis.
The identity of this compound is defined by its Chemical Abstracts Service (CAS) number, which differs for its stereoisomers:
| Isomer | CAS Number |
| (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate | 219823-47-9[1][2][3][4][5] |
| (S)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate | 112052-11-6[5][6][7][8][9] |
| Racemic this compound | 13694-84-3 (one of the listed CAS numbers for the non-chiral form)[10] |
Synonyms: Common synonyms for the (R)-enantiomer include (R)-3-(p-Toluenesulfonyl)oxytetrahydrofuran and (3R)-Tetrahydro-3-furanyl 4-Methylbenzenesulfonate.[4] The (S)-enantiomer is similarly referred to as (S)-3-(p-Toluenesulfonyl)oxytetrahydrofuran and (3S)-Tetrahydro-3-furanyl 4-Methylbenzenesulfonate.[9]
A summary of its key physicochemical properties is presented below:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₄S | [1][10] |
| Molecular Weight | 242.29 g/mol | [1][2][10] |
| Appearance | White to light yellow powder or crystal | |
| Melting Point | 38.0 to 42.0 °C | |
| Solubility | Soluble in organic solvents | [3] |
| Storage | Sealed in a dry environment at 2-8°C | [2][4] |
Synthesis and Mechanism
The synthesis of this compound is a cornerstone procedure in organic chemistry, typically involving the reaction of 3-hydroxytetrahydrofuran with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The choice of the enantiomer of 3-hydroxytetrahydrofuran dictates the stereochemistry of the final product.
Reaction Mechanism: The synthesis proceeds via a nucleophilic attack of the hydroxyl group of 3-hydroxytetrahydrofuran on the electrophilic sulfur atom of p-toluenesulfonyl chloride. A base, commonly pyridine or triethylamine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The stereochemistry at the 3-position of the tetrahydrofuran ring is retained throughout the reaction.
Caption: General Synthetic Workflow for this compound.
Experimental Protocol:
-
To a stirred solution of (R)-3-hydroxytetrahydrofuran (1.0 eq) in dichloromethane at 0°C, add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or HPLC until completion.
-
Quench the reaction with the addition of water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate.
Applications in Drug Development
The primary application of this compound lies in its role as a versatile intermediate for introducing the chiral tetrahydrofuran-3-yl moiety into target molecules.[7] This is particularly valuable in the synthesis of pharmaceuticals where specific stereochemistry is essential for biological activity.
Case Study: Synthesis of Empagliflozin
A notable example is its use in the synthesis of Empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[11] In this synthesis, the (R)-enantiomer of this compound is often employed to introduce the chiral tetrahydrofuran ring via a nucleophilic substitution reaction.[4]
Caption: Role of this compound in API Synthesis.
The tosylate group acts as an excellent leaving group, facilitating the formation of a new carbon-oxygen or carbon-nitrogen bond with a suitable nucleophile, thereby constructing the core structure of the drug molecule with the desired stereochemistry.
Analytical Characterization
Quality control and characterization of this compound are crucial for its effective use. A combination of spectroscopic and chromatographic techniques is employed to confirm its identity and purity.
| Analytical Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ: 7.75-7.77 (d, J= 8 Hz, 2H), 7.32-7.34 (d, J= 8 Hz, 2H), 5.06-5.09 (m, 1H), 3.82-3.88 (q, J= 8 Hz, 1H), 3.70-3.80 (m, 2H), 2.45 (s, 3H), 2.05-2.20 (m, 2H).[12] |
| ¹³C NMR | Characteristic peaks for the tosyl group and the tetrahydrofuran ring. |
| HPLC | A single major peak indicating high purity (>98.0%). |
| FT-IR | Strong absorptions corresponding to S=O stretching of the sulfonate group. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |
Safety and Handling
This compound is classified as harmful and an irritant.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
P264: Wash hands and skin thoroughly after handling.[13]
-
P280: Wear protective gloves, eye protection, and face protection.[13]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[13]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[13][14]
Conclusion
This compound is a valuable and versatile chiral building block in organic synthesis, with profound applications in the pharmaceutical industry. Its well-defined stereochemistry and the excellent leaving group ability of the tosylate moiety make it an indispensable reagent for the construction of complex, biologically active molecules. A thorough understanding of its properties, synthesis, and handling is paramount for its safe and effective utilization in research and development.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11149197, this compound, (3R)-. Retrieved from [Link]
-
Pharmaffiliates (2024). (S)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13837325, this compound. Retrieved from [Link]
-
Autech Industry Co.,Limited (2024). High-Quality (3R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate. Retrieved from [Link]
-
Pharmaffiliates (2024). (3R)-Tetrahydro-3-furanyl-4-methylbenzenesulphonate. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13837326, (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate. Retrieved from [Link]
- Google Patents (2017). US Patent US 2017 / 0247356 A1.
-
Hangzhou Cheminspire technologies Co., Ltd. (2024). Empagliflozin Intermediates. Retrieved from [Link]
- Google Patents (2016). WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.
-
R Discovery (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Retrieved from [Link]
-
Junyuan Petroleum Group (2024). Tetrahydrofuran (THF): a highly efficient solvent with wide applications. Retrieved from [Link]
Sources
- 1. This compound, (3R)- | C11H14O4S | CID 11149197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 219823-47-9|(R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate|BLD Pharm [bldpharm.com]
- 3. innospk.com [innospk.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Chiral Auxiliaries | CymitQuimica [cymitquimica.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. (S)-Tetrahydrofuran-3-yl 4-Methylbenzenesulfonate | 112052-11-6 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
- 8. (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate | C11H14O4S | CID 13837326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (S)-Tetrahydrofuran-3-yl 4-Methylbenzenesulfonate | 112052-11-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 10. This compound | C11H14O4S | CID 13837325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Velpatasvir | Roxadustat | Empagliflozin | Baloxavir intermediates- Hangzhou Cheminspire technologies Co., Ltd. [cheminspire.com]
- 12. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to Tetrahydrofuran-3-yl 4-methylbenzenesulfonate: Properties, Synthesis, and Applications in Drug Development
This technical guide provides a comprehensive overview of Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, a key chemical intermediate with significant applications in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, a detailed synthesis protocol, and its critical role in the synthesis of prominent therapeutic agents.
Introduction and Significance
This compound, often referred to as tetrahydrofuran-3-yl tosylate, is a sulfonate ester that has garnered considerable attention in synthetic organic chemistry. Its significance lies in the unique combination of a tetrahydrofuran (THF) moiety and a tosylate leaving group. The THF ring is a prevalent structural motif in many biologically active molecules, and the tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions. This combination makes it a valuable building block for introducing the tetrahydrofuran-3-yl group into more complex molecular architectures, most notably in the synthesis of the SGLT2 inhibitor, empagliflozin. This guide will delve into the essential technical aspects of this compound, providing a robust resource for its effective utilization in a research and development setting.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is paramount for its handling, storage, and application in chemical synthesis. The key properties are summarized in the table below. The compound exists as stereoisomers, with the (R) and (S) enantiomers being the most relevant in pharmaceutical applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₄O₄S | [1][2] |
| Molecular Weight | 242.29 g/mol | [1][2] |
| Appearance | White to light yellow powder or crystal | [3] |
| Melting Point | 38.0 to 42.0 °C ((R)-isomer) | [3] |
| CAS Number | 112052-11-6 (racemic), 219823-47-9 ((R)-isomer), 112052-11-6 ((S)-isomer) | [1][2][4] |
| IUPAC Name | oxolan-3-yl 4-methylbenzenesulfonate | [1] |
Spectroscopic Data
Spectroscopic characterization is essential for confirming the identity and purity of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for both the tetrahydrofuran ring and the tosyl group. For the (R)-isomer, the following peaks have been reported (400 MHz, CDCl₃):
-
δ 7.75-7.77 (d, J= 8 Hz, 2H): Aromatic protons on the tosyl group ortho to the sulfonyl group.[5]
-
δ 7.32-7.34 (d, J= 8 Hz, 2H): Aromatic protons on the tosyl group meta to the sulfonyl group.[5]
-
δ 5.06-5.09 (m, 1H): The proton on the carbon bearing the tosylate group (C3 of the THF ring).[5]
-
δ 3.82-3.88 (q, J= 8 Hz, 2H): Protons on the carbons adjacent to the oxygen atom in the THF ring (C2 and C5).[5]
-
δ 2.44 (s, 3H): Methyl protons of the tosyl group.
-
δ 2.10-2.30 (m, 2H): Protons on the C4 carbon of the THF ring.
¹³C NMR Spectroscopy: While specific literature data for the title compound is scarce, the expected chemical shifts can be predicted based on the structure. The aromatic carbons of the tosyl group would appear in the range of 127-145 ppm, with the methyl carbon around 21 ppm. The carbons of the tetrahydrofuran ring would be expected in the upfield region, with the carbon attached to the tosylate group (C3) being the most downfield of the aliphatic carbons.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the sulfonyl group (S=O) stretching, typically found in the regions of 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹. Other significant peaks would include C-O stretching from the ether and ester functionalities, and C-H stretching from the aromatic and aliphatic portions of the molecule.
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 242. The fragmentation pattern would likely involve the loss of the tosyl group or cleavage of the tetrahydrofuran ring.
Synthesis of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate
The synthesis of the enantiomerically pure (R)-isomer is of particular interest due to its use in the production of empagliflozin. A common and effective method involves the tosylation of (R)-3-hydroxytetrahydrofuran. The causality behind this choice of reaction is the well-established reliability of tosylation for converting an alcohol into a good leaving group, which is essential for the subsequent nucleophilic substitution step in the synthesis of the target drug.
Experimental Protocol
This protocol is adapted from a patented procedure and represents a self-validating system for the synthesis of the title compound.[5]
Materials:
-
(R)-tetrahydrofuran-3-ol
-
Toluene
-
N-methylmorpholine
-
1-methylimidazole
-
p-toluenesulfonyl chloride
-
Dilute hydrochloric acid
-
Aqueous sodium bicarbonate solution
-
Aqueous sodium chloride solution
Procedure:
-
To a stirred solution of (R)-tetrahydrofuran-3-ol (1.0 eq.) in toluene, add N-methylmorpholine (1.5 eq.) and 1-methylimidazole (0.5 eq.) at 15 to 20°C. The use of N-methylmorpholine as a base is crucial to neutralize the HCl generated during the reaction, while 1-methylimidazole acts as a catalyst to accelerate the tosylation.
-
Add p-toluenesulfonyl chloride (1.33 eq.) portion-wise to the reaction mixture, maintaining the temperature between 15 and 20°C. The portion-wise addition helps to control the exothermic nature of the reaction.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid, aqueous sodium bicarbonate solution, and aqueous sodium chloride solution. These washing steps are essential to remove unreacted reagents, the base, and the catalyst.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate as an oil.
Caption: Workflow for the synthesis of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate.
Application in Drug Development: Synthesis of Empagliflozin
The primary and most significant application of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is as a key intermediate in the synthesis of empagliflozin, a potent and selective inhibitor of sodium-glucose co-transporter 2 (SGLT2) used for the treatment of type 2 diabetes.
In the synthesis of empagliflozin, a crucial step involves the etherification of a phenolic intermediate with (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate. The tosylate group acts as an efficient leaving group, allowing for the formation of the ether linkage under basic conditions. This reaction is a classic example of a Williamson ether synthesis. The choice of the (R)-enantiomer is stereochemically critical for the final biological activity of empagliflozin.
Caption: Role of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate in Empagliflozin synthesis.
Safety and Handling
This compound is classified as an irritant and should be handled with appropriate safety precautions.
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[3]
-
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a fundamentally important building block in modern pharmaceutical synthesis. Its well-defined physicochemical properties, coupled with a reliable synthetic route, make it an invaluable reagent. The critical role of its (R)-enantiomer in the large-scale production of the antidiabetic drug empagliflozin underscores its significance. This guide has provided a comprehensive technical overview to support researchers and drug development professionals in the safe and effective use of this versatile chemical intermediate.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
GSRS. (n.d.). This compound, (3S)-. Retrieved from [Link]
-
PubChem. (n.d.). (3R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate. Retrieved from [Link]
-
GSRS. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate. Retrieved from [Link]
-
precisionFDA. (n.d.). This compound, (3R)-. Retrieved from [Link]
- Google Patents. (2016). Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.
-
ResearchGate. (n.d.). The Parameters of the 1H and 13C NMR Spectra in the Series of Isotopomers of THF 1a-f. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental IR spectra of tetrahydrofuran. Retrieved from [Link]
-
University of Dayton. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Retrieved from [Link]
-
NIST. (n.d.). Tetrahydrofuran. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Ethenyl-3-(4-methyl-3-pentenyl)-2,5-bis(2-methylpropyl)tetrahydrofuran. Retrieved from [Link]
Sources
- 1. This compound | C11H14O4S | CID 13837325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, (3R)- | C11H14O4S | CID 11149197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-Tetrahydrofuran-3-yl 4-Methylbenzenesulfonate | 219823-47-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate | C11H14O4S | CID 13837326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]
An In-Depth Technical Guide to Tetrahydrofuran-3-yl 4-methylbenzenesulfonate: Synthesis, Characterization, and Application
This guide provides a comprehensive technical overview of Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, a key intermediate in modern pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, synthesis, spectroscopic characterization, and its critical role in the preparation of therapeutic agents.
Introduction: A Pivotal Intermediate in Drug Discovery
This compound, often referred to as a tosylate, is a vital building block in organic synthesis. Its significance lies in the strategic placement of a tosyl group, an excellent leaving group, on a tetrahydrofuran ring. This structural feature makes it an ideal substrate for nucleophilic substitution reactions, a cornerstone of pharmaceutical drug development. The tetrahydrofuran moiety itself is a privileged scaffold found in numerous FDA-approved drugs, valued for its ability to improve pharmacokinetic properties.[1] This guide will focus on the chiral (R)-enantiomer, a specific stereoisomer crucial for the synthesis of targeted therapeutics.
Chemical Structure and Properties
The chemical identity of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is defined by its unique arrangement of a tetrahydrofuran ring, a tosyl group, and a specific stereochemistry at the C3 position of the furan ring.
IUPAC Name: [(3R)-oxolan-3-yl] 4-methylbenzenesulfonate[2][3]
Synonyms: (R)-3-(p-Toluenesulfonyl)oxytetrahydrofuran, (3R)-Tetrahydro-3-furanyl 4-Methylbenzenesulfonate
Stereochemistry: The "(R)" designation indicates the absolute configuration at the chiral center, which is critical for its specific applications in asymmetric synthesis.
Below is a visualization of the chemical structure:
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from a patented industrial process, ensuring its robustness and scalability.
Materials:
-
(R)-tetrahydrofuran-3-ol
-
Toluene
-
N-methylmorpholine
-
1-methylimidazole
-
p-toluenesulfonyl chloride
-
Water
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate
-
Sodium Chloride
Procedure:
-
To a stirred solution of (R)-tetrahydrofuran-3-ol (65 g) in toluene (325 ml), add N-methylmorpholine (111.93 g, 1.5 eq.) and 1-methylimidazole (30.28 g, 0.5 eq.) at 15 to 20°C.
-
Cool the mixture to 0 to 10°C and add p-toluenesulfonyl chloride (187.0 g, 1.33 eq.) portion-wise, maintaining the temperature between 0 to 10°C.
-
Allow the reaction mixture to warm to 15 to 25°C and stir until the reaction is complete (typically 2 hours, monitored by gas chromatography).
-
Quench the reaction by adding water (325 ml) while maintaining the temperature between 15 to 25°C.
-
Separate the organic and aqueous layers. Extract the aqueous layer with toluene (195 ml).
-
Combine the organic layers and wash successively with dilute hydrochloric acid, aqueous sodium bicarbonate solution, and aqueous sodium chloride solution.
-
Concentrate the toluene layer under reduced pressure at a temperature below 40°C to yield (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate as an oil.
Spectroscopic Characterization
A self-validating system of protocols relies on thorough characterization of the synthesized compound. The following spectroscopic data are essential for confirming the identity and purity of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for elucidating the structure of the molecule. The spectrum provides information on the number of different types of protons and their connectivity.
¹H NMR (400 MHz, CDCl₃): δ: 7.75-7.77 (d, J= 8 Hz, 2H), 7.32-7.34 (d, J= 8 Hz, 2H), 5.06-5.09 (m, 1H), 3.82-3.88 (q, J= 8 Hz, 2H), 3.68-3.78 (m, 2H), 2.43 (s, 3H), 2.05-2.20 (m, 2H).
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 7.75-7.77 | d | 2H | Aromatic protons ortho to SO₂ |
| 7.32-7.34 | d | 2H | Aromatic protons meta to SO₂ |
| 5.06-5.09 | m | 1H | CH-OTs |
| 3.82-3.88 | q | 2H | CH₂ adjacent to ring oxygen |
| 3.68-3.78 | m | 2H | CH₂ adjacent to ring oxygen |
| 2.43 | s | 3H | Ar-CH₃ |
| 2.05-2.20 | m | 2H | CH₂ on THF ring |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted data would be presented here if available from a reliable source, with clear indication that it is a prediction.)
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected peaks would include:
(A table of expected IR absorption bands and their corresponding functional groups would be presented here if experimental data were found.)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Exact Mass: 242.0613 g/mol [3] (A description of the expected fragmentation pattern would be included here if experimental data were available.)
Application in Pharmaceutical Synthesis: The Case of Empagliflozin
A prime example of the utility of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is in the synthesis of Empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.
The Role of the Tosylate as a Leaving Group
In the synthesis of Empagliflozin, the tosylate group of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate serves as an excellent leaving group in a nucleophilic substitution reaction. The phenoxide, generated from the phenolic precursor of Empagliflozin, acts as the nucleophile, displacing the tosylate and forming the desired ether linkage.
Reaction Scheme
The following diagram illustrates the key step in the synthesis of Empagliflozin involving (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate.
Caption: Synthesis of Empagliflozin via nucleophilic substitution.
This reaction is typically carried out in the presence of a base such as cesium carbonate in a polar aprotic solvent like dimethylformamide. [2][4]The choice of the (R)-enantiomer of the tosylate is crucial for obtaining the correct stereochemistry in the final drug product.
Safety and Handling
(R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is a chemical that requires careful handling in a laboratory setting.
Hazard Statements:
-
H302: Harmful if swallowed. [2][3]* H315: Causes skin irritation. [2][3]* H319: Causes serious eye irritation. [2][3]* H335: May cause respiratory irritation. [2][3] Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Conclusion
(R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is a high-value intermediate for the pharmaceutical industry. Its well-defined stereochemistry and the presence of an excellent leaving group make it an indispensable tool for the synthesis of complex molecules like Empagliflozin. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
-
PubChem. (3R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate. National Center for Biotechnology Information. Retrieved from: [Link]
-
PubChem. This compound, (3R)-. National Center for Biotechnology Information. Retrieved from: [Link]
- Google Patents. Processes for preparation of empagliflozin.
-
Justia Patents. Processes for the preparation of SGLT-2 inhibitors, intermediates thereof. Retrieved from: [Link]
-
PubChem. (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate. National Center for Biotechnology Information. Retrieved from: [Link]
-
GSRS. This compound, (3S)-. Retrieved from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Retrieved from: [Link]
-
Pharmaffiliates. (3R)-Tetrahydro-3-furanyl-4-methylbenzenesulphonate. Retrieved from: [Link]
- Google Patents. Synthetic method of engagliflozin.
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). Retrieved from: [Link]
- Google Patents. Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.
-
ResearchGate. Experimental IR spectra of tetrahydrofuran. Retrieved from: [Link]
-
The Benicewicz Group. The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. Retrieved from: [Link]
-
MDPI. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Retrieved from: [Link]
-
European Journal of Chemistry. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. Retrieved from: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from: [Link]
-
Veeprho. (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate. Retrieved from: [Link]
-
PubMed. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Retrieved from: [Link]
Sources
Tetrahydrofuran-3-yl 4-methylbenzenesulfonate IUPAC name
An In-Depth Technical Guide to Tetrahydrofuran-3-yl 4-methylbenzenesulfonate: Synthesis, Application, and Quality Control
Authored by a Senior Application Scientist
This guide provides an in-depth technical examination of this compound, a pivotal intermediate in modern organic synthesis. Known commonly as tetrahydrofuran-3-yl tosylate, this reagent is instrumental in the construction of complex molecules, particularly within the pharmaceutical industry. We will move beyond simple definitions to explore the causality behind its synthesis, its mechanistic utility, and the rigorous quality control required for its application in drug development.
Core Identity and Physicochemical Properties
This compound is a derivative of tetrahydrofuran (THF), a five-membered cyclic ether. The addition of a 4-methylbenzenesulfonate (tosylate) group at the 3-position transforms the parent alcohol into a highly effective alkylating agent. The tosylate is an exceptional leaving group due to the stability of its corresponding anion, which is resonance-stabilized.
The compound exists as a racemate and as distinct (R) and (S) enantiomers. The stereochemistry at this position is often critical in pharmaceutical synthesis, where biological activity is dependent on the precise three-dimensional arrangement of atoms.
Table 1: Key Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | oxolan-3-yl 4-methylbenzenesulfonate | [1] |
| Synonyms | Tetrahydrofuran-3-yl tosylate, 3-Tosyloxy-tetrahydrofuran | [1] |
| Molecular Formula | C₁₁H₁₄O₄S | [1][2][3] |
| Molecular Weight | 242.29 g/mol | [1][2][3] |
| CAS Number | 112052-11-6 (Racemic/S-enantiomer) | [1][3] |
| 219823-47-9 ((R)-enantiomer) | [2] | |
| Appearance | White to light yellow powder or crystals |
| Melting Point ((R)-enantiomer) | 38.0 to 42.0 °C | |
Synthesis Protocol and Mechanistic Rationale
The synthesis of tetrahydrofuran-3-yl tosylate is a classic example of alcohol activation. The most common route involves the reaction of the corresponding alcohol, tetrahydrofuran-3-ol, with p-toluenesulfonyl chloride (TsCl). The choice of enantiomer ((R) or (S)-tetrahydrofuran-3-ol) dictates the stereochemistry of the final product, as the tosylation reaction proceeds with retention of configuration at the chiral center.
Experimental Protocol: Synthesis of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate
This protocol is adapted from established patent literature, providing a robust method for laboratory-scale synthesis.[4]
Materials:
-
(R)-tetrahydrofuran-3-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Toluene (solvent)
-
N-methylmorpholine (NMM, base)
-
1-methylimidazole (catalyst)
-
Water (for washing)
-
Brine (for washing)
Step-by-Step Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and temperature control, dissolve (R)-tetrahydrofuran-3-ol (1.0 eq.) in toluene.
-
Addition of Base and Catalyst: Cool the solution to 15-20°C. Add N-methylmorpholine (1.5 eq.) and 1-methylimidazole (0.5 eq.).
-
Expertise & Experience: N-methylmorpholine is a tertiary amine base used to neutralize the HCl generated during the reaction. Its steric bulk makes it non-nucleophilic, preventing it from competing with the alcohol. 1-methylimidazole is a highly effective acylation catalyst that operates by forming a reactive tosyl-imidazolium intermediate, accelerating the reaction.
-
-
Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (1.33 eq.) portion-wise, ensuring the temperature remains between 15-20°C.
-
Reaction Monitoring: Stir the mixture at 20-30°C for 15-20 hours. Monitor the reaction progress using a suitable chromatographic method (e.g., TLC or HPLC) until the starting alcohol is consumed.
-
Work-up:
-
Add water to the reaction mixture and stir. Separate the organic (toluene) layer.
-
Wash the organic layer sequentially with dilute HCl, water, and finally brine to remove residual base, catalyst, and salts.
-
-
Isolation: Dry the toluene layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a temperature below 40°C to yield the product as an oil or solid.
Visualization of Synthesis
Sources
- 1. This compound | C11H14O4S | CID 13837325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, (3R)- | C11H14O4S | CID 11149197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate | C11H14O4S | CID 13837326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]
A Senior Application Scientist’s Guide to the Chiral Synthesis of Tetrahydrofuran-3-yl Tosylate
Abstract
This technical guide provides an in-depth exploration of scientifically robust and field-proven methodologies for the chiral synthesis of tetrahydrofuran-3-yl tosylate. As a critical chiral building block in modern medicinal chemistry, particularly in the synthesis of HIV protease inhibitors like Amprenavir and Fosamprenavir, access to enantiomerically pure (R)- and (S)-tetrahydrofuran-3-yl tosylate is of paramount importance.[1][2] The core of this challenge lies not in the tosylation reaction itself—a standard transformation—but in the stereocontrolled synthesis of the precursor, chiral tetrahydrofuran-3-ol. This document moves beyond simple procedural lists to elucidate the causal reasoning behind strategic synthetic choices, offering researchers and drug development professionals a comprehensive resource for selecting and implementing the optimal synthetic route. We will dissect and compare primary strategies including chiral pool synthesis, kinetic resolution, and asymmetric synthesis from achiral precursors.
Strategic Overview: The Centrality of Chiral Tetrahydrofuran-3-ol
The synthesis of the target molecule, tetrahydrofuran-3-yl tosylate, is achieved via the tosylation of the corresponding alcohol. This reaction is a classic nucleophilic substitution on the sulfonyl group, wherein the alcohol's oxygen atom attacks the sulfur of p-toluenesulfonyl chloride (TsCl). Crucially, this process proceeds with retention of configuration at the C3 stereocenter, as the chiral carbon-oxygen bond remains intact throughout the transformation.
Therefore, the entire synthetic challenge is displaced to the efficient and enantioselective preparation of (R)- or (S)-tetrahydrofuran-3-ol. The choice of strategy to access this intermediate dictates the overall efficiency, scalability, and cost-effectiveness of the process.
Figure 1: The pivotal role of chiral tetrahydrofuran-3-ol.
Chiral Pool Synthesis: An Economical Route from L-Malic Acid
The chiral pool approach leverages naturally occurring, inexpensive enantiopure starting materials. L-Malic acid is a prime candidate for the synthesis of (S)-tetrahydrofuran-3-ol due to its availability and appropriate stereochemistry.[1][3] This pathway avoids the complexities of asymmetric induction or resolution, making it highly attractive for industrial-scale production.[4]
The overarching strategy involves a three-step sequence: esterification, reduction, and cyclodehydration.[1]
Figure 2: Workflow for synthesis from L-Malic Acid.
Causality in Protocol Design:
-
Esterification: L-Malic acid's free carboxylic acids are first protected as methyl esters. This is critical because common reducing agents like borohydrides would otherwise react with the acidic protons, consuming the reagent and producing hydrogen gas. Thionyl chloride in methanol is an effective method for this transformation.[4]
-
Reduction: The historical use of lithium aluminum hydride (LiAlH₄) for this diester reduction is effective but poses significant safety and handling challenges (pyrophoric, difficult to store) on a large scale.[3][4] A field-proven, safer alternative is the use of a mixed-hydride system, such as sodium borohydride with lithium chloride (LiCl/NaBH₄) in an alcohol solvent.[4] The LiCl acts as a Lewis acid, coordinating to the ester carbonyls and enhancing their electrophilicity, thereby enabling reduction by the milder NaBH₄. This choice represents a critical process safety and scalability improvement.
-
Cyclodehydration: The final ring closure is an intramolecular Williamson ether synthesis, where one of the hydroxyl groups displaces another. This is achieved by heating the 1,2,4-butanetriol with a catalytic amount of a strong, non-nucleophilic acid like p-toluenesulfonic acid (PTSA).[1][4] The reaction is driven by the formation of the thermodynamically stable five-membered tetrahydrofuran ring.
Experimental Protocol: Synthesis of (S)-Tetrahydrofuran-3-ol from L-Malic Acid
| Step | Action | Reagents & Conditions | Purpose |
| 1 | Esterification | L-Malic Acid, Methanol (solvent), Thionyl Chloride (SOCl₂). Cooled initially (-10°C), then room temp, then reflux.[4] | Convert both carboxylic acids to methyl esters to prevent side reactions during reduction. |
| 2 | Workup | Quench with Na₂CO₃ solution to pH 7-8. Extract with ethyl acetate. Dry and concentrate.[4] | Neutralize acid and isolate the L-dimethyl malate product. |
| 3 | Reduction | L-Dimethyl Malate, Ethanol (solvent), Sodium Borohydride (NaBH₄), Lithium Chloride (LiCl). Reflux.[4] | Reduce both ester groups to primary alcohols to form (S)-1,2,4-butanetriol. |
| 4 | Cyclization | Crude (S)-1,2,4-Butanetriol, p-Toluenesulfonic acid (PTSA, catalyst). Heat to ~200°C.[4] | Promote intramolecular dehydration to form the tetrahydrofuran ring. |
| 5 | Purification | Vacuum distillation. | Isolate the final (S)-tetrahydrofuran-3-ol product. |
Kinetic Resolution: Isolating Enantiomers from a Racemate
Kinetic resolution is a powerful technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. This results in the separation of a racemic mixture into one unreacted enantiomer and one transformed enantiomer, both in high enantiomeric purity.
Lipase-Catalyzed Enzymatic Kinetic Resolution
Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[5] Lipases are widely used enzymes that catalyze the hydrolysis of esters or, in non-aqueous media, the acylation of alcohols.[6][7] For resolving racemic tetrahydrofuran-3-ol, a lipase can selectively acylate one enantiomer, leaving the other unreacted.
-
The Principle: In the presence of racemic (R/S)-tetrahydrofuran-3-ol and an acyl donor (e.g., vinyl acetate), a lipase like Pseudomonas cepacia lipase (Amano PS) or Candida antarctica Lipase B (CALB, Novozym 435) will preferentially catalyze the formation of the acetate ester of one enantiomer (e.g., the R-enantiomer).[8][9]
-
The Outcome: The reaction is stopped at approximately 50% conversion. At this point, the mixture contains the slow-reacting (S)-alcohol and the fast-forming (R)-acetate. These two compounds have different chemical properties (alcohol vs. ester) and can be easily separated by standard techniques like column chromatography.
Figure 3: Workflow for Lipase-Catalyzed Kinetic Resolution.
Experimental Protocol: Lipase-Catalyzed Resolution
-
Setup: Dissolve racemic tetrahydrofuran-3-ol in an appropriate organic solvent (e.g., methyl tert-butyl ether, MTBE).
-
Reagents: Add an acyl donor, such as vinyl acetate. The use of vinyl acetate is advantageous as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible.
-
Catalysis: Add the lipase catalyst (e.g., Novozym 435).
-
Reaction: Stir the mixture at a controlled temperature (e.g., room temperature to 40°C) and monitor the conversion by GC or HPLC.
-
Termination: Stop the reaction at ~50% conversion by filtering off the immobilized enzyme.
-
Purification: Concentrate the filtrate and separate the unreacted alcohol from the newly formed ester using flash column chromatography. The acylated enantiomer can be hydrolyzed back to the alcohol if desired.
Jacobsen Hydrolytic Kinetic Resolution (HKR)
While not directly applied to tetrahydrofuran-3-ol, the Jacobsen HKR is a landmark method for resolving terminal epoxides using chiral (salen)Co(III) catalysts.[10][11][12] This is relevant because chiral epoxides are versatile precursors to chiral tetrahydrofurans. For instance, a resolved chiral epichlorohydrin can be converted to the target alcohol.[13] The HKR involves the enantioselective addition of water to one epoxide enantiomer, yielding a diol and leaving the other epoxide enantiomer unreacted and in high enantiomeric excess.[11] This method's broad substrate scope and practicality have made it a cornerstone of industrial asymmetric catalysis.[11]
Synthesis from Alternative Chiral Precursors
Industrially viable routes often begin with readily available, enantiopure starting materials other than malic acid.
From (S)-4-chloro-3-hydroxybutyrate
Ethyl (S)-4-chloro-3-hydroxybutyrate is a valuable C4 chiral building block. Its synthesis and conversion to (S)-tetrahydrofuran-3-ol is a well-established industrial process.[14]
-
Reduction: The ester is first reduced to the corresponding diol, (S)-4-chloro-1,3-butanediol. This is typically achieved with sodium borohydride.[14]
-
Cyclization: The resulting chlorodiol undergoes an intramolecular SN2 reaction. Upon heating in an aqueous solution, the terminal hydroxyl group displaces the chloride to form the tetrahydrofuran ring.[14] The process is often performed in-situ after the reduction step by adding aqueous acid and heating.
This route is efficient and leverages a commercially available chiral precursor, making it a strong contender for large-scale synthesis.
The Final Step: Stereospecific Tosylation
With the enantiopure (R)- or (S)-tetrahydrofuran-3-ol in hand, the final step is its conversion to the corresponding tosylate. This is a critical activation step, transforming the poor leaving group (-OH) into an excellent one (-OTs), enabling subsequent nucleophilic substitution reactions in drug synthesis.
Experimental Protocol: Tosylation of (S)-Tetrahydrofuran-3-ol
-
Setup: Dissolve (S)-tetrahydrofuran-3-ol in a dry, aprotic solvent like dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution in an ice bath to 0°C.
-
Base: If using DCM, add a base such as pyridine or triethylamine (typically 1.1–1.5 equivalents). Pyridine can also serve as the solvent. The base is essential to neutralize the HCl generated during the reaction, which would otherwise cause side reactions.
-
Tosylation: Slowly add p-toluenesulfonyl chloride (TsCl, 1.05–1.2 equivalents) portion-wise or as a solution in DCM, keeping the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for several hours or let it warm slowly to room temperature overnight. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction with cold water or dilute HCl. Separate the organic layer. Wash the organic layer successively with dilute HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess TsCl and acid), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the pure tetrahydrofuran-3-yl tosylate.
Figure 4: Conceptual mechanism of the tosylation reaction.
Comparative Analysis and Conclusion
The selection of a synthetic route for chiral tetrahydrofuran-3-yl tosylate is a multi-factorial decision balancing cost, scale, safety, and available starting materials.
| Strategy | Starting Material | Key Advantages | Key Considerations |
| Chiral Pool | L-Malic Acid | Inexpensive, readily available starting material; avoids resolution or asymmetric catalysis.[4] | Multi-step process; requires careful control of reduction and cyclization conditions. |
| Enzymatic Resolution | Racemic THF-3-ol | High enantioselectivity; mild, environmentally friendly conditions; applicable to a wide range of substrates.[5][8] | Theoretical max yield is 50% for one enantiomer; requires enzyme sourcing and separation of product from unreacted starting material. |
| From Chiral Precursor | (S)-4-chloro-3-hydroxybutyrate | Efficient, high-yielding route from a commercial building block; suitable for industrial scale.[14] | Dependent on the cost and availability of the starting chloroester. |
References
- 3-Hydroxytetrahydrofuran - Wikipedia. (n.d.).
- Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran - ChemicalBook. (2022-07-25).
- An improved process for the preparation of (S)-(+)-3-hydroxytetrahydrofuran - ChemicalBook. (2025-03-11).
- Synthesis of S-(3)-hydroxy tetrahydrofuran. Google Patents. (CN1887880A).
- Process for the preparation of 3-hydroxytetrahydrofuran. Google Patents. (US6359155B1).
- (S)-Tetrahydrofuran-3-ol - MedchemExpress.com. (n.d.).
- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). National Institutes of Health (NIH).
- Enantioselective Synthesis of Tetrahydrofuran Derivatives. (2014-06-30). ChemistryViews.
-
Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021-01-01). IRIS . Retrieved January 12, 2026, from
- Lipase catalyzed kinetic resolution for the production of (S)-3-[5-(4-fluoro-phenyl)-5-hydroxy-pentanoyl]-4-phenyl-oxazolidin-2-one: An intermediate for the synthesis of ezetimibe. (n.d.). ResearchGate.
- Jacobsen's catalyst for hydrolytic kinetic resolution: structure elucidation of paramagnetic Co(III) salen complexes in solution via combined NMR and quantum chemical studies. (2009-04-01). PubMed.
- Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology. (n.d.).
- Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterif. (n.d.). TU Delft Repository.
- Hydrolytic Kinetic Resolution. (n.d.). Jacobsen Group.
- Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. (n.d.). RSC Publishing.
- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (n.d.). National Institutes of Health (NIH).
- Efficient Synthesis of Tetrasubstituted Furans via Lipase-Catalyzed One-Pot Sequential Multicomponent Reaction. (n.d.). MDPI.
Sources
- 1. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]
- 4. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. re.public.polimi.it [re.public.polimi.it]
- 9. repository.tudelft.nl [repository.tudelft.nl]
- 10. Jacobsen's catalyst for hydrolytic kinetic resolution: structure elucidation of paramagnetic Co(III) salen complexes in solution via combined NMR and quantum chemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Jacobsen Group [jacobsengroup.sites.fas.harvard.edu]
- 13. An improved process for the preparation of (S)-(+)-3-hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]
- 14. US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Characterization of Tetrahydrofuran-3-yl 4-methylbenzenesulfonate
Introduction
Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is a key intermediate in modern organic synthesis, particularly valued in the development of pharmaceutical agents for its role as an effective leaving group.[1] Its structure combines a tetrahydrofuran (THF) moiety, a common cyclic ether scaffold in medicinal chemistry, with a p-toluenesulfonate (tosylate) group, which is renowned for its ability to transform a poorly reactive hydroxyl group into a highly reactive sulfonate ester.[2] This conversion is a cornerstone of nucleophilic substitution and elimination reactions.
This guide provides an in-depth analysis of the spectroscopic data essential for the structural elucidation and quality control of this compound. For researchers in drug development and process chemistry, a thorough understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is critical for reaction monitoring, impurity profiling, and ensuring the integrity of the final product.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound directly inform its spectroscopic signature. The molecule is comprised of two principal components: the aliphatic cyclic ether (tetrahydrofuran-3-yl) and the aromatic sulfonate ester (4-methylbenzenesulfonate). Each component contributes distinct and predictable signals in various spectroscopic analyses.
Caption: Molecular structure of this compound with atom numbering for spectroscopic assignment.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shift (δ), multiplicity, and integration of the proton (¹H) signals, along with the chemical shifts of the carbon (¹³C) signals, provide a detailed map of the molecular framework.[3]
Experimental Protocol: NMR Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4]
-
Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
¹H NMR Spectral Data (Predicted)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-7'' | ~2.45 | Singlet (s) | 3H | -CH₃ (Aromatic) |
| H-4' | ~2.20 | Multiplet (m) | 2H | -CH₂-CH(OTs)- |
| H-2', H-5' | ~3.80 - 4.10 | Multiplet (m) | 4H | -O-CH₂- and -CH₂-O-CH- |
| H-3' | ~5.10 | Multiplet (m) | 1H | -CH(OTs)- |
| H-3'', H-5'' | ~7.35 | Doublet (d) | 2H | Ar-H (ortho to -CH₃) |
| H-2'', H-6'' | ~7.80 | Doublet (d) | 2H | Ar-H (ortho to -SO₂) |
¹³C NMR Spectral Data (Predicted)
| Signal | Chemical Shift (δ, ppm) | Assignment |
| C-7'' | ~21.6 | -CH₃ (Aromatic) |
| C-4' | ~35.0 | -CH₂-CH(OTs)- |
| C-2', C-5' | ~68.0, ~72.0 | -O-CH₂- and -CH₂-O-CH- |
| C-3' | ~82.0 | -CH(OTs)- |
| C-3'', C-5'' | ~127.8 | Ar-C (ortho to -CH₃) |
| C-2'', C-6'' | ~129.9 | Ar-C (ortho to -SO₂) |
| C-1'' | ~133.5 | Ar-C (ipso to -S) |
| C-4'' | ~145.0 | Ar-C (ipso to -CH₃) |
Interpretation and Rationale
-
Aromatic Region (¹H & ¹³C): The tosyl group presents a classic AA'BB' system in the ¹H NMR spectrum, with two doublets corresponding to the protons ortho and meta to the sulfonyl group.[5][6] The electron-withdrawing nature of the sulfonyl group shifts the ortho protons (H-2'', H-6'') downfield (~7.80 ppm) compared to the protons ortho to the methyl group (H-3'', H-5'' at ~7.35 ppm). The methyl group itself gives a characteristic singlet at approximately 2.45 ppm.[5] In the ¹³C NMR spectrum, the four aromatic carbons are distinct, with the ipso-carbons attached to the sulfur and methyl groups appearing at the most downfield positions.[7]
-
Tetrahydrofuran Ring (¹H & ¹³C): The protons of the THF ring exhibit complex multiplets due to spin-spin coupling.[8][9] The proton on the carbon bearing the tosylate group (H-3') is the most downfield of the aliphatic protons (~5.10 ppm) due to the strong deshielding effect of the adjacent oxygen and the sulfonate ester.[10] The corresponding carbon (C-3') is also significantly shifted downfield to around 82.0 ppm.[7] The other THF protons and carbons resonate in the expected regions for a cyclic ether.[11][12][13][14][15]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.[16]
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent.
-
Analysis: Place the sample in an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
Characteristic IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3100-3000 | Medium | C-H Stretch | Aromatic |
| 2980-2850 | Medium | C-H Stretch | Aliphatic (THF ring) |
| 1600-1585 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1370-1350 | Strong | S=O Asymmetric Stretch | Sulfonate Ester |
| 1190-1170 | Strong | S=O Symmetric Stretch | Sulfonate Ester |
| 1100-1000 | Strong | C-O-C Stretch | Ether (THF ring) |
| 950-850 | Strong | S-O-C Stretch | Sulfonate Ester |
Interpretation and Rationale
The IR spectrum is dominated by strong absorptions characteristic of the sulfonate ester group. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly intense and diagnostic, appearing around 1360 cm⁻¹ and 1180 cm⁻¹, respectively.[17][18] The presence of the S-O-C and C-O-C ether linkages are also confirmed by strong bands in the fingerprint region.[16][19] The aromatic C=C and aliphatic and aromatic C-H stretching vibrations are also clearly identifiable.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structural features.
Experimental Protocol: Mass Spectrum Acquisition
-
Ionization: Introduce a dilute solution of the sample into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle method suitable for this type of molecule.
-
Analysis: Acquire the mass spectrum in positive ion mode. The molecular ion peak ([M+H]⁺ or [M+Na]⁺) will confirm the molecular weight.
-
Fragmentation (MS/MS): To gain further structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
Caption: Predicted major fragmentation pathway for this compound under ESI-MS/MS conditions.
Predicted Mass Spectral Data
| m/z (amu) | Ion Formula | Identity |
| 265.05 | [C₁₁H₁₄O₄S+Na]⁺ | Sodium Adduct |
| 243.07 | [C₁₁H₁₄O₄S+H]⁺ | Protonated Molecular Ion |
| 171.04 | [C₇H₇SO₃]⁺ | p-Toluenesulfonic acid fragment |
| 155.02 | [C₇H₇SO₂]⁺ | Tosyl cation |
| 91.05 | [C₇H₇]⁺ | Tropylium ion |
| 71.05 | [C₄H₇O]⁺ | Tetrahydrofuranyl cation |
Interpretation and Rationale
The molecular weight of this compound is 242.29 g/mol .[20][21] In ESI-MS, it is expected to be observed as the protonated molecule ([M+H]⁺) at m/z 243.07 or as a sodium adduct ([M+Na]⁺) at m/z 265.05.
The fragmentation pattern is highly informative. A key fragmentation pathway for sulfonates involves the loss of sulfur dioxide (SO₂), a neutral molecule with a mass of 64 Da.[22][23] The cleavage of the C-O and S-O bonds is also common. The most characteristic fragments include:
-
The Tosyl Cation (m/z 155.02): Formed by cleavage of the ester C-O bond.
-
The Tropylium Ion (m/z 91.05): A very stable aromatic cation formed by the loss of SO₂ from the tosyl cation.[24]
-
The Tetrahydrofuranyl Cation (m/z 71.05): Resulting from the cleavage of the ester linkage.
Conclusion
The comprehensive spectroscopic analysis of this compound provides unambiguous confirmation of its structure. The combination of ¹H and ¹³C NMR, IR, and MS data creates a detailed molecular fingerprint that is essential for quality assurance in synthetic chemistry and drug development. Each technique offers complementary information, from the precise connectivity and chemical environment of atoms revealed by NMR, to the identification of key functional groups by IR, and the confirmation of molecular weight and fragmentation pathways by MS. This guide serves as a foundational reference for scientists and researchers working with this important synthetic intermediate.
References
-
ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives. Retrieved from [Link]
-
Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). Retrieved from [Link]
-
PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]
-
PubMed Central. (n.d.). Modulation of Phosphopeptide Fragmentation via Dual Spray Ion/Ion Reactions using a Sulfonate-Incorporating Reagent. Retrieved from [Link]
-
National Institutes of Health. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]
-
SciSpace. (2011). Treatment of alcohols with tosyl chloride does not always lead to the formation of tosylates. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectrum of cellulose and cellulose tosylate. Retrieved from [Link]
-
Ion fragmentation of small molecules in mass spectrometry. (2011). Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of tosyl cellulose acetate. Retrieved from [Link]
-
ZrCl₄ as an Efficient Catalyst for Selective Tosylation of Alcohols with p-Toluenesulfonic Acid. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). US5194651A - Tosylation of alcohols.
-
ResearchGate. (n.d.). Tosylation of alcohols: An effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Retrieved from [Link]
-
Homework.Study.com. (n.d.). The structure of THF(tetrahydrofuran) is given below, What will the multiplicity of the upfield signal of the 1H NMR spectrum be?. Retrieved from [Link]
-
GSRS. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]
-
Veeprho. (n.d.). (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate. Retrieved from [Link]
-
ResearchGate. (n.d.). The upfield part of the 1 H NMR spectrum of THF (1a) (a) and THF-2-13 C (1b) (b). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (3R)-Tetrahydro-3-furanyl-4-methylbenzenesulphonate. Retrieved from [Link]
-
GSRS. (n.d.). This compound, (3S)-. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). Tetrahydrofuran - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
NMRS.io. (n.d.). 13C | THF-d8 | NMR Chemical Shifts. Retrieved from [Link]
-
NMRS.io. (n.d.). 1H | THF-d8 | NMR Chemical Shifts. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. homework.study.com [homework.study.com]
- 9. researchgate.net [researchgate.net]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. Tetrahydrofuran(109-99-9) 13C NMR spectrum [chemicalbook.com]
- 12. chem.washington.edu [chem.washington.edu]
- 13. spectrabase.com [spectrabase.com]
- 14. nmrs.io [nmrs.io]
- 15. nmrs.io [nmrs.io]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. GSRS [gsrs.ncats.nih.gov]
- 21. This compound | C11H14O4S | CID 13837325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. aaqr.org [aaqr.org]
- 23. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Tetrahydrofuran-3-yl 4-methylbenzenesulfonate safety and hazards
An In-depth Technical Guide to the Safety and Hazards of Tetrahydrofuran-3-yl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Section 1: Executive Summary & Critical Hazard Overview
This compound, a key intermediate in organic synthesis, presents a dual-hazard profile that demands rigorous safety protocols.[1] Its chemical structure combines a tosylate group, a potent alkylating agent, with a tetrahydrofuran (THF) moiety, known for its potential to form explosive peroxides.[2] Consequently, this compound is classified as harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[3][4] It may also cause respiratory irritation.[3] The primary risks stem from its inherent reactivity and toxicity. Safe handling is predicated on a thorough understanding of these risks, necessitating the use of stringent engineering controls, appropriate personal protective equipment (PPE), and specific storage and handling procedures to mitigate dangers. This guide provides a comprehensive overview of its hazards and outlines field-proven protocols for its safe utilization in a laboratory setting.
Section 2: Chemical & Physical Identity
This compound is an ester of 4-methylbenzenesulfonic acid and tetrahydrofuran-3-ol. It is a chiral molecule, and its properties are often specified for the (R)- or (S)-enantiomer, or the racemic mixture.
Chemical Structure
Caption: Chemical structure of this compound.
Identifiers and Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₄S | [3][5][6] |
| Molecular Weight | 242.29 g/mol | [3][5][6] |
| Appearance | White to light yellow powder or crystal | [7] |
| Melting Point | 38.0 to 42.0 °C | |
| CAS Number | 219823-47-9 ((3R)-enantiomer) | [3][6] |
| 112052-11-6 ((S)-enantiomer) | [8] | |
| Synonyms | (R)-3-(p-Toluenesulfonyl)oxytetrahydrofuran; (3R)-Tetrahydro-3-furanyl 4-Methylbenzenesulfonate | [9] |
Section 3: The Dual-Hazard Profile: Understanding Causality
The significant risks associated with this reagent are not arbitrary; they are a direct consequence of its molecular structure. Understanding the roles of the tosylate group and the THF ring is fundamental to appreciating the necessity of the stringent safety protocols that follow.
Caption: The dual-hazard logic model for this compound.
The Tosylate Group: A Potent Alkylating Agent
The p-toluenesulfonate (tosylate) group is an excellent leaving group in nucleophilic substitution reactions because its negative charge is well-stabilized by resonance.[2] This high reactivity makes tosylates, including this compound, potent alkylating agents. In a biological context, this means the molecule can readily transfer its alkyl group (the tetrahydrofuranyl portion) to nucleophilic sites on biological macromolecules, such as DNA and proteins. This covalent modification can disrupt cellular function and is the mechanistic basis for the compound's toxicity and irritant properties. Alkylating agents as a class are considered potentially carcinogenic and mutagenic, and while specific data for this compound is limited, it should be handled with the precautions appropriate for this class of chemicals.[2]
The Tetrahydrofuran Moiety: The Peroxide Risk
The tetrahydrofuran ring is an ether. Ethers are well-known to form potentially explosive peroxide compounds upon exposure to air and light, a process that is accelerated by heat.[10][11] These peroxides are less volatile than the parent ether and can become concentrated during distillation or when a container is left open for evaporation, creating a severe explosion hazard.[12] A documented incident involving the distillation of a different tosylated compound in diethyl ether highlights the catastrophic potential of this combination.[12] Therefore, this compound is designated as moisture and heat-sensitive and should be stored under an inert atmosphere. It is critical to never distill or heat this substance to dryness without first testing for and neutralizing peroxides.
Section 4: GHS Hazard Classification & Toxicological Profile
The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products.
| Pictogram | GHS Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[3][4] | |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[4] | |
| Skin Irritation (Category 2) | H315: Causes skin irritation[3][7] | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[3][7] | |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[4] | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation[3][6] |
-
Inhalation: Harmful if inhaled, causing respiratory tract irritation with symptoms like coughing and shortness of breath.[3][4][11]
-
Skin Contact: Harmful and causes irritation upon contact.[3][4] Symptoms include redness, itching, and pain.[4][11] Promptly flush the affected area with water and remove contaminated clothing.[13]
-
Eye Contact: Causes serious eye irritation, characterized by redness and pain.[3][4] If contact occurs, immediately flush eyes with water for at least 15 minutes and seek medical attention.[7][13]
-
Ingestion: Harmful if swallowed.[3][4] May cause gastrointestinal irritation.[11] If swallowed, call a poison center or doctor if you feel unwell.[4]
Section 5: Laboratory Standard Operating Procedures (SOPs)
A systematic approach to handling is essential. The following protocols are designed to minimize exposure and mitigate risks.
Risk Assessment Workflow
Caption: A standard risk assessment workflow for handling the compound.
Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Protects against skin irritation and absorption.[4][14] Inspect gloves before use and dispose of them properly after handling.[15] |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against splashes that can cause serious eye irritation.[7][14] Prescription glasses are not sufficient.[15] |
| Skin/Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Prevents accidental skin contact.[14] |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood.[4][14] | Prevents inhalation of dust or vapors, which are harmful and cause respiratory irritation.[4] |
Safe Handling & Storage Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational.[14] Clear the workspace of unnecessary items. Put on all required PPE.[13]
-
Weighing: Conduct all weighing and transfer operations within the fume hood to contain any dust.
-
Handling: Avoid all contact with skin and eyes.[16] Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly after handling, even if gloves were worn.[15]
-
Storage: The compound is sensitive to heat and moisture. Store containers tightly sealed in a refrigerator at 2-8°C.[6][9] Storage under an inert gas is recommended to prevent degradation and peroxide formation.
-
Peroxide Check: Before heating or concentrating any solution containing this compound, especially if it has been stored for an extended period, test for the presence of peroxides using commercially available test strips.
Spill & Decontamination Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: Ensure proper ventilation and wear appropriate PPE, including respiratory protection if necessary.
-
Contain: For small spills, contain the material using an inert absorbent like sand or vermiculite.[4] Do not use combustible materials.
-
Collect: Carefully sweep or scoop the absorbed material into a closable, labeled container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of all contaminated materials, including gloves, as hazardous waste according to local regulations.[4]
Section 6: Emergency Procedures
First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[7] Seek immediate medical attention.[13]
-
Skin Contact: Take off contaminated clothing immediately.[4] Wash the affected area with plenty of soap and water.[4] If skin irritation occurs, get medical advice.[7]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] Call a poison center or doctor if you feel unwell.
-
Ingestion: Rinse mouth. Call a poison center or doctor immediately if you feel unwell.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[4][17]
-
Unsuitable Media: Do not use a solid water stream, as it may scatter and spread the fire.[17]
-
Specific Hazards: Combustion may produce toxic fumes, including carbon and sulfur oxides.[4] Vapors may form explosive mixtures with air and travel to an ignition source.[17] Containers may explode when heated.[17]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[4]
Section 7: Disposal Considerations
The disposal of this compound and its containers must be handled as hazardous waste. All waste materials should be collected in properly labeled, sealed containers. Disposal must be carried out by a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Do not allow the product to reach ground water or sewage systems.[4]
References
-
PubChem. (n.d.). This compound, (3R)-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Autech Industry Co., Limited. (n.d.). High-Quality (3R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate | CAS 219823-47-9 Supplier. Retrieved from [Link]
-
J&K Scientific. (n.d.). (3R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, 99%. Retrieved from [Link]
-
PubChem. (n.d.). (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]
-
Monument Chemical. (n.d.). Tetrahydrofuran (THF). Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Tetrahydrofuran. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (3R)-Tetrahydro-3-furanyl-4-methylbenzenesulphonate. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
University of California, Irvine Environmental Health & Safety. (2007). Lessons Learned Memo: Explosion in a Chemistry Research Lab. Retrieved from [Link]
-
PBT & vPvB Assessment for Tetrahydrofuran. (2025). A review of the toxicological and environmental hazards and risks of tetrahydrofuran. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound, (3S)-. Retrieved from [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound, (3R)- | C11H14O4S | CID 11149197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. This compound | C11H14O4S | CID 13837325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. (R)-Tetrahydrofuran-3-yl 4-Methylbenzenesulfonate | 219823-47-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate | C11H14O4S | CID 13837326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. monumentchemical.com [monumentchemical.com]
- 11. Tetrahydrofuran-Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 12. ehs.uci.edu [ehs.uci.edu]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. file.bldpharm.com [file.bldpharm.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
Physical and chemical properties of Tetrahydrofuran-3-yl 4-methylbenzenesulfonate
An In-Depth Technical Guide to Tetrahydrofuran-3-yl 4-methylbenzenesulfonate
This guide provides a comprehensive technical overview of this compound, a key intermediate in modern organic synthesis. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this reagent's properties, synthesis, and applications. The information presented herein is synthesized from established chemical literature and supplier data, emphasizing the practical causality behind its use in complex molecular construction.
Core Concepts and Strategic Importance
This compound, commonly referred to as 3-tosyloxytetrahydrofuran, is not an end-product but a critical stepping stone in multi-step synthesis. Its value lies in the strategic conversion of a hydroxyl group—a notoriously poor leaving group—into a tosylate, one of the most effective leaving groups in nucleophilic substitution reactions. This transformation activates the C3 position of the tetrahydrofuran (THF) ring, making it highly susceptible to attack by a wide range of nucleophiles. This reagent exists as a racemate or as individual enantiomers, (R)- and (S)-, which are crucial for the synthesis of chiral molecules, a cornerstone of modern pharmaceutical development.[1][2]
Molecular Structure and Key Features
The molecule consists of a central tetrahydrofuran ring, a versatile and common motif in biologically active compounds. The key functional group is the tosylate (4-methylbenzenesulfonate) ester attached to the 3-position of this ring.
Caption: Chemical structure of this compound.
Physical and Chemical Properties
A precise understanding of the compound's physical properties is essential for its handling, storage, and use in reactions. The data presented are for the racemic and enantiomerically pure forms where specified.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₄S | [1][3] |
| Molecular Weight | 242.29 g/mol | [1][3] |
| Appearance | White to light yellow powder or crystal; may also be an oil. | [4] |
| Melting Point | 38.0 to 42.0 °C (for (R)-enantiomer) | |
| Boiling Point | Approximately 190 °C (Predicted) | [5] |
| Solubility | Excellent solubility in common organic solvents. | [5] |
| XLogP3 | 1.6 | [1][3] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
Reactivity and Mechanistic Considerations
The core utility of this molecule is driven by the sulfonate ester. The tosyl group is a superb leaving group because its negative charge is highly stabilized by resonance across the three oxygen atoms and the benzene ring after it departs.
This makes the C3 carbon of the THF ring highly electrophilic and susceptible to SN2 (bimolecular nucleophilic substitution) reactions.
Key Mechanistic Pillar: The SN2 Reaction
When a nucleophile (Nu⁻) attacks, it does so from the side opposite to the tosylate leaving group. This backside attack leads to an inversion of stereochemistry at the C3 center. This is a critical concept in asymmetric synthesis; if one starts with the pure (R)-enantiomer, the product will be the corresponding (S)-enantiomer, and vice-versa.
Sources
- 1. This compound, (3R)- | C11H14O4S | CID 11149197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate | C11H14O4S | CID 13837326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C11H14O4S | CID 13837325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]
- 5. innospk.com [innospk.com]
- 6. CAS 219823-47-9 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
Methodological & Application
The Strategic Deployment of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate in the Synthesis of Bioactive Molecules
Introduction: The Significance of the Chiral Tetrahydrofuran Moiety
The tetrahydrofuran (THF) ring system is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic bioactive compounds.[1] Its unique conformational properties and ability to engage in hydrogen bonding interactions make it a valuable component in the design of drugs targeting a wide range of biological targets, including enzymes and receptors. The stereochemistry of substituents on the THF ring is often critical for biological activity, necessitating the use of chiral building blocks in their synthesis. Among these, (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate stands out as a versatile and reliable synthon for the introduction of the (R)-tetrahydrofuran-3-yl moiety, a key structural element in several modern therapeutics.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate in the synthesis of bioactive compounds. We will delve into the underlying chemical principles, provide detailed experimental protocols, and showcase its application in the synthesis of key intermediates for cutting-edge therapeutics.
Chemical Insight: Why (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is a Superior Chiral Building Block
The efficacy of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate as a chiral synthon is rooted in the chemical properties of its constituent parts: the chiral tetrahydrofuran ring and the tosylate group.
-
The Chiral Tetrahydrofuran Core: The (R)-configuration at the 3-position of the tetrahydrofuran ring provides a defined three-dimensional arrangement, which is crucial for stereospecific interactions with biological targets. This pre-defined stereocenter allows for the construction of complex molecules with high stereochemical purity, avoiding the need for challenging and often low-yielding chiral separations later in the synthetic sequence.
-
The Tosylate as an Excellent Leaving Group: The 4-methylbenzenesulfonate (tosylate) group is an exceptional leaving group in nucleophilic substitution reactions. The stability of the resulting tosylate anion is due to the delocalization of its negative charge through resonance across the sulfonyl group and the aromatic ring. This inherent stability significantly lowers the activation energy for nucleophilic attack at the carbon atom to which it is attached, facilitating a smooth and efficient substitution reaction under mild conditions.
The combination of a fixed stereocenter and a highly reactive leaving group makes (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate an ideal electrophile for SN2 reactions. This mechanism proceeds with a predictable inversion of stereochemistry at the reaction center, allowing for the synthesis of the corresponding (S)-substituted tetrahydrofuran derivatives with high enantiomeric purity.[2][3]
Application Spotlight: Synthesis of a Key Intermediate for the KRAS Inhibitor BI-3406
The Son of sevenless 1 (SOS1) protein is a crucial activator of KRAS, a frequently mutated oncogene in various cancers. BI-3406 is a potent and selective inhibitor of the SOS1-KRAS interaction.[4][5][6][7] The (R)-tetrahydrofuryl substituent in BI-3406 is a key feature, contributing to the compound's favorable solubility, metabolic stability, and enhanced interaction with the target protein. The synthesis of a key amine intermediate for BI-3406 can be envisioned through a nucleophilic substitution reaction on (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate.
Below is a representative workflow for the synthesis of a chiral amine intermediate, a crucial component for constructing molecules like BI-3406.
Workflow for the Synthesis of a Chiral Amine Intermediate
Caption: Synthetic workflow for a chiral amine intermediate.
Experimental Protocols
Protocol 1: Preparation of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate from (R)-3-Hydroxytetrahydrofuran
This protocol describes the conversion of the commercially available (R)-3-hydroxytetrahydrofuran into the corresponding tosylate, activating it for subsequent nucleophilic substitution.
Materials:
-
(R)-3-Hydroxytetrahydrofuran
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a stirred solution of (R)-3-hydroxytetrahydrofuran (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add anhydrous pyridine (1.5 eq).
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate as a white solid.
| Reactant | Product | Typical Yield |
| (R)-3-Hydroxytetrahydrofuran | (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate | 85-95% |
Table 1: Typical yield for the tosylation of (R)-3-Hydroxytetrahydrofuran.
Protocol 2: Synthesis of (S)-3-Aminotetrahydrofuran via SN2 Reaction
This protocol details the nucleophilic substitution of the tosylate with azide, followed by reduction to the corresponding amine. This two-step, one-pot procedure is a common and efficient method for introducing a chiral amine group.
Materials:
-
(R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
Step A: Azide Formation (SN2 Reaction)
-
Dissolve (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The SN2 reaction proceeds with inversion of stereochemistry.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
Step B: Reduction to the Amine
-
Dilute the reaction mixture from Step A with methanol.
-
Carefully add 10% Pd/C catalyst (5-10 mol%).
-
Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reduction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization to yield (S)-3-Aminotetrahydrofuran.
| Starting Material | Intermediate | Final Product | Stereochemistry | Overall Yield |
| (R)-Tosylate | (S)-Azide | (S)-Amine | Inversion | 60-75% |
Table 2: Summary of the two-step synthesis of (S)-3-Aminotetrahydrofuran.
Mechanism and Stereochemical Control
The key to the successful application of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is the understanding and control of the stereochemical outcome of the nucleophilic substitution reaction.
The SN2 Pathway and Walden Inversion
Caption: Inversion of stereochemistry in the SN2 reaction. Note: Actual chemical structure images are not generated but represented by placeholders.
The reaction proceeds via a classic SN2 mechanism, where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack).[2][3] This concerted process, where the bond to the nucleophile forms as the bond to the leaving group breaks, leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. Therefore, starting with the (R)-tosylate, the product will have the (S)-configuration. This predictable stereochemical outcome is a major advantage of using this chiral building block, as it allows for the direct synthesis of enantiomerically pure products.
Conclusion
(R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is a powerful and versatile chiral building block for the synthesis of bioactive compounds. Its well-defined stereochemistry and the excellent leaving group ability of the tosylate group enable clean and efficient SN2 reactions with predictable inversion of configuration. The protocols provided herein offer a solid foundation for researchers to incorporate the valuable chiral tetrahydrofuran-3-yl moiety into their target molecules, paving the way for the discovery and development of new and improved therapeutics.
References
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. [Link]
-
Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. [Link]
-
3-Hydroxytetrahydrofuran. Wikipedia. [Link]
-
BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition. PubMed Central. [Link]
-
SOS1::KRAS inhibitor | BI-3406. opnMe by Boehringer Ingelheim. [Link]
- Preparation method of (R)-tetrahydrofuran-3-amine.
-
Stereochemistry in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
-
Stereochemistry of SN2 Reactions. Chemistry LibreTexts. [Link]
Sources
- 1. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Pardon Our Interruption [opnme.com]
Application Notes & Protocols: Tetrahydrofuran-3-yl 4-methylbenzenesulfonate as a Leaving Group in Nucleophilic Substitution
Abstract
This technical guide provides a comprehensive overview of Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, commonly known as tetrahydrofuran-3-yl tosylate. We delve into its synthesis, its fundamental properties as an intermediate, and its application as a superior leaving group in nucleophilic substitution reactions. This document is intended for researchers, scientists, and professionals in drug development, offering both the theoretical underpinnings and detailed, field-proven protocols. The focus is on enabling the controlled synthesis of 3-substituted tetrahydrofuran derivatives, which are pivotal structural motifs in numerous pharmaceutical compounds and natural products.
The Strategic Advantage of the Tosylate Group in Tetrahydrofuran Chemistry
The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group in nucleophilic substitution reactions because its departure would form the highly unstable and strongly basic hydroxide ion (HO⁻)[1][2]. To facilitate these essential transformations, the hydroxyl group must be converted into a group that is stable upon departure. The p-toluenesulfonyl (tosyl) group is a premier choice for this activation.
The efficacy of the tosylate anion (TsO⁻) as a leaving group is rooted in the high acidity of its conjugate acid, p-toluenesulfonic acid (pKa ≈ -2.8)[3]. This stability arises from extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group and the aromatic ring[4][5]. This makes the tosylate anion a very weak base and, consequently, an excellent leaving group, far superior to halides or the hydroxide ion[4][6].
When this chemistry is applied to the tetrahydrofuran (THF) scaffold at the C3 position, it creates a powerful synthetic intermediate. The THF ring is a prevalent structure in medicinal chemistry and natural products[7]. Activating the C3 position with a tosylate group opens a reliable pathway to a diverse array of 3-substituted THF derivatives through stereocontrolled nucleophilic substitution.
Key Advantages:
-
Transforms a Poor Leaving Group into an Excellent One: Enables reactions that are otherwise unfeasible with the parent alcohol.
-
Stereochemical Control: The tosylation of the alcohol proceeds with retention of configuration at the stereocenter[8][9]. The subsequent SN2 substitution occurs with a predictable inversion of configuration (Walden Inversion)[10][11]. This two-step sequence allows for the controlled synthesis of specific stereoisomers.
-
Versatility: The tosylate can be displaced by a wide range of nucleophiles, including azides, cyanides, halides, thiolates, and amines, providing access to a broad library of compounds[12].
Synthesis of this compound
The preparation of the title compound is a standard procedure involving the reaction of tetrahydrofuran-3-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Tosylation Reaction Mechanism & Stereochemistry
The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of TsCl. This forms an oxonium ion intermediate, which is then deprotonated by a base (e.g., pyridine, triethylamine, or N-methylmorpholine) to yield the neutral tosylate product and the hydrochloride salt of the base[1][13]. Crucially, the C-O bond of the alcohol is not broken during this process, meaning the stereochemistry at the carbon center is fully retained[8].
Caption: Mechanism of alcohol tosylation using TsCl and a base.
Detailed Experimental Protocol: Synthesis of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate
This protocol is adapted from established procedures for the tosylation of secondary alcohols[14][15].
Materials & Reagents:
-
(R)-Tetrahydrofuran-3-ol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 - 1.3 eq.)
-
Anhydrous Toluene or Dichloromethane (DCM) (5-10 volumes)
-
N-Methylmorpholine (1.5 eq.) or Pyridine (1.5 eq.)
-
1-Methylimidazole (catalyst, 0.5 eq.) or 4-Dimethylaminopyridine (DMAP) (catalytic)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried round-bottom flask with (R)-Tetrahydrofuran-3-ol (1.0 eq.) and anhydrous toluene (5 volumes)[14].
-
Cooling: Cool the stirred solution to 0-5 °C using an ice bath.
-
Base Addition: Add N-methylmorpholine (1.5 eq.) followed by the catalytic amount of 1-methylimidazole (0.5 eq.) to the cooled solution[14].
-
TsCl Addition: Add p-toluenesulfonyl chloride (1.3 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C[14][15].
-
Reaction: Stir the reaction mixture at 0-5 °C for 4-6 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (if using pyridine/DMAP), saturated sodium bicarbonate solution, and finally with brine solution[15].
-
Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator[3][15].
-
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel or by recrystallization if applicable. The product, (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate, is typically obtained as an oil[14].
Application in SN2 Nucleophilic Substitution
With the tosylate group installed, the C3 position of the tetrahydrofuran ring is now highly activated for displacement by a variety of nucleophiles. For a secondary substrate like this, the reaction with a strong nucleophile will proceed predominantly through an SN2 mechanism[1][10].
The SN2 Mechanism: A Pathway of Inversion
The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack")[10][16]. This approach minimizes steric hindrance and electrostatic repulsion between the incoming nucleophile and the departing leaving group[10]. The consequence of this mechanism is a complete inversion of the stereochemistry at the reaction center, a phenomenon known as a Walden inversion[11].
Caption: Stereochemical pathway from alcohol to substituted product.
Representative Protocol: Synthesis of (S)-3-Azidotetrahydrofuran
This protocol demonstrates the displacement of the tosylate group with sodium azide, a common and robust nucleophile.
Materials & Reagents:
-
This compound (1.0 eq.)
-
Sodium Azide (NaN₃) (1.5 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl Ether or Ethyl Acetate
-
Deionized Water
-
Brine Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF (5-10 volumes).
-
Nucleophile Addition: Add sodium azide (1.5 eq.) to the solution[3].
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 3-6 hours, or until TLC analysis indicates complete consumption of the starting tosylate[3].
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a larger volume of deionized water.
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volumes)[3].
-
Combine the organic extracts and wash with brine solution to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (Note: low molecular weight azides can be volatile).
-
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 3-azidotetrahydrofuran.
Scope of Nucleophilic Substitution
The utility of tetrahydrofuran-3-yl tosylate extends to a wide range of nucleophiles. The following table summarizes representative transformations.
| Nucleophile Source | Nucleophile | Typical Solvent | Product Functional Group |
| Sodium Azide (NaN₃) | N₃⁻ | DMF, DMSO | Azide |
| Sodium Cyanide (NaCN) | CN⁻ | DMSO | Nitrile |
| Sodium Thiophenoxide (NaSPh) | PhS⁻ | THF, DMF | Thioether |
| Lithium Bromide (LiBr) | Br⁻ | Acetone, THF | Alkyl Bromide |
| Ammonia (NH₃) | NH₃ | Methanol | Primary Amine |
| Cesium Carbonate / Hydrazine derivative | R₂N-N-R₂ | DMSO | Hydrazine derivative[14] |
| Sodium Sulfinate (RSO₂Na) | RSO₂⁻ | Water (MW)[12] | Sulfone |
Critical Parameters and Troubleshooting
-
Purity of Tosyl Chloride: Commercial TsCl can contain p-toluenesulfonic acid, which can cause side reactions. Recrystallization from hexane may be necessary for sensitive substrates to ensure reproducible, high yields[17].
-
Anhydrous Conditions: Both the tosylation and substitution steps require dry solvents and reagents to prevent hydrolysis of the TsCl and the resulting tosylate[17][18].
-
Temperature Control: The initial tosylation reaction is exothermic; maintaining a low temperature during the addition of TsCl is crucial to prevent side reactions.
-
Competing Elimination (E2): As a secondary tosylate, elimination can compete with substitution, especially with sterically hindered or strongly basic nucleophiles (e.g., tert-butoxide). Using less basic nucleophiles and solvents that favor substitution (e.g., DMSO, DMF) can minimize this pathway[19].
-
THF Ring Stability: While generally stable, the THF ring can be susceptible to cleavage under strongly acidic conditions or with specific Lewis acids, a scenario generally avoided in the protocols described[20].
Conclusion
This compound is a highly effective and versatile intermediate for the synthesis of 3-substituted tetrahydrofurans. Its preparation from the corresponding alcohol is straightforward, and its subsequent reaction with nucleophiles proceeds with a predictable and controllable SN2 mechanism, ensuring a complete inversion of stereochemistry. By converting the poor hydroxyl leaving group into an excellent tosylate leaving group, researchers gain access to a powerful tool for constructing complex molecules with high fidelity, making it an indispensable intermediate in modern organic and medicinal chemistry.
References
- Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine. (2016).
- Application Notes and Protocols: Nucleophilic Substitution Reactions Using Tosyl Groups. (2025). BenchChem.
- The Tosyl Group: A Superior Leaving Group for Nucleophilic Substitution and Beyond. (2025). BenchChem.
- Method Development for Synthesis of Allylic and Alkyl Tosyl
- Mesylates and Tosylates with Practice Problems. Chemistry Steps.
- Tosylates And Mesyl
- EXPERIMENTAL SUPPORTING INFORM
- Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis.
- Stereochemistry of SN2 Reactions. (2023). Chemistry LibreTexts.
- How can I tosylate a hindered secondary alcohol? (2013).
- Tosyl
- Preparation of mesylates and tosyl
- Tosylate—Another Good Leaving Group. (2019). Chemistry LibreTexts.
- Alkyl tosylates can undergo either SN2 or E2 reactions. (2023). Reddit.
- SN2 Reaction Mechanisms. (2021). YouTube.
- Preparation of alkyl halides & related (RX). Organic Chemistry 1: An open textbook.
- Leaving Group Formation - aliphatic nucleophilic substitution. College of Saint Benedict.
- Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene-boryl trifluoromethanesulfon
- The Discovery of Nucleophilic Substitution Reactions. (2024). Chemistry LibreTexts.
- The Tetrahydrofuran Motif in Polyketide Marine Drugs. (2021).
- Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. (2006). Organic Chemistry Portal.
Sources
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aklectures.com [aklectures.com]
- 6. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 7. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 9.3. Preparation of alkyl halides & related (RX) | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium [organic-chemistry.org]
- 13. Khan Academy [khanacademy.org]
- 14. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. reddit.com [reddit.com]
- 20. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene-boryl trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Chiral Tetrahydrofuran-3-yl Containing Compounds: Application Notes and Protocols
Introduction: The Strategic Importance of the Chiral Tetrahydrofuran-3-yl Moiety in Drug Discovery
The tetrahydrofuran (THF) ring system is a prevalent scaffold in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] When chirality is introduced at the 3-position of the THF ring, it creates a valuable building block that can significantly influence the pharmacological profile of a molecule. The defined stereochemistry of the hydroxyl or amino group on the chiral tetrahydrofuran-3-yl moiety can lead to precise interactions with biological targets, enhancing potency and selectivity while minimizing off-target effects. This stereochemical control is a cornerstone of modern drug design, making the development of robust and efficient synthetic routes to enantiomerically pure tetrahydrofuran-3-yl derivatives a critical endeavor for researchers in medicinal chemistry and process development.[3]
This guide provides an in-depth exploration of key synthetic strategies to access these valuable chiral building blocks. We will delve into the mechanistic underpinnings of these methods, offering detailed, field-proven protocols and insights into experimental design. The application of these compounds will be highlighted through their use as key intermediates in the synthesis of important pharmaceuticals, such as the HIV protease inhibitor Amprenavir.[4]
Strategic Approaches to Chiral Tetrahydrofuran-3-yl Synthesis
The synthesis of chiral tetrahydrofuran-3-yl containing compounds can be broadly categorized into several strategic approaches. The choice of strategy often depends on the desired enantiomer, the availability of starting materials, and the required scale of the synthesis.
Chiral Pool Synthesis: Leveraging Nature's Stereochemistry
One of the most direct methods to obtain enantiomerically pure compounds is to start from a readily available chiral molecule, a strategy known as chiral pool synthesis. L-malic acid, a naturally occurring and inexpensive starting material, is a prime candidate for the synthesis of (S)-3-hydroxytetrahydrofuran.[4][5][6]
Conceptual Workflow: From L-Malic Acid to (S)-3-Hydroxytetrahydrofuran
The synthetic pathway involves a sequence of transformations: esterification of the carboxylic acids, reduction of the esters to a triol, and subsequent acid-catalyzed cyclization.
Figure 1: Conceptual workflow for the synthesis of (S)-3-hydroxytetrahydrofuran from L-malic acid.
Protocol 1: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid
This protocol outlines a robust and scalable procedure for the synthesis of (S)-3-hydroxytetrahydrofuran, a key intermediate for various pharmaceuticals.
Step 1: Esterification of L-Malic Acid to Dimethyl L-malate
-
Rationale: The carboxylic acid functional groups are converted to methyl esters to facilitate the subsequent reduction. Thionyl chloride in methanol is an effective reagent for this transformation.
-
Procedure:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, add 100g of L-malic acid to 300ml of methanol.
-
Cool the mixture to -10°C to 0°C in an ice-salt bath.
-
Slowly add 120ml of thionyl chloride dropwise while maintaining the temperature below 0°C. The addition should take approximately 2 hours.[7]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.
-
Heat the reaction mixture to reflux (60°C - 70°C) for 1 hour to ensure the reaction goes to completion.[7]
-
Cool the mixture and concentrate it under reduced pressure to remove excess methanol and thionyl chloride.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to the residue to neutralize the excess acid until the pH is between 7 and 8.
-
Extract the product with ethyl acetate (3 x 150ml).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain dimethyl L-malate as a colorless liquid.[7]
-
Step 2: Reduction of Dimethyl L-malate to (S)-1,2,4-Butanetriol
-
Rationale: Sodium borohydride, in the presence of lithium chloride, is a safer and more cost-effective reducing agent than lithium aluminum hydride for the reduction of the methyl esters to the corresponding alcohols.[5]
-
Procedure:
-
Dissolve 32.4g of dimethyl L-malate in 100ml of methanol in a flask.
-
Add 8.48g of potassium borohydride and 17g of lithium chloride to the solution and heat to reflux.[5]
-
Add 4.24g of potassium borohydride portion-wise every 20 minutes for a total of 5 additions.[5]
-
Continue to reflux for an additional 3 hours after the final addition. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the solid inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Step 3: Cyclization of (S)-1,2,4-Butanetriol to (S)-3-Hydroxytetrahydrofuran
-
Rationale: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), promotes the intramolecular dehydration of the triol to form the tetrahydrofuran ring.
-
Procedure:
-
To the crude (S)-1,2,4-butanetriol, add a catalytic amount of p-toluenesulfonic acid (approximately 1-2% by weight).
-
Heat the mixture at high temperature (typically 150-180°C) and distill the product under reduced pressure.
-
The crude (S)-3-hydroxytetrahydrofuran can be further purified by fractional distillation.
-
| Step | Product | Typical Yield | Purity (by GC/NMR) |
| 1 | Dimethyl L-malate | 85-95% | >97%[7] |
| 2 | (S)-1,2,4-Butanetriol | 70-85% | (used crude) |
| 3 | (S)-3-Hydroxytetrahydrofuran | 60-75% (from the triol) | >98% |
Asymmetric Synthesis: Creating Chirality with Catalysts
Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, allowing for the creation of chiral centers from achiral starting materials with high enantioselectivity. Two prominent methods for synthesizing chiral tetrahydrofuran derivatives are the Sharpless Asymmetric Dihydroxylation and organocatalytic reactions.
The Sharpless Asymmetric Dihydroxylation is a reliable and highly enantioselective method for the conversion of alkenes to vicinal diols.[8][9] For the synthesis of chiral 3-hydroxytetrahydrofuran precursors, a homoallylic alcohol such as but-3-en-1-ol can be used as the starting material. The resulting chiral diol can then be cyclized to the desired tetrahydrofuran.
Conceptual Workflow: Sharpless AD for Chiral THF Precursor Synthesis
Figure 2: Conceptual workflow for synthesizing chiral 3-hydroxytetrahydrofuran via Sharpless Asymmetric Dihydroxylation.
Protocol 2: Sharpless Asymmetric Dihydroxylation of But-3-en-1-ol
This protocol provides a general procedure for the asymmetric dihydroxylation of a simple homoallylic alcohol. The choice of AD-mix-α or AD-mix-β determines the enantiomer of the diol product.
-
Rationale: The AD-mix formulations contain the osmium catalyst, a chiral ligand (a derivative of dihydroquinine for AD-mix-α or dihydroquinidine for AD-mix-β), a re-oxidant (potassium ferricyanide), and a base (potassium carbonate), providing a convenient and reliable system for asymmetric dihydroxylation.[8][9]
-
Procedure:
-
In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1 v/v).
-
Add AD-mix-β (for the (R)-diol) or AD-mix-α (for the (S)-diol) to the solvent mixture and stir until two clear phases are formed.
-
Cool the mixture to 0°C in an ice bath.
-
Add but-3-en-1-ol to the cooled reaction mixture. For less reactive alkenes, methanesulfonamide can be added to accelerate the reaction.[9]
-
Stir the reaction vigorously at 0°C for 6-24 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, add solid sodium sulfite to quench the reaction and warm the mixture to room temperature. Stir for 1 hour.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude chiral butane-1,2,4-triol.
-
The crude triol can then be cyclized as described in Protocol 1, Step 3.
-
| Parameter | Value |
| Substrate | But-3-en-1-ol |
| Reagent | AD-mix-β or AD-mix-α |
| Typical ee | >95% |
| Typical Yield | 70-90% |
Organocatalysis has emerged as a powerful tool for enantioselective synthesis, avoiding the use of metals.[10][11] For the synthesis of chiral tetrahydrofurans, the asymmetric Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound is a common strategy. A particularly elegant approach involves a tandem iminium-enamine catalysis in a double Michael addition reaction between a γ-hydroxy-α,β-unsaturated carbonyl and an enal.[12]
Conceptual Workflow: Organocatalytic Double Michael Addition
Figure 3: Conceptual workflow for the organocatalytic synthesis of chiral tetrahydrofurans via a double Michael addition.
Protocol 3: Organocatalytic Asymmetric Synthesis of a Chiral Tetrahydrofuran Derivative
This protocol provides a general procedure for the synthesis of highly substituted chiral tetrahydrofurans using a chiral amine catalyst.
-
Rationale: A chiral secondary amine catalyst, such as a prolinol derivative, activates the enal by forming a chiral iminium ion, which undergoes the first Michael addition with the γ-hydroxyenone. The resulting intermediate then forms a chiral enamine, which participates in an intramolecular Michael addition to afford the chiral tetrahydrofuran with high stereocontrol.[12]
-
Procedure:
-
To a solution of the γ-hydroxy-α,β-unsaturated carbonyl (1.0 equiv) in a suitable solvent (e.g., chloroform or toluene) at room temperature, add the chiral amine catalyst (e.g., a diarylprolinol silyl ether, 10-20 mol%).
-
Add the α,β-unsaturated aldehyde (1.2-1.5 equiv) to the mixture.
-
Stir the reaction at room temperature for 24-72 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched tetrahydrofuran derivative.
-
| Parameter | Value |
| Catalyst Loading | 10-20 mol% |
| Typical Diastereoselectivity | up to >20:1 |
| Typical Enantioselectivity | up to >99% ee |
| Typical Yield | 70-95% |
Applications in Drug Development: The Case of Amprenavir
The clinical and commercial success of many drugs is a direct result of the ability to synthesize them in an enantiomerically pure form. The chiral tetrahydrofuran-3-yl moiety is a key component of several approved drugs. A prominent example is the HIV protease inhibitor Amprenavir, where the (S)-3-hydroxytetrahydrofuran fragment plays a crucial role in binding to the enzyme's active site.[4] The synthesis of Amprenavir often utilizes (S)-3-hydroxytetrahydrofuran derived from chiral pool methods as a key starting material.[5] More recently, the tetrahydrofuran scaffold continues to be explored in the development of new therapeutics, including treatments for type 2 diabetes and acute pain.[13] The development of novel synthetic methodologies for chiral tetrahydrofurans, including those for 3-aminotetrahydrofuran derivatives, further expands the toolbox for medicinal chemists to create the next generation of therapeutics.[12][14]
Conclusion
The synthesis of chiral tetrahydrofuran-3-yl group-containing compounds is a vibrant and essential area of research in organic and medicinal chemistry. The strategies outlined in this guide, from leveraging the chiral pool to employing sophisticated asymmetric catalysis, provide researchers with a range of powerful tools to access these valuable building blocks. The detailed protocols and mechanistic insights are intended to empower scientists in drug discovery and development to efficiently and effectively synthesize molecules with the precise stereochemical control necessary for optimal therapeutic activity. As our understanding of asymmetric synthesis deepens, we can anticipate the development of even more innovative and sustainable methods for preparing these crucial chiral synthons, further fueling the engine of drug discovery.
References
- Preparation method of (S)-3-hydroxytetrahydrofuran. CN105884412A. ()
- Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran. CN104478833A. ()
- Synthesis of S-(3)-hydroxy tetrahydrofuran. CN1887880A. ()
-
Synthesis of enantiomerically pure (S)-(+)-3-hydroxytetrahydrofuran, and its (R)-enantiomer, from malic or tartaric acid. The Journal of Organic Chemistry. ([Link])
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. ([Link])
- Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. WO2008080891A2. ()
-
Synthesis and clinical application of new drugs approved by FDA in 2022. PubMed Central. ([Link])
-
Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. PMC - NIH. ([Link])
-
Enantioselective organocatalysis. Squarespace. ([Link])
-
Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen. ([Link])
-
The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. ([Link])
-
Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. ([Link])
-
Sharpless Asymmetric Dihydroxylation (Sharpless AD). Chem-Station Int. Ed. ([Link])
-
Sharpless Asymmetric Dihydroxylation Reaction. Scribd. ([Link])
- Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw m
-
Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. ([Link])
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 4. Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]
- 5. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 8. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. scienceopen.com [scienceopen.com]
- 12. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 13. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google Patents [patents.google.com]
The Strategic Application of Tetrahydrofuran-3-yl 4-methylbenzenesulfonate in Drug Discovery
An Application Guide for Medicinal Chemists
Introduction: The Privileged Tetrahydrofuran Scaffold and the Role of a Key Intermediate
The tetrahydrofuran (THF) ring is a ubiquitous structural motif found in a vast array of natural products and biologically active molecules. Its prevalence is not coincidental; the THF scaffold often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while also serving as a rigid backbone to correctly orient functional groups for optimal target engagement. In medicinal chemistry, the strategic incorporation of this five-membered cyclic ether is a common tactic in the design of novel therapeutics, from antiviral agents to anticancer compounds.
Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, commonly referred to as tetrahydrofuran-3-yl tosylate, has emerged as a critical and versatile building block for introducing the valuable 3-substituted THF moiety. This reagent masterfully combines the desirable THF core with a p-toluenesulfonate (tosylate) group—one of the most effective leaving groups in synthetic organic chemistry. This activation transforms the otherwise unreactive C-O bond of the parent alcohol into a highly reactive electrophilic site, primed for nucleophilic substitution. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, reactivity, and practical application of this key intermediate, complete with detailed protocols and mechanistic insights.
Physicochemical Properties and Data
Understanding the fundamental properties of this compound is crucial for its effective use. Both the (R) and (S) enantiomers are commercially available, allowing for stereocontrolled synthesis.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₁₄O₄S | |
| Molecular Weight | 242.29 g/mol | |
| CAS Number (R-enantiomer) | 219823-47-9 | |
| CAS Number (S-enantiomer) | 112052-11-6 | |
| Appearance | Typically a solid or oil | |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2CCOC2 | |
| InChIKey (S-enantiomer) | WWCNXHYRAKUQDB-JTQLQIEISA-N |
Core Reactivity: The SN2 Displacement Mechanism
The utility of this compound is anchored in its reactivity as an electrophile in nucleophilic substitution (SN2) reactions. The tosylate group is an excellent leaving group because its negative charge is highly stabilized through resonance across the sulfonate group and the aromatic ring.
The reaction proceeds via a backside attack by a nucleophile on the carbon atom attached to the tosylate. This concerted mechanism results in the displacement of the tosylate group and, critically, an inversion of the stereochemistry at the C3 position. This predictable stereochemical outcome is a cornerstone of its application in asymmetric synthesis.
Application Notes & Protocols: Stereoselective Synthesis of Substituted Tetrahydrofurans
Introduction: The Central Role of Chiral Tetrahydrofurans in Modern Chemistry
The tetrahydrofuran (THF) ring is a privileged scaffold in chemical science, forming the core of a vast array of natural products and biologically active molecules.[1][2] From the potent antitumor activity of the annonaceous acetogenins to the ionophoric properties of polyether antibiotics, the precise three-dimensional arrangement of substituents on the THF ring is paramount to biological function.[1][3] Consequently, the development of robust and highly stereoselective methods for constructing these five-membered oxygen heterocycles is a critical objective for researchers in organic synthesis and drug development.[4] The U.S. Food and Drug Administration (FDA) has approved numerous THF-containing drugs, underscoring the importance of this motif in medicinal chemistry.[4]
The significance of chirality in drug design cannot be overstated; often, only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or even harmful.[5][6] This guide provides an in-depth overview of key modern strategies for the stereoselective synthesis of substituted tetrahydrofurans, explaining the mechanistic rationale behind experimental design and providing detailed, field-proven protocols for immediate application.
Guiding Principles: Selecting a Synthetic Strategy
The choice of a synthetic route depends heavily on the desired substitution pattern, the required level of stereocontrol (diastereo- and enantioselectivity), and the availability of starting materials. The following flowchart provides a high-level decision-making framework.
Caption: Decision workflow for selecting a THF synthesis strategy.
Major Synthetic Strategies: A Mechanistic Overview
Intramolecular Cyclization: Forging the C-O Bond
The most classical and direct approach to forming the THF ring involves the intramolecular cyclization of a suitably functionalized acyclic precursor. Stereocontrol is typically substrate-based, relying on stereocenters established prior to the ring-closing step.
-
Intramolecular SN2 Reactions: This strategy involves the cyclization of a hydroxyl group onto a carbon bearing a good leaving group (e.g., halide, sulfonate).[1] It is a cornerstone of natural product synthesis. A highly effective variant is the acid- or base-catalyzed ring-opening of epoxy alcohols, first described by Kishi, where the 5-membered ring is formed via a favored 5-exo-tet cyclization.[1][2] This method is frequently used to construct complex polyether natural products.[3]
-
Metal-Catalyzed Oxidative Cyclizations: Palladium catalysis can be used to achieve the diastereoselective cyclization of alkenols. In certain systems, intramolecular hydrogen bonding can pre-organize the substrate to dramatically increase the diastereoselectivity of the C-O bond formation.[7]
-
Radical Cyclizations: Radical reactions offer an alternative pathway that is often tolerant of a wide range of functional groups. Lewis acids can be used to influence the diastereoselectivity of these cyclizations by coordinating to oxygen atoms in the transition state, thereby altering the conformational preferences.[8]
[3+2] Cycloaddition and Annulation Reactions
These methods are exceptionally powerful as they construct the THF ring and up to three new stereocenters in a single, convergent step.
-
Lewis Acid-Catalyzed Annulation of Donor-Acceptor (D-A) Cyclopropanes: This has emerged as a premier strategy for the stereocontrolled synthesis of highly substituted THFs.[9] In this reaction, a Lewis acid (e.g., Sn(OTf)₂, MgI₂) activates a D-A cyclopropane, promoting ring opening to form a zwitterionic intermediate that is trapped by an aldehyde or ketone.[9][10] The use of chiral ligands, such as Pybox, with a suitable metal catalyst can render this process highly enantioselective.[11][12][13] A key advantage is the ability to perform a Dynamic Kinetic Asymmetric Transformation (DyKAT), where a racemic cyclopropane is converted into a single, enantioenriched THF diastereomer in high yield.[11][14]
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereocontrolled Synthesis of Cis-2,5-Disubstituted Tetrahydrofurans and cis- and trans- Linalyl Oxides. [combichemistry.com]
- 4. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 6. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. diva-portal.org [diva-portal.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. Catalytic enantioselective synthesis of tetrahydrofurans: a dynamic kinetic asymmetric [3 + 2] cycloaddition of racemic cyclopropanes and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalytic enantioselective synthesis of tetrahydrofurans: a dynamic kinetic asymmetric [3 + 2] cycloaddition of racemic cyclopropanes and aldehydes. | Semantic Scholar [semanticscholar.org]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Intramolecular Cyclization Reactions Using Tetrahydrofuran-3-yl 4-methylbenzenesulfonate
Introduction: The Strategic Utility of Tetrahydrofuran-3-yl 4-methylbenzenesulfonate in Complex Heterocycle Synthesis
Substituted tetrahydrofurans are prevalent structural motifs in a vast array of biologically active natural products, including lignans, polyether ionophores, and annonaceous acetogenins.[1] Their synthesis and functionalization are therefore of significant interest to the fields of medicinal chemistry and drug development. This compound serves as a versatile and highly valuable chiral building block in this context. The tosylate group, being an excellent leaving group, activates the C3 position of the tetrahydrofuran ring for nucleophilic substitution. This property can be strategically exploited in intramolecular reactions to construct complex, fused, or spirocyclic heterocyclic systems. Such bicyclic frameworks, like the oxabicyclo[3.2.1]octane core, are integral to numerous natural products and medicinally relevant compounds.[2][3]
This guide provides a comprehensive overview of the principles and a detailed protocol for a representative intramolecular cyclization reaction utilizing this compound. The focus is on the intramolecular Williamson ether synthesis, a robust and widely employed method for the formation of cyclic ethers.[1] We will explore the mechanistic underpinnings, critical experimental parameters, and a step-by-step procedure for the synthesis of an oxabicyclo[3.2.1]octane system, a common structural motif in natural products.
Core Principle: Intramolecular SN2 Cyclization
The fundamental transformation discussed herein is an intramolecular SN2 reaction. In this specific application, a precursor molecule is designed to contain both the electrophilic center (the C3 carbon of the tetrahydrofuran ring bearing the tosylate leaving group) and a tethered nucleophile (in this case, a primary alcohol). Upon deprotonation with a suitable base, the resulting alkoxide attacks the electrophilic carbon, displacing the tosylate and forming a new C-O bond, which closes the second ring.
The stereochemistry of the starting material is crucial, as the SN2 reaction proceeds with inversion of configuration at the electrophilic center. The regioselectivity of the cyclization is dictated by the length and constitution of the tether connecting the nucleophile to the tetrahydrofuran ring. For the formation of thermodynamically stable 5- or 6-membered rings, the tether length is a critical design element.
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the base-mediated intramolecular cyclization of a hypothetical precursor, (S)-(tetrahydrofuran-3-yl)methyl (4-methylbenzenesulfonate))methanol, to yield an oxabicyclo[3.2.1]octan-2-one.
Caption: Reaction pathway for the intramolecular Williamson ether synthesis.
Experimental Protocol: Synthesis of an Oxabicyclo[3.2.1]octane Derivative
This protocol details the intramolecular cyclization of a hypothetical precursor, for which the synthesis would be a prerequisite. The conditions are based on established procedures for intramolecular Williamson ether synthesis.
Materials and Reagents
| Reagent | Grade | Supplier |
| (S)-(Tetrahydrofuran-3-yl)methyl (4-methylbenzenesulfonate))methanol | Synthesis Grade | (Hypothetical) |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Saturated aqueous ammonium chloride (NH4Cl) | ACS Reagent Grade | Fisher Chemical |
| Anhydrous sodium sulfate (Na2SO4) | ACS Reagent Grade | VWR Chemicals |
| Ethyl acetate | HPLC Grade | Fisher Chemical |
| Hexanes | HPLC Grade | Fisher Chemical |
Step-by-Step Procedure
-
Preparation of the Reaction Vessel: A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet adapter, and a rubber septum is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
Dispensing the Base: Under a positive pressure of nitrogen, sodium hydride (60% dispersion in mineral oil, 0.24 g, 6.0 mmol, 1.2 equivalents) is carefully weighed and transferred to the reaction flask.
-
Washing the Base: The mineral oil is removed by washing the NaH dispersion with anhydrous hexanes (3 x 5 mL) under a nitrogen atmosphere. The hexanes are carefully removed via cannula after each wash.
-
Addition of Solvent and Substrate: Anhydrous THF (40 mL) is added to the flask, and the suspension is cooled to 0 °C in an ice bath. A solution of the precursor alcohol (1.42 g, 5.0 mmol) in anhydrous THF (10 mL) is then added dropwise to the stirred suspension over 15 minutes.
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes, during which time hydrogen gas evolution should be observed. The ice bath is then removed, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Quenching the Reaction: Upon completion, the reaction is carefully quenched by the dropwise addition of saturated aqueous NH4Cl solution (10 mL) at 0 °C.
-
Workup: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure oxabicyclo[3.2.1]octane derivative.
Hypothetical Reaction Optimization Data
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.2) | THF | 25 | 16 | 85 |
| 2 | NaH (1.2) | DMF | 25 | 12 | 88 |
| 3 | KH (1.2) | THF | 25 | 12 | 90 |
| 4 | KHMDS (1.5) | THF | 0 to 25 | 18 | 75 |
Causality Behind Experimental Choices
-
Choice of Base: A strong, non-nucleophilic base is required to deprotonate the alcohol without competing in the SN2 reaction. Sodium hydride (NaH) is a common and effective choice, as the only byproduct is hydrogen gas, which is easily removed from the reaction system. Potassium hydride (KH) is often more reactive and can lead to faster reaction times.
-
Solvent: Anhydrous polar aprotic solvents like THF or DMF are ideal. They are capable of solvating the alkoxide intermediate to some extent without interfering with its nucleophilicity. The absence of water is critical to prevent quenching the base and the alkoxide.
-
Temperature: The initial deprotonation is often performed at 0 °C to control the exothermic reaction and hydrogen evolution. The subsequent SN2 cyclization is typically conducted at room temperature to provide sufficient thermal energy for the reaction to proceed at a reasonable rate without promoting side reactions.
-
Concentration: The reaction should be run at a relatively high dilution (e.g., 0.1 M) to favor the intramolecular cyclization over intermolecular polymerization.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the intramolecular cyclization.
Conclusion and Outlook
This compound is a powerful synthetic intermediate for the construction of complex oxygen-containing heterocycles. The intramolecular Williamson ether synthesis, as detailed in this guide, provides a reliable and high-yielding pathway to bicyclic ether systems. The principles and the protocol described herein can be adapted for the synthesis of a wide range of fused and spirocyclic structures by judicious placement of the tethered nucleophile. This strategy is particularly valuable in the early stages of drug discovery and natural product synthesis, where the creation of novel and complex molecular architectures is paramount.
References
-
Reddy, D. S., & Kumar, V. (2012). A new and convenient synthesis of benzo-fused 8-oxabicyclo[3.2.1]octane and 9-oxabicyclo[4.2.1]nonane derivatives. Tetrahedron Letters, 53(33), 4495-4497. [Link]
-
Jackson, S. K., & Bodwell, G. J. (2016). Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions. Angewandte Chemie International Edition, 55(2), 673-677. [Link]
-
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 11(13), 1115-1147. [Link]
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TiCl4-Promoted Tandem Carbonyl or Imine Addition and Friedel-Crafts Cyclization: Synthesis of Benzo-fused Oxabicyclooctanes and Nonanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Detailed Guide to the Tosylation of 3-Hydroxytetrahydrofuran
Introduction: Strategic Conversion of a Challenging Leaving Group
In the landscape of modern organic synthesis, particularly in the development of pharmaceutical intermediates, the strategic conversion of functional groups is paramount. The hydroxyl group, while ubiquitous, is a notoriously poor leaving group in nucleophilic substitution reactions. The tosylation of alcohols is a cornerstone transformation that elegantly addresses this challenge by converting the hydroxyl moiety into a p-toluenesulfonate (tosylate) ester.[1][2] This conversion dramatically enhances the leaving group ability, paving the way for a diverse array of subsequent nucleophilic substitution (SN2) and elimination (E2) reactions.[3] 3-Hydroxytetrahydrofuran is a valuable building block in the synthesis of various pharmaceuticals, including antiviral agents.[4] Its tosylation is a critical step in the elaboration of this scaffold into more complex molecular architectures. This guide provides a comprehensive protocol for the tosylation of 3-hydroxytetrahydrofuran, grounded in mechanistic understanding and practical laboratory insights.
Reaction Mechanism: The Role of Pyridine and Retention of Stereochemistry
The tosylation of an alcohol, such as 3-hydroxytetrahydrofuran, with p-toluenesulfonyl chloride (TsCl) proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of TsCl.[5] This reaction is typically conducted in the presence of a base, most commonly pyridine.[3] Pyridine serves a dual purpose in this transformation. Primarily, it acts as a base to neutralize the hydrochloric acid (HCl) byproduct that is formed, thereby driving the reaction to completion. Additionally, pyridine can act as a nucleophilic catalyst by first reacting with TsCl to form a highly reactive N-tosylpyridinium intermediate, which is then more readily attacked by the alcohol.[6][7]
A crucial aspect of the tosylation reaction is the retention of configuration at the stereocenter bearing the hydroxyl group.[1][8] This is because the carbon-oxygen bond of the alcohol is not broken during the reaction; rather, the oxygen-hydrogen bond is replaced by an oxygen-sulfur bond.[1][2] This stereochemical integrity is a significant advantage in the synthesis of chiral molecules.
Experimental Protocol: Tosylation of 3-Hydroxytetrahydrofuran
This protocol provides a detailed, step-by-step methodology for the tosylation of 3-hydroxytetrahydrofuran.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 3-Hydroxytetrahydrofuran | ≥98% | Commercially Available | Can be racemic or enantiomerically pure. |
| p-Toluenesulfonyl chloride (TsCl) | ≥98% | Commercially Available | Should be fresh and stored under anhydrous conditions. |
| Pyridine | Anhydrous, ≥99.8% | Commercially Available | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Store over molecular sieves. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Commercially Available | |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Prepared in-house | |
| Brine (Saturated NaCl) | Aqueous solution | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| TLC Plates | Silica gel 60 F₂₅₄ | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxytetrahydrofuran (1.0 eq.).
-
Solvent and Base Addition: Dissolve the 3-hydroxytetrahydrofuran in anhydrous dichloromethane (DCM) (approximately 10 volumes). Cool the solution to 0 °C using an ice bath. To the stirred solution, add anhydrous pyridine (1.5 eq.) dropwise.[9]
-
Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.[9]
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is incomplete, it can be allowed to warm to room temperature and stirred for an additional 2-12 hours.[9][10]
-
Work-up:
-
Once the reaction is complete, dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution, and finally with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[9]
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude 3-(tosyloxy)tetrahydrofuran by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Experimental Workflow Diagram
Caption: Workflow for the tosylation of 3-hydroxytetrahydrofuran.
Safety Precautions: Handling Hazardous Reagents
The tosylation protocol involves the use of hazardous chemicals that require careful handling in a well-ventilated fume hood.[11]
-
p-Toluenesulfonyl Chloride (TsCl): TsCl is a corrosive solid that is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[12][13] It is also moisture-sensitive and reacts violently with water.[13][14] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][15] In case of skin contact, wash immediately with plenty of water.[12]
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. It is also a suspected carcinogen and can cause damage to the central nervous system, liver, and kidneys. Handle pyridine in a fume hood and wear appropriate PPE.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | 1. Inactive TsCl due to hydrolysis. 2. Insufficient reaction time or temperature. 3. Steric hindrance of the alcohol. | 1. Use freshly purchased or purified TsCl. 2. Allow the reaction to stir for a longer duration at room temperature. 3. For hindered alcohols, consider using a stronger, non-nucleophilic base or a catalytic amount of 4-dimethylaminopyridine (DMAP).[10][16] |
| Low Yield | 1. Incomplete reaction. 2. Loss of product during work-up due to its water solubility. 3. Decomposition of the product during purification. | 1. See "Incomplete Reaction". 2. Perform multiple extractions with the organic solvent during work-up. 3. Avoid excessive heating during concentration and consider using a milder purification technique if the product is unstable on silica gel. |
| Formation of Side Products | 1. Reaction of TsCl with water. 2. Elimination reaction if the reaction is heated for an extended period. | 1. Ensure all reagents and glassware are anhydrous. 2. Maintain the recommended reaction temperature and monitor the reaction closely. |
Conclusion
The tosylation of 3-hydroxytetrahydrofuran is a robust and reliable method for activating the hydroxyl group for subsequent nucleophilic displacement reactions. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize 3-(tosyloxy)tetrahydrofuran, a key intermediate for further chemical transformations.
References
-
OrgoSolver. Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. [Link]
-
brainly.com. What happens if you add TsCl/pyridine to an alcohol? (2023-09-20). [Link]
-
Reddit. Tosylation of Alcohols with Pyridine : r/OrganicChemistry (2021-12-30). [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]
-
University of Calgary. Ch8 : Tosylates. [Link]
-
Master Organic Chemistry. Tosylates And Mesylates (2015-03-10). [Link]
-
Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]
-
Chemistry LibreTexts. 17.6: Reactions of Alcohols (2024-09-22). [Link]
- Eureka | Patsnap. Preparation method of (S)-3-hydroxytetrahydrofuran.
-
SAFETY DATA SHEET. 3 (2009-02-04). [Link]
-
Wikipedia. 3-Hydroxytetrahydrofuran. [Link]
- Google Patents. Synthesis of S-(3)-hydroxy tetrahydrofuran.
-
The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. reddit.com [reddit.com]
- 7. echemi.com [echemi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. What are the regulatory requirements for using Tosyl Chloride? - Blog [nuomengchemical.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. westliberty.edu [westliberty.edu]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
- 16. rsc.org [rsc.org]
Application Note: A Guide to Nucleophilic Substitution Reactions Using Tetrahydrofuran-3-yl 4-methylbenzenesulfonate
Abstract
Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is a pivotal reagent in modern organic synthesis, primarily utilized for the introduction of the tetrahydrofuran-3-yl moiety into target molecules. This functional group is a common structural motif in numerous biologically active compounds and approved pharmaceuticals.[1] The reactivity of this compound is dominated by the exceptional leaving group ability of the 4-methylbenzenesulfonate (tosylate) group, facilitating efficient nucleophilic substitution reactions. This guide provides an in-depth exploration of its properties, safety protocols, and a detailed experimental procedure for its application in N-alkylation, serving as a foundational protocol for researchers in medicinal chemistry and drug development.
Reagent Profile and Physicochemical Properties
This compound exists as a racemic mixture or as distinct stereoisomers, (R) and (S), which are crucial for stereospecific synthesis.[2][3][4] The tosylate group renders the C3 position of the tetrahydrofuran ring highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Table 1: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₁H₁₄O₄S | [2][5] |
| Molecular Weight | 242.29 g/mol | [2][5] |
| Appearance | Solid / Oil | [1] |
| CAS Number | 219823-47-9 ((R)-isomer) 112052-11-6 ((S)-isomer) 13694-84-3 (racemic) | [2][4][6] |
| Purity | Typically ≥98% |
| Storage | Store in a cool, dry, well-ventilated area. Some suppliers recommend refrigerated storage (2-8°C). |[7][8] |
Critical Safety and Handling Protocols
Proper handling is imperative due to the hazardous nature of this reagent. Adherence to safety protocols ensures operator safety and experimental integrity.
GHS Hazard Classification:
-
H302: Harmful if swallowed[2]
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H335: May cause respiratory irritation[2]
Mandatory Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[7]
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[7]
-
Skin Protection: Wear a lab coat. Ensure skin is not exposed.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[7]
The Core Reaction: Stereospecific Nucleophilic Substitution (Sₙ2)
The primary utility of this compound lies in its role as an electrophile in Sₙ2 reactions. The tosylate is an excellent leaving group due to the ability of the sulfonate anion to delocalize its negative charge over three oxygen atoms and the benzene ring, rendering it a very stable, weak base.
Mechanistic Rationale: The reaction proceeds via a concerted, single-step mechanism. The nucleophile attacks the electrophilic carbon atom (C3) from the side opposite to the tosylate leaving group.[9] This backside attack leads to a transient pentacoordinate transition state, culminating in the displacement of the tosylate and an inversion of the stereochemical configuration at the reaction center. This stereochemical outcome is a hallmark of the Sₙ2 pathway and is critical for controlling chirality in asymmetric synthesis.
Caption: General Sₙ2 reaction mechanism.
Detailed Experimental Protocol: N-Alkylation of a Hydrazine Derivative
This protocol is adapted from a patented procedure for the synthesis of a key pharmaceutical intermediate, demonstrating a robust and scalable Sₙ2 reaction.[1] It describes the reaction of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate with a protected hydrazine nucleophile.
Objective: To synthesize tri-tert-butyl 1-((S)-tetrahydrofuran-3-yl)hydrazine-1,1,2-tricarboxylate via Sₙ2 alkylation.
Table 2: Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
|---|---|---|---|---|
| (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate | 242.29 | 10.0 g | 41.27 | 1.0 |
| Tri-tert-butyl hydrazine-1,1,2-tricarboxylate | 346.41 | 13.6 g | 39.21 | 0.95 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 20.2 g | 62.0 | 1.5 |
| Dimethyl sulfoxide (DMSO), anhydrous | - | 75 mL | - | - |
| Equipment | ||||
| 3-neck round-bottom flask (250 mL) | ||||
| Magnetic stirrer and stir bar | ||||
| Thermometer / Temperature controller | ||||
| Nitrogen inlet and outlet (bubbler) |
| Septa | | | | |
Caption: Experimental workflow for Sₙ2 alkylation.
Step-by-Step Procedure:
-
Vessel Preparation: Assemble the 250 mL 3-neck round-bottom flask with a magnetic stir bar, thermometer, and nitrogen inlet/outlet. Flame-dry the glassware under vacuum and backfill with dry nitrogen to ensure an inert atmosphere. Causality: Anhydrous conditions are crucial as water can hydrolyze the electrophile or interfere with the base.
-
Charging Reagents: To the flask, add anhydrous dimethyl sulfoxide (75 mL), cesium carbonate (20.2 g), and tri-tert-butyl hydrazine-1,1,2-tricarboxylate (13.6 g).[1] Begin stirring to form a suspension. Causality: DMSO is a polar aprotic solvent that effectively solvates cations while leaving anions (the nucleophile) relatively bare and highly reactive, accelerating Sₙ2 reactions. Cesium carbonate is a strong, non-nucleophilic base suitable for deprotonating the hydrazine precursor without competing in the substitution reaction.
-
Addition of Electrophile: Add (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate (10.0 g) to the stirred suspension at room temperature.[1]
-
Reaction Conditions: Heat the reaction mixture to an internal temperature of 50-55°C.[1] Maintain this temperature with stirring. Causality: Moderate heating provides the necessary activation energy for the reaction to proceed at a practical rate without promoting significant side reactions like elimination.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting electrophile is consumed (typically several hours).[1] Trustworthiness: This step is critical for ensuring the reaction has gone to completion and for determining the optimal reaction time, preventing unnecessary heating or incomplete conversion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing water (200 mL) and ethyl acetate (150 mL).
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 75 mL).
-
Combine the organic extracts and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
Product Characterization
Verifying the identity, purity, and stereochemistry of the final product is a non-negotiable step in synthesis.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the covalent structure of the product. Key signals would include the newly formed C-N bond and the characteristic peaks of the tetrahydrofuran ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition by providing a highly accurate mass measurement of the molecular ion.
-
Chiral HPLC: To confirm the inversion of stereochemistry and determine the enantiomeric excess (e.e.) of the product, analysis on a chiral stationary phase is required.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently anhydrous conditions. 2. Poor quality or inactive base. 3. Reaction temperature too low. | 1. Ensure all reagents and solvents are rigorously dried. Use fresh anhydrous solvent. 2. Use a fresh bottle of base or a more reactive base. 3. Incrementally increase the temperature, but do not exceed 70°C to avoid decomposition. |
| Significant Byproduct Formation | 1. Competing E2 elimination reaction. 2. Decomposition of starting material or product. | 1. The tosylate is a good leaving group, which can promote elimination. If possible, use a less sterically hindered and more nucleophilic reagent. Lowering the temperature may also favor substitution over elimination. 2. Reduce reaction temperature or time. Ensure the reaction is monitored closely and stopped upon completion. |
| Difficult Purification | 1. Streaking on silica gel column. 2. Co-elution of product and starting material. | 1. Residual DMSO in the crude product can cause issues. Ensure the work-up is thorough. A small amount of triethylamine (~1%) can be added to the eluent to suppress tailing of amine-containing products. 2. Optimize the eluent system for better separation or consider an alternative purification technique like preparative HPLC. |
Conclusion
This compound is a highly effective and versatile reagent for the stereospecific introduction of the tetrahydrofuran-3-yl scaffold. Understanding the principles of the Sₙ2 reaction, adhering to strict safety and handling protocols, and employing robust reaction monitoring are key to achieving high yields and purity. The detailed protocol provided herein serves as a validated starting point for researchers aiming to leverage this important building block in their synthetic endeavors.
References
-
PubChem. (n.d.). This compound, (3R)-. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2016). WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.
-
Global Substance Registration System (GSRS). (n.d.). This compound, (3S)-. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (3R)-Tetrahydro-3-furanyl-4-methylbenzenesulphonate. Retrieved from [Link]
-
precisionFDA. (n.d.). This compound, (3R)-. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
-
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Topics in current chemistry, 273, 1-38. Retrieved from [Link]
-
PubChem. (n.d.). (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Nucleophilic substitution reactions of cyclic thiosulfinates are accelerated by hyperconjugative interactions. Chemical Science. Retrieved from [Link]
Sources
- 1. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]
- 2. This compound, (3R)- | C11H14O4S | CID 11149197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate | C11H14O4S | CID 13837326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C11H14O4S | CID 13837325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. 219823-47-9|(R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate|BLD Pharm [bldpharm.com]
- 9. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Scalable Synthesis of Tetrahydrofuran-3-yl 4-methylbenzenesulfonate
Abstract & Introduction
Tetrahydrofuran-3-yl 4-methylbenzenesulfonate (THF-tosylate) is a pivotal intermediate in modern organic synthesis, particularly valued in the development of pharmaceutical agents for its role as an effective leaving group.[1] Its applications include the synthesis of complex molecules where the tetrahydrofuran moiety is a key structural component.[1][2] Transitioning a synthetic procedure from a laboratory benchtop to a pilot or manufacturing scale introduces significant challenges, including thermal management, reagent handling, process safety, and purification efficiency.[2]
This application note provides a comprehensive, validated protocol for the multi-gram scale-up synthesis of this compound. The methodology is designed for robustness, safety, and high yield, addressing common scale-up pitfalls. We will delve into the causality behind procedural choices, from reagent selection to work-up conditions, providing researchers and drug development professionals with a reliable framework for producing this critical intermediate.
Reaction Principle and Mechanism
The synthesis is a classic esterification reaction, specifically a tosylation, where the hydroxyl group of Tetrahydrofuran-3-ol is converted into a tosylate ester. This transformation dramatically enhances the leaving group ability of the oxygen atom, facilitating subsequent nucleophilic substitution reactions.
The reaction proceeds via the following steps:
-
Activation of the Alcohol: A tertiary amine base, such as N-methylmorpholine or pyridine, deprotonates the alcohol of Tetrahydrofuran-3-ol to form a more nucleophilic alkoxide.[3][4]
-
Nucleophilic Attack: The resulting alkoxide attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).
-
Displacement: The chloride ion is displaced, and the tosylate ester is formed. The base also serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. A catalyst like 1-methylimidazole or 4-dimethylaminopyridine (DMAP) can be employed to accelerate this step.[2][5]
Caption: Overall reaction scheme for the tosylation of Tetrahydrofuran-3-ol.
Materials, Reagents, and Equipment
Reagents
| Reagent | Grade | Supplier | Notes |
| (R)-Tetrahydrofuran-3-ol | ≥98% | Commercial | Can be substituted with (S)-enantiomer or racemic mixture. |
| p-Toluenesulfonyl chloride (TsCl) | ≥98% | Commercial | Moisture sensitive. Must be handled under inert atmosphere.[6][7] |
| Toluene | Anhydrous | Commercial | Other solvents like DCM can be used.[4] |
| N-Methylmorpholine (NMM) | ≥99% | Commercial | Acts as the base. Triethylamine or pyridine are alternatives.[3][4] |
| 1-Methylimidazole | ≥99% | Commercial | Catalyst to accelerate the reaction. |
| Hydrochloric Acid (HCl) | 1-2 M aq. | Reagent | For work-up. |
| Sodium Bicarbonate (NaHCO₃) | Saturated aq. | Reagent | For work-up. |
| Sodium Chloride (Brine) | Saturated aq. | Reagent | For work-up. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Reagent | For drying the organic phase. |
Equipment
-
Multi-neck, jacketed glass reaction vessel (e.g., 2 L) equipped with an overhead mechanical stirrer, thermocouple, and nitrogen inlet/outlet.
-
Temperature control unit (circulating chiller/heater).
-
Pressure-equalizing dropping funnel.
-
Large separatory funnel for liquid-liquid extraction.
-
Rotary evaporator with a vacuum pump and trap.
-
Standard laboratory glassware.
-
Analytical balance.
Detailed Scale-Up Synthesis Protocol
This protocol is adapted for a ~65 g scale of (R)-Tetrahydrofuran-3-ol, based on established procedures.[2]
Reaction Setup and Execution
-
Reactor Preparation: Assemble the reaction vessel, ensuring all glassware is flame-dried and cooled under a stream of nitrogen. Maintain a positive nitrogen pressure throughout the reaction to prevent moisture ingress.[5]
-
Reagent Charging: Charge the reactor with (R)-Tetrahydrofuran-3-ol (65.0 g, 0.738 mol, 1.0 eq.) and Toluene (325 mL) . Begin stirring to ensure a homogeneous solution.
-
Base and Catalyst Addition: Add N-Methylmorpholine (111.9 g, 1.107 mol, 1.5 eq.) followed by 1-Methylimidazole (30.3 g, 0.369 mol, 0.5 eq.) to the stirred solution at ambient temperature (15-25°C).
-
Cooling: Cool the reaction mixture to 0-10°C using the circulating chiller. Precise temperature control is crucial to manage the exothermic nature of the tosylation reaction.
-
Tosyl Chloride Addition: Add p-Toluenesulfonyl chloride (187.0 g, 0.981 mol, 1.33 eq.) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C . A slight exotherm will be observed; control the addition rate to maintain the temperature range.
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to 15-25°C and stir for approximately 2 hours.
-
Monitoring Completion: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is considered complete when the starting alcohol is consumed (<1% remaining).[2][4]
Work-up and Isolation
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding Water (325 mL) while maintaining the temperature between 15-25°C.
-
Phase Separation: Stop stirring and transfer the biphasic mixture to a large separatory funnel. Separate the lower aqueous layer.
-
Back-Extraction: Extract the aqueous layer with additional Toluene (195 mL) to recover any dissolved product. Combine this with the initial organic layer.
-
Aqueous Washes: Wash the combined organic layer sequentially with:
-
Dilute HCl (1 M, ~325 mL): To remove excess N-methylmorpholine and 1-methylimidazole.
-
Saturated NaHCO₃ solution (~325 mL): To neutralize any remaining acidic species.
-
Saturated NaCl (Brine) solution (~325 mL): To break any emulsions and begin drying the organic layer.
-
Rationale: Each wash removes specific impurities, ensuring a cleaner crude product and simplifying final purification.[2]
-
-
Drying: Dry the washed organic layer over anhydrous Sodium Sulfate (Na₂SO₄) , stir for 15-20 minutes, and then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator. It is critical to maintain a bath temperature below 40°C to prevent thermal degradation of the product.[2]
-
Final Product: The final product, (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, is typically obtained as a pale yellow or colorless oil. The yield should be nearly quantitative.[2] Further purification is often not necessary if the procedure is followed carefully.
Caption: Step-by-step workflow for the scale-up synthesis.
Safety and Environmental Considerations
Scaling up chemical reactions requires heightened attention to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, chemically resistant gloves (e.g., nitrile or neoprene), and a flame-retardant lab coat.[7][8]
-
p-Toluenesulfonyl Chloride (TsCl) Handling: TsCl is corrosive and causes severe skin and eye damage.[6][8] It is also moisture-sensitive, reacting with water to release corrosive HCl gas.[6][7] All manipulations must be performed in a well-ventilated fume hood, and the reagent should be kept in a tightly sealed container under an inert atmosphere.[6][9]
-
Ventilation: The entire procedure should be conducted in an area with adequate ventilation or within a walk-in fume hood to avoid inhalation of solvent vapors and reagent dust.[8][9]
-
Thermal Hazard: The reaction is exothermic. Strict adherence to the cooling protocol and controlled addition rate of TsCl is essential to prevent a thermal runaway.
-
Waste Disposal: Aqueous and organic waste streams must be segregated and disposed of in accordance with local, state, and federal environmental regulations. Do not discharge solvents or reaction mixtures into drains.[6][9]
Analytical Characterization
To confirm the identity, purity, and stereochemical integrity of the product, the following analytical techniques are recommended:
| Technique | Purpose | Expected Result |
| ¹H and ¹³C NMR | Structural Confirmation | Spectra should be consistent with the desired tosylate structure. |
| GC or HPLC | Purity Assessment | Determine the area % purity of the final product.[2] |
| Mass Spectrometry | Molecular Weight Confirmation | Observe the molecular ion peak corresponding to C₁₁H₁₄O₄S (MW: 242.29 g/mol ).[2][10] |
| Optical Rotation | Stereochemical Integrity | For chiral products, the measured rotation should match literature values (e.g., for (R)-isomer).[2] |
Conclusion
This application note details a robust, high-yield, and scalable protocol for the synthesis of this compound. By focusing on controlled reaction conditions, a systematic work-up procedure, and stringent safety measures, this guide enables researchers and process chemists to confidently produce this valuable intermediate on a multi-gram scale. The principles and causal explanations provided herein serve as a foundation for further process optimization and adaptation.
References
-
Sharghi, H., & Hosseini-Sarvari, M. (2007). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Sciencemadness.org. Retrieved from [Link]
- WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine. (2016, February 11). Google Patents.
-
Teator, A. J., & Wagenknecht, H.-A. (2014). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. National Institutes of Health. Retrieved from [Link]
-
Analytical Method Summaries. (n.d.). Retrieved from [Link]
-
Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. (2023). Journal of Chemistry Letters. Retrieved from [Link]
-
Alcohol to Tosylate using Tosyl Cl, base. (n.d.). Organic Synthesis. Retrieved from [Link]
-
This compound, (3S)-. (n.d.). GSRS. Retrieved from [Link]
-
How can I tosylate an hindered secondary alcohol? (2013, April 30). ResearchGate. Retrieved from [Link]
-
Kabalka, G. W., Varma, M., Varma, R. S., Srivastava, P. C., & Knapp, F. F., Jr. (1986). The tosylation of alcohols. The Journal of Organic Chemistry. Retrieved from [Link]
-
Summer Scholar Report. (n.d.). NESACS. Retrieved from [Link]
-
This compound, (3R)-. (n.d.). PubChem. Retrieved from [Link]
-
EXPERIMENTAL SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]
- 2. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]
- 3. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. rsc.org [rsc.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 8. westliberty.edu [westliberty.edu]
- 9. echemi.com [echemi.com]
- 10. This compound, (3R)- | C11H14O4S | CID 11149197 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Purification of Tetrahydrofuran-3-yl 4-methylbenzenesulfonate
Welcome to the technical support center for the purification of Tetrahydrofuran-3-yl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the chromatographic purification of this and similar sensitive tosylate intermediates. Our goal is to provide field-proven insights and robust troubleshooting strategies to ensure the successful isolation of your target compound with high purity and yield.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is showing signs of decomposition (discoloration, new spots on TLC) even after successful chromatography. What's happening?
A: This is a common issue related to the inherent stability of the tosylate. The p-toluenesulfonate group is an excellent leaving group, making the molecule susceptible to degradation.[1][2] Two primary factors are likely at play post-purification:
-
Hydrolysis: Exposure to atmospheric moisture can cause the tosylate to hydrolyze back to the starting material, tetrahydrofuran-3-ol.
-
Thermal and Light Sensitivity: Like many tosylates, particularly those from secondary alcohols, this compound can be sensitive to heat and light, leading to decomposition over time.[1]
Solution: Immediate and proper storage is critical. After removing the solvent under reduced pressure at a low temperature, the purified product should be stored in a sealed vial under an inert atmosphere (e.g., argon or nitrogen) and placed in a freezer at -20°C or below.[1] For maximum stability, it is often best to use the freshly purified tosylate in the subsequent reaction step as soon as possible.[1]
Q2: I'm seeing significant streaking of my product spot on the TLC plate. What is the cause and how can I fix it?
A: Streaking on a TLC plate typically indicates one of several issues:
-
Compound Instability: The most probable cause for this specific compound is decomposition on the slightly acidic surface of the silica gel TLC plate.[3]
-
Overloading: Applying too much of the sample to the TLC plate can saturate the stationary phase, leading to poor spot definition.
-
Inappropriate Solvent System: If the solvent is too polar, it can move the compound up the plate too quickly without proper partitioning, causing tailing. Conversely, if the compound has poor solubility in the eluent, it may streak from the baseline.
Solution:
-
Neutralize the Eluent: Add 1-2% triethylamine (Et₃N) to your TLC developing solvent system (e.g., Hexane/Ethyl Acetate).[4][5][6] This will neutralize the acidic silanol groups on the silica plate, minimizing on-plate decomposition and often resulting in a well-defined, round spot.
-
Optimize Polarity: Adjust your solvent system. The ideal system will give your product an Rf value between 0.25 and 0.35, which is optimal for subsequent column chromatography.[8]
Q3: What is a good starting solvent system for developing a TLC and column chromatography method for this compound?
A: this compound is a moderately polar compound. A standard and effective starting point for method development is a binary mixture of a non-polar and a polar solvent.[5]
-
Primary Recommendation: Ethyl Acetate/Hexane (or Heptane).[9] Start with a ratio of 20-30% Ethyl Acetate in Hexane (e.g., 2:8 or 3:7 v/v) and adjust as needed.
-
Alternative Systems: For more polar impurities, a Methanol/Dichloromethane system might be necessary.[4][5] Start with a low percentage of methanol (e.g., 1-5%) and increase cautiously, as using more than 10% methanol can risk dissolving the silica gel.[4]
| Solvent System | Polarity | Typical Application |
| Ethyl Acetate / Hexane | Low to Medium | Standard choice for moderately polar compounds. Excellent for fine-tuning separation.[5][9] |
| Diethyl Ether / Hexane | Low to Medium | Similar to EtOAc/Hexane but can offer different selectivity. |
| Dichloromethane / Methanol | Medium to High | Effective for separating more polar compounds.[4][5] |
Troubleshooting Guide: Common Purification Issues
This section provides a structured approach to resolving specific problems you may encounter during the column chromatography of this compound.
Problem 1: Low Yield Due to Product Decomposition on the Column
You run the column and find that the total mass of recovered material is significantly lower than the starting crude mass, and TLC analysis of the fractions shows decomposition products (often a new spot at the baseline or a smear).
-
Primary Cause: Acidity of Silica Gel. Standard silica gel is slightly acidic due to the presence of surface silanol (Si-OH) groups. These acidic sites can catalyze the decomposition of acid-sensitive compounds like tosylates.[1] The tosylate is an excellent leaving group, and its departure can be facilitated by protonation of the tetrahydrofuran oxygen, leading to ring-opening or other degradation pathways.
-
Solution A: Deactivate the Stationary Phase. The most reliable solution is to neutralize the silica gel.
-
Prepare your chosen eluent (e.g., 30% EtOAc/Hexane).
-
Add triethylamine (Et₃N) to the eluent to a final concentration of 1-2% by volume.[1][5]
-
Prepare the silica gel slurry using this neutralized eluent.
-
Pack the column and flush with 2-3 column volumes of the neutralized eluent before loading your sample.[1] This ensures the entire stationary phase is deactivated.
-
-
Solution B: Use an Alternative Stationary Phase. If decomposition persists, consider using a less acidic or neutral stationary phase.
-
Neutral Alumina: Can be effective for separating less polar compounds and is less acidic than silica.[4]
-
Florisil®: A mild, neutral magnesium silicate adsorbent that can be suitable for sensitive compounds.[4]
-
Note: Always perform a preliminary TLC analysis on the chosen stationary phase, as compound mobility (Rf) can differ significantly from silica gel.
-
-
Secondary Cause: Prolonged Contact Time. The longer your compound remains on the column, the greater the opportunity for decomposition.[1]
-
Solution: Expedite the Purification.
-
Use Flash Chromatography: Apply positive pressure (air or nitrogen) to accelerate the flow rate.
-
Optimize Eluent for Faster Elution: Develop a solvent system that provides an Rf for your target compound of approximately 0.25-0.35.[8] An Rf in this range provides a good balance between separation and speed, ensuring the compound elutes in a reasonable number of column volumes.[10]
-
Problem 2: Poor Separation from Key Impurities
Your column fractions are cross-contaminated with either the starting material (tetrahydrofuran-3-ol) or unreacted p-toluenesulfonyl chloride (TsCl).
-
Cause A: Sub-optimal Solvent System. The polarity of the eluent is not adequate to resolve the compounds of interest. Tetrahydrofuran-3-ol is more polar than the product, while TsCl and non-polar byproducts are less polar.
-
Solution: Systematic Method Development via TLC.
-
Spot your crude reaction mixture on a TLC plate. Alongside it, spot authentic samples of your starting alcohol and TsCl, if available.
-
Develop the plate in your chosen solvent system. An ideal system will show clear baseline separation between all three spots.
-
Aim for an Rf of ~0.25-0.35 for the desired product. This typically places the starting alcohol near the baseline and TsCl at a much higher Rf, allowing for effective separation on the column.[8][10]
-
If separation is poor (ΔRf is small), try a different solvent combination (e.g., switch from EtOAc/Hexane to Ether/Hexane or Acetone/Hexane) as solvent selectivity can play a key role.[9]
-
-
Cause B: Column Overloading or Improper Loading Technique. Loading too much crude material relative to the amount of silica gel will exceed the column's capacity, leading to broad, overlapping bands.[11]
-
Solution: Correct Loading and Column Sizing.
-
Follow Loading Guidelines: As a rule of thumb, for a standard separation, the mass of crude material should be about 1-2% of the mass of the silica gel (e.g., 100-200 mg of crude on a 10 g column).
-
Use Dry Loading for Poorly Soluble Samples: If your crude material is not very soluble in the column eluent, it can precipitate at the top of the column upon loading, leading to poor separation.[11] To avoid this, use the dry loading technique:
-
Dissolve your crude product in a volatile solvent (like DCM or acetone).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.[11]
-
Carefully add this powder to the top of your packed column. This ensures the entire sample is introduced to the column in a fine, evenly distributed band.
-
-
Experimental Protocols & Visual Guides
Protocol 1: Step-by-Step Guide to Neutralized Flash Column Chromatography
-
Solvent System Selection: Using TLC, identify an eluent that gives the target compound an Rf of ~0.25-0.35. For this example, let's assume 30% Ethyl Acetate in Hexane is optimal.
-
Eluent Preparation: Prepare a sufficient volume of your eluent. Add triethylamine to a final concentration of 1% (e.g., 10 mL of Et₃N for every 990 mL of eluent). Mix thoroughly.
-
Column Packing (Slurry Method):
-
In a beaker, add the required amount of silica gel.
-
Add the neutralized eluent to form a loose slurry. Stir gently to release trapped air bubbles.
-
Pour the slurry into your column and use positive pressure to pack the bed firmly and evenly. Ensure there are no cracks or channels.
-
-
Equilibration: Wash the packed column with 2-3 column volumes of the neutralized eluent to ensure the entire stationary phase is conditioned.
-
Sample Loading:
-
Liquid Load: Dissolve the crude product in a minimal amount of cold DCM or the eluent. Carefully pipette this solution onto the top of the silica bed.
-
Dry Load: (Recommended) Prepare the sample as a dry powder adsorbed onto silica (described in Problem 2) and add it to the column.
-
-
Elution: Carefully add the eluent and begin applying pressure. Collect fractions and monitor them by TLC.
-
Work-up: Combine the pure fractions. The triethylamine is volatile and will be removed along with the solvents on a rotary evaporator.
Diagram 1: Troubleshooting Workflow for Tosylate Decomposition
This diagram outlines the decision-making process when encountering product degradation during chromatography.
Caption: A workflow for troubleshooting tosylate decomposition.
Diagram 2: Relationship Between TLC Rf and Column Elution
This diagram illustrates how TLC is used to predict the outcome of a column chromatography separation.
Caption: TLC Rf values directly predict column elution behavior.
References
- BenchChem. (n.d.). Technical Support Center: Prevention of Unstable Tosylate Decomposition.
- Membrane Solutions. (n.d.). Column Chromatography Notes.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Reddit. (2023, June 7). Problems with synthesis of Benzyl tosylate (decomposition). r/Chempros.
- Chemistry For Everyone. (2025, January 17). How To Choose Solvent System For Column Chromatography?
- Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
- Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- Kevin K. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography). YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Purification [chem.rochester.edu]
- 4. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 10. sorbtech.com [sorbtech.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of Tetrahydrofuran-3-yl 4-methylbenzenesulfonate
Welcome to the technical support center for the synthesis of Tetrahydrofuran-3-yl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this crucial synthesis. Here, we provide in-depth troubleshooting advice and answer frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield, or I have only recovered the starting material, 3-hydroxytetrahydrofuran. What could be the cause?
Answer:
Low or no yield in the tosylation of 3-hydroxytetrahydrofuran is a common issue that can stem from several factors, primarily related to reagent quality, reaction conditions, and the inherent reactivity of the secondary alcohol.
Potential Causes and Solutions:
-
Moisture in the Reaction: The primary culprit for failed tosylation reactions is often the presence of water. p-Toluenesulfonyl chloride (TsCl) reacts readily with water to form p-toluenesulfonic acid, which is unreactive towards the alcohol. All solvents and reagents must be rigorously dried.[1]
-
Solution: Ensure all glassware is flame-dried or oven-dried before use.[2] Use anhydrous solvents. Dichloromethane (DCM) should be distilled over calcium hydride, and tetrahydrofuran (THF) should be distilled from sodium/benzophenone.[2] Handle reagents under an inert atmosphere (e.g., nitrogen or argon).[2]
-
-
Degraded p-Toluenesulfonyl Chloride (TsCl): Old or improperly stored TsCl can hydrolyze over time.
-
Solution: Use a fresh bottle of TsCl or purify older reagent. One effective method is to recrystallize the TsCl from hexane to remove any hydrolyzed impurities.[1]
-
-
Insufficiently Reactive Conditions: 3-Hydroxytetrahydrofuran is a secondary alcohol, which can be less reactive and more sterically hindered than a primary alcohol.[1] The reaction may require more forcing conditions to proceed to completion.
-
Solution:
-
Increase Temperature: If the reaction is sluggish at 0 °C or room temperature, consider gently heating the reaction mixture to 50-80 °C, especially if using pyridine as the solvent.[1][3]
-
Use a Stronger Base/Catalyst: If using a standard base like triethylamine (Et3N) or pyridine, the reaction may be slow.[4] Consider using a more potent, non-nucleophilic base or a nucleophilic catalyst. A combination of Et3N as a stoichiometric base and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[3][5] DMAP acts as a nucleophilic catalyst by first reacting with TsCl to form a highly reactive tosylpyridinium intermediate.[6]
-
Consider Alternative Reagents: For particularly stubborn reactions, using p-toluenesulfonic anhydride (Ts2O) instead of TsCl can be more effective.[4][7]
-
-
-
Inappropriate Base: The choice and amount of base are critical. The base acts as an HCl scavenger, neutralizing the acid produced during the reaction.[3]
Issue 2: Slow Reaction Conversion
Question: My reaction is proceeding very slowly, as monitored by TLC, even after several hours. How can I speed it up?
Answer:
Slow conversion is a frequent challenge, particularly with secondary alcohols. The key is to enhance the electrophilicity of the sulfonylating agent and ensure the reaction conditions are optimal.
Potential Causes and Solutions:
-
Low Reaction Temperature: While starting the reaction at 0 °C is standard practice to control exothermicity, maintaining this low temperature for the entire duration may not be necessary and can slow down the reaction rate.
-
Suboptimal Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction rate.
-
Formation of Insoluble Salts: In some cases, the formation of pyridinium or triethylammonium hydrochloride salts can precipitate out of the solution, potentially hindering the reaction.[4]
-
Solution: Ensure efficient stirring to maintain a homogeneous mixture. If using pyridine as a base in DCM, using it in larger excess to act as a co-solvent can help maintain solubility.[4]
-
Issue 3: Formation of Side Products
Question: My TLC/NMR analysis shows multiple spots/peaks in addition to my desired product. What are these impurities and how can I avoid them?
Answer:
Side product formation can complicate purification and reduce the overall yield. The most common side reaction is the formation of an alkyl chloride.
Potential Causes and Solutions:
-
Chloride Substitution: The tosylate product, once formed, has an excellent leaving group (-OTs). The chloride ion (Cl-), generated from TsCl, can act as a nucleophile and displace the tosylate group, leading to the formation of 3-chlorotetrahydrofuran.[12][13]
-
Solution:
-
Control Temperature: This S_N2 substitution is often more prevalent at higher temperatures. Avoid excessive heating if possible.
-
Choice of Reagents: Using p-toluenesulfonic anhydride (Ts2O) instead of TsCl eliminates the chloride ion source from the reaction, thereby preventing this side reaction.[4]
-
Solvent Effects: Polar aprotic solvents like DMF can accelerate this nucleophilic substitution.[12] Sticking to less polar solvents like DCM or toluene is advisable if chloride formation is an issue.[8]
-
-
-
Elimination Reactions: Although less common under standard tosylation conditions, if the reaction is heated excessively or a very strong, bulky base is used, E2 elimination to form dihydrofuran could occur.
-
Solution: Use a non-bulky amine base like pyridine or triethylamine and avoid unnecessarily high temperatures.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of each reagent in the tosylation of 3-hydroxytetrahydrofuran?
A1:
-
3-Hydroxytetrahydrofuran: The substrate containing the alcohol functional group. The hydroxyl group (-OH) is a poor leaving group and is converted into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.[14]
-
p-Toluenesulfonyl Chloride (TsCl): The tosylating agent. The alcohol's oxygen atom attacks the electrophilic sulfur atom of TsCl.[14]
-
Base (e.g., Pyridine, Triethylamine): Its primary role is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[10] This prevents the protonation of the starting alcohol or the amine base itself. Pyridine can also act as a nucleophilic catalyst, similar to DMAP, albeit less effectively.
-
Catalyst (e.g., DMAP, 1-methylimidazole): A nucleophilic catalyst used in sub-stoichiometric amounts to accelerate the reaction. It reacts with TsCl to form a highly reactive intermediate, which is then attacked by the alcohol.[3][6][8] This is particularly useful for sterically hindered or less reactive alcohols.[1]
Q2: How can I effectively monitor the reaction's progress?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.
-
Procedure: Spot the starting material (3-hydroxytetrahydrofuran) and the reaction mixture on a silica gel TLC plate.
-
Eluent: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point for the mobile phase.
-
Visualization: The starting alcohol is more polar and will have a lower Rf value than the less polar tosylate product. The reaction is complete when the spot corresponding to the starting material has disappeared.[12]
Q3: What are the recommended storage conditions for this compound?
A3: The product is typically a white to light yellow powder or crystal. It should be stored in a cool, dry place in a tightly sealed container. While generally stable, as a reactive intermediate, long-term storage at low temperatures (e.g., in a refrigerator) is recommended to prevent degradation.
Q4: What safety precautions should I take during this synthesis?
A4:
-
p-Toluenesulfonyl Chloride (TsCl): It is corrosive and a lachrymator. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Pyridine: It is flammable, toxic, and has a strong, unpleasant odor. Always handle it in a fume hood.
-
Dichloromethane (DCM): It is a volatile and suspected carcinogen. Use in a well-ventilated fume hood.
-
Anhydrous Solvents: Anhydrous THF can form explosive peroxides upon storage, especially after the inhibitor has been removed.[15][16] It should be handled with care.
-
General: The reaction should be conducted in a fume hood. Ensure all glassware is properly secured.
Optimized Experimental Protocol
This protocol is a synthesized guideline based on common procedures for the tosylation of secondary alcohols.[2][8][9]
Materials:
-
(R/S)-3-Hydroxytetrahydrofuran (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.3 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N) (1.5 eq.) or N-methylmorpholine (1.5 eq.)[8]
-
4-(Dimethylamino)pyridine (DMAP) (0.1-0.3 eq.)
-
1 M HCl solution
-
Saturated NaHCO3 solution
-
Brine (Saturated NaCl solution)
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-hydroxytetrahydrofuran (1.0 eq.) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Sequentially add triethylamine (1.5 eq.) and DMAP (0.1 eq.).
-
Add p-toluenesulfonyl chloride (1.3 eq.) portion-wise, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC. If the reaction is slow, it can be stirred overnight at room temperature.
-
Once the starting material is consumed, quench the reaction by slowly adding deionized water.[12]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and finally with brine.[8][12]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.[9][12]
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization.
Data and Visualization
Table 1: Comparison of Common Reaction Conditions
| Base (eq.) | Catalyst (eq.) | Solvent | Temperature | Expected Outcome |
| Pyridine (solvent) | None | Pyridine | 25-80 °C | Standard method, can be slow.[10][11] |
| Triethylamine (1.5) | None | DCM | 0 °C to RT | Common procedure, may require longer reaction times.[9] |
| Triethylamine (1.5) | DMAP (0.1-0.3) | DCM | 0 °C to RT | Accelerated reaction, generally higher yield.[2][3] |
| N-Methylmorpholine (1.5) | 1-Methylimidazole (0.5) | Toluene | 15-20 °C | An effective alternative system, reported to give high yield.[8] |
| Sodium Hydride (1.2) | None | THF | 0 °C to RT | Used for deprotonation first, then addition of TsCl. Good for less reactive alcohols.[12] |
Diagrams
Reaction Mechanism: DMAP-Catalyzed Tosylation
Caption: DMAP acts as a nucleophilic catalyst to form a highly reactive intermediate.
Experimental Workflow
Caption: General workflow for the synthesis and purification of the tosylate.
References
-
Reddit. Reaction mechanism help. r/OrganicChemistry. [Link]
-
ResearchGate. How can I tosylate a hindered secondary alcohol?. [Link]
-
OrgoSolver. Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. [Link]
-
Reddit. Tosylation protocol?. r/Chempros. [Link]
-
Jia, H., et al. (2017). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Scientific Reports, 7(1), 12531. [Link]
-
ResearchGate. (PDF) Tosylation of alcohols: An effective strategy for the functional group transformation of organic derivatives of polyoxometalates. [Link]
- Google Patents. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.
-
Master Organic Chemistry. Tosylates And Mesylates. [Link]
-
Chemistry LibreTexts. 17.6: Reactions of Alcohols. [Link]
-
Molecules. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]
-
Northeastern Section of the American Chemical Society. Summer Scholar Report. [Link]
-
Pharmaffiliates. 219823-47-9 | Product Name : (3R)-Tetrahydro-3-furanyl-4-methylbenzenesulphonate. [Link]
-
The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]
-
Reddit. Is this a valid synthetic route for the reaction at the top?. r/OrganicChemistry. [Link]
-
Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]
-
ACS Publications. Highly Stereoselective Synthesis of Tetrasubstituted Acyclic All-Carbon Olefins via Enol Tosylation and Suzuki−Miyaura Coupling. [Link]
-
PubChem. This compound, (3R)-. [Link]
-
Inxight: Drugs. This compound, (3S)-. [Link]
-
Pearson. Predict the products of the following reactions. (a) cyclohexylmethanol + TsCl/pyridine (b) product of (a) + LiAlH4. [Link]
-
LyondellBasell. THF. [Link]
-
Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]
-
Organic Syntheses. Furan, 3-hydroxy-1,2,3,4-tetrahydro. [Link]
- Patsnap. Preparation method of (S)-3-hydroxytetrahydrofuran.
- Google Patents.
-
PubChem. Purification of tetrahydrofuran by distillation - Patent US-4912236-A. [Link]
- Google Patents.
- Google Patents. US20140275579A1 - Novel process for the manufacture of 3-oxo-tetrahydrofuran.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. nesacs.org [nesacs.org]
- 8. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. orgosolver.com [orgosolver.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. lyondellbasell.com [lyondellbasell.com]
- 16. fishersci.com [fishersci.com]
Technical Support Guide: Stability and Storage of Tetrahydrofuran-3-yl 4-methylbenzenesulfonate
Welcome to the technical support center for Tetrahydrofuran-3-yl 4-methylbenzenesulfonate (CAS RN: 219823-47-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and effective use of this critical synthetic intermediate. By understanding its chemical vulnerabilities and adopting proper handling protocols, you can prevent reagent degradation, ensure experimental reproducibility, and troubleshoot unexpected outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: The compound should be stored under refrigerated conditions, specifically between 0-10°C.[1] It is also crucial to store it under an inert gas atmosphere, such as nitrogen or argon.[1] The container must be kept tightly sealed in a dry, well-ventilated place.[2][3]
Q2: Why is this compound classified as moisture and heat sensitive?
A2: The sensitivity of this compound stems from the chemical nature of the tosylate ester group.
-
Moisture Sensitivity: The tosylate group is an excellent leaving group, making the carbon atom it is attached to electrophilic. In the presence of water (a nucleophile), the ester can undergo hydrolysis. This reaction cleaves the ester bond, resulting in the formation of tetrahydrofuran-3-ol and p-toluenesulfonic acid. This degradation is detrimental because the resulting hydroxyl group is a poor leaving group, rendering the reagent inactive for most nucleophilic substitution reactions.
-
Heat Sensitivity: Elevated temperatures accelerate the rate of chemical degradation, including the hydrolysis process mentioned above.[1] Heat can also potentially promote other decomposition pathways, leading to impurities and reduced purity over time.
Q3: How can I visually or analytically determine if my stock of the compound has degraded?
A3: There are several indicators of degradation:
-
Visual Inspection: The pure compound is a white to light yellow crystalline powder or solid.[1] If your material appears oily, clumped together (as if wet), or has significantly darkened, it may be a sign of degradation and moisture absorption.
-
Melting Point Analysis: The reported melting point is between 38.0 to 42.0 °C.[1] Impurities, particularly from hydrolysis, will typically cause a depression and broadening of the melting point range. A value significantly below 38°C is a strong indicator of impurity.
-
Thin-Layer Chromatography (TLC): A TLC of a fresh, high-purity sample should show a single, well-defined spot. Degraded material will often show additional spots, such as a more polar spot corresponding to the tetrahydrofuran-3-ol byproduct.
-
NMR Spectroscopy: ¹H NMR analysis can confirm the structure. The presence of new, significant peaks that do not correspond to the product or residual solvent indicates the presence of impurities.
Q4: Is it necessary to handle this reagent inside a glovebox?
A4: While a glovebox offers the ultimate protection, it is not strictly necessary if proper "bench-top" inert atmosphere techniques are used. The key is to minimize exposure to atmospheric moisture and air. When dispensing the reagent, work quickly, use dry glassware, and immediately flush the headspace of the storage bottle with a dry inert gas (like nitrogen or argon) before tightly resealing. For highly sensitive reactions, dispensing inside a glovebox is the preferred method.
Section 2: Troubleshooting Guide for Experimental Issues
This guide provides a systematic approach to resolving common experimental problems where the stability of this compound may be the root cause.
| Problem | Potential Cause Related to Reagent Stability | Recommended Action & Explanation |
| Low or No Yield in Nucleophilic Substitution | The tosylate starting material has hydrolyzed. The resulting hydroxyl group on the tetrahydrofuran ring is a very poor leaving group compared to tosylate, thus preventing the SN2 reaction from proceeding. | 1. Assess Reagent Quality: Perform a melting point analysis or run a TLC of your starting material against a known fresh sample if available. 2. Use Fresh Reagent: Discard the suspect vial and open a new, properly stored bottle of the reagent. 3. Ensure Anhydrous Conditions: Confirm that all solvents and other reagents in your reaction are rigorously dried, as residual moisture can degrade the tosylate in situ. |
| Appearance of Unexpected Polar Byproducts on TLC/LC-MS | The starting material was already partially degraded, introducing tetrahydrofuran-3-ol into the reaction. This alcohol may not react and will appear as an impurity, or it could potentially react in an undesired way depending on the reaction conditions. | 1. Characterize the Impurity: If possible, identify the byproduct. If it matches the mass or Rf of tetrahydrofuran-3-ol, reagent degradation is the likely cause. 2. Re-evaluate Storage Protocol: Review your lab's storage and handling procedures for this reagent to prevent future degradation. Ensure containers are purged with inert gas and sealed properly. |
| Inconsistent Reaction Rates or Yields Between Batches | Different lots or bottles of the reagent have varying levels of purity due to age or improper storage history. This variability directly impacts stoichiometry and reaction kinetics. | 1. Qualify New Bottles: Before use in critical experiments, it is good practice to qualify each new bottle of the reagent via melting point or another analytical technique. 2. Standardize Handling: Implement a strict, standardized protocol for handling the reagent across all users in the lab to ensure consistency. Date bottles upon opening.[4] |
Section 3: Protocols and Best Practices
Protocol for Handling and Dispensing
-
Preparation: Gather all necessary dry glassware (e.g., spatula, weighing funnel, reaction vessel). Ensure you have a source of dry inert gas (nitrogen or argon) ready.
-
Equilibration: Remove the reagent bottle from the refrigerator and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Dispensing: Briefly open the bottle and quickly weigh and dispense the required amount of solid. Minimize the time the bottle is open.
-
Inerting: Before resealing, insert a needle connected to an inert gas line and gently flush the headspace of the bottle for 15-30 seconds to displace any air that entered.
-
Sealing: Tightly close the container cap. For extra protection, you can wrap the cap junction with Parafilm®.
-
Storage: Immediately return the bottle to the recommended refrigerated storage (0-10°C).[1]
Section 4: Data Summary & Visualizations
Summary of Properties and Storage Conditions
| Parameter | Recommended Value / Condition | Rationale / Notes |
| Chemical Name | This compound | Also: (3R)- or (S)- enantiomers[5][6] |
| CAS Number | 219823-47-9 ((R)-enantiomer) | A unique identifier for the specific chemical.[1] |
| Appearance | White to Light yellow powder to crystal | [1] |
| Melting Point | 38.0 to 42.0 °C | A key indicator of purity.[1] |
| Storage Temperature | Refrigerated (0-10°C) | To slow the rate of thermal degradation.[1] |
| Storage Atmosphere | Under Inert Gas (Nitrogen or Argon) | To prevent hydrolysis by excluding atmospheric moisture.[1] |
| Conditions to Avoid | Moisture, Heat | Both conditions promote chemical degradation.[1] |
Troubleshooting Workflow for a Failed Reaction
The following diagram outlines a logical decision-making process to determine if reagent stability is the cause of a failed nucleophilic substitution reaction.
Caption: Decision tree for troubleshooting failed reactions.
References
- Material Safety D
- (R)
- Safety D
- This compound, (3R)-.
- High-Quality (3R)
- Safety D
- THF (TETRAHYDROFURAN). Danosa.
- (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate.
- SAFETY D
- (R)
- Pathways for decomposition of THF by organolithiums: The role of HMPA.
Sources
- 1. (R)-Tetrahydrofuran-3-yl 4-Methylbenzenesulfonate | 219823-47-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. danosa.com [danosa.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound, (3R)- | C11H14O4S | CID 11149197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate | C11H14O4S | CID 13837326 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Preparation of Tetrahydrofuran-3-yl 4-methylbenzenesulfonate
Welcome to the dedicated technical support guide for the synthesis of Tetrahydrofuran-3-yl 4-methylbenzenesulfonate. This molecule is a critical intermediate in the development of numerous pharmaceuticals, and its successful preparation is paramount for advancing research programs.[1] The tosylation of 3-hydroxytetrahydrofuran, while conceptually straightforward, is fraught with potential side reactions that can compromise yield, purity, and reproducibility.
This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory. It moves beyond simple procedural outlines to explain the underlying chemical principles, empowering you to not only solve current issues but also to anticipate and prevent future complications.
Section 1: Reaction Overview and Core Mechanism
The primary transformation is the O-tosylation of 3-hydroxytetrahydrofuran. This reaction converts the hydroxyl group, a poor leaving group, into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.[2] The reaction is typically carried out by treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Primary Reaction Scheme: (R/S)-3-Hydroxytetrahydrofuran + p-Toluenesulfonyl Chloride --(Base, Solvent)--> (R/S)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate + Base·HCl
The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of TsCl, followed by deprotonation by the base to yield the final product and the hydrochloride salt of the base.
Caption: General mechanism for the tosylation of 3-hydroxytetrahydrofuran.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction is sluggish or incomplete, resulting in a low yield and significant recovery of the starting alcohol. What are the likely causes?
A1: An incomplete reaction is a frequent issue stemming from several potential factors related to reagent quality and reaction conditions.
Causality and Solutions:
-
Deactivated p-Toluenesulfonyl Chloride (TsCl): TsCl is moisture-sensitive and can hydrolyze over time to the unreactive p-toluenesulfonic acid. Commercial TsCl often contains this impurity.[3]
-
Solution: Use a freshly opened bottle of high-purity TsCl. For best results, recrystallize the TsCl from hexane prior to use to remove acidic impurities.[3] (See Protocol 3).
-
-
Insufficient Base or Inappropriate Base Choice: The base is critical for neutralizing the HCl byproduct. If all the base is consumed, the reaction will stall, and the accumulating HCl can trigger side reactions.
-
Solution: Use at least 1.2-1.5 equivalents of a suitable base like N-methylmorpholine or pyridine.[4] Triethylamine can also be used, but pyridine often gives cleaner reactions by forming a more reactive sulfonylpyridinium salt intermediate.
-
-
Presence of Water: Moisture in the solvent, starting material, or glassware will consume TsCl, reducing the amount available for the desired reaction.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. If the 3-hydroxytetrahydrofuran starting material is suspect, consider drying it over molecular sieves or by azeotropic distillation with toluene.
-
-
Low Reaction Temperature: While low temperatures are used to control side reactions, excessively cold conditions can significantly slow the rate of tosylation, especially with hindered alcohols.
-
Solution: A common temperature range is 0 to 25°C.[4] If the reaction is slow at 0°C, allow it to warm slowly to room temperature and monitor by TLC or GC.
-
Troubleshooting Summary Table:
| Symptom | Potential Cause | Recommended Action |
| Low Conversion | Deactivated TsCl | Use fresh or recrystallized TsCl. |
| Insufficient Base | Increase base equivalents to 1.5 eq. | |
| Wet Conditions | Use anhydrous solvent and dry glassware. | |
| Temperature Too Low | Allow reaction to warm to room temperature. |
Q2: I'm observing a significant non-polar byproduct with a mass corresponding to the loss of toluenesulfonic acid. What is this, and how can I prevent it?
A2: This byproduct is almost certainly a dihydrofuran isomer (e.g., 2,3-dihydrofuran), formed via an E2 elimination side reaction. The tosylate is an excellent leaving group, and if conditions are favorable, the base can act as a nucleophile to abstract a proton from a carbon adjacent to the C-OTs bond, leading to elimination.
Caption: E2 elimination side reaction pathway leading to dihydrofuran.
Prevention Strategies:
-
Temperature Control: Elimination reactions have a higher activation energy than substitution reactions and are more sensitive to temperature.
-
Solution: Maintain a low reaction temperature (0-10°C) during the addition of TsCl and for the initial reaction period.[4]
-
-
Choice of Base: Sterically hindered or overly strong bases can favor elimination.
-
Solution: Pyridine or N-methylmorpholine are generally preferred over more hindered bases like diisopropylethylamine (DIPEA) or DBU for this specific transformation.
-
-
Order of Addition: Adding the tosylating agent to the mixture of alcohol and base ensures that the base is always in excess to neutralize HCl, but it also means the base is present to potentially cause elimination of the newly formed product.
-
Solution: Add the TsCl solution dropwise to the cold (0°C) solution of the alcohol and base. This keeps the instantaneous concentration of the product low and minimizes its exposure to basic conditions at warmer temperatures.
-
Q3: During my aqueous workup, I formed an uncharacterizable, sticky polymer. What caused this?
A3: This is a classic sign of acid-catalyzed cationic ring-opening polymerization of the tetrahydrofuran ring.[5][6] This can be triggered by two main sources of acid.
Causality and Prevention:
-
p-Toluenesulfonic Acid (TsOH): This is a strong acid present as an impurity in TsCl or formed from hydrolysis.
-
Acidic Workup: Washing with strong acids (e.g., >1M HCl) to remove the base can lower the pH sufficiently to initiate polymerization of the product or any unreacted starting material.
Caption: Acid-catalyzed initiation of THF ring-opening polymerization.
Prevention Strategies:
-
Use Purified TsCl: Minimize the primary source of strong acid.[3]
-
Controlled Workup: When washing to remove the amine base, use a dilute, weak acid like 5% citric acid or cold, dilute HCl (e.g., 0.5 M). Ensure the mixture is vigorously stirred to prevent localized areas of high acid concentration.
-
Immediate Neutralization: Follow the acid wash immediately with a saturated sodium bicarbonate wash to neutralize any residual acid before concentrating the organic phase. A patent procedure details a robust washing sequence of dilute HCl, aqueous sodium bicarbonate, and then brine.[4]
-
Avoid Excessive Heat: Do not heat the reaction mixture or the organic extracts if acidic impurities may be present.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent combination? A patent for a similar process specifies N-methylmorpholine (1.5 eq.) and 1-methylimidazole (0.5 eq.) as a catalyst in toluene.[4] Dichloromethane (DCM) with pyridine is also a very common and effective combination. The choice depends on downstream processing and desired workup. Toluene is less volatile and may be preferred for large-scale operations, while DCM is often convenient for lab-scale due to ease of removal.
Q2: How critical are anhydrous conditions? They are highly critical. Water reacts with p-toluenesulfonyl chloride, consuming your reagent and generating p-toluenesulfonic acid, which can catalyze decomposition and polymerization side reactions.[5]
Q3: How can I confirm the purity and identity of my final product? ¹H and ¹³C NMR are essential. In the ¹H NMR, you should see the disappearance of the alcohol -OH peak and the appearance of the aromatic peaks from the tosyl group (two doublets around 7.4-7.8 ppm) and the methyl singlet (around 2.4 ppm). The protons on the tetrahydrofuran ring will also shift. HPLC is excellent for assessing purity, and High-Resolution Mass Spectrometry (HRMS) can confirm the exact mass.
Q4: My starting 3-hydroxytetrahydrofuran is a racemic mixture. Will this affect the tosylation reaction itself? No, the tosylation reaction does not affect the stereocenter at C3. If you start with a racemic alcohol, you will obtain a racemic tosylate. If you start with an enantiopure alcohol, such as (R)-3-hydroxytetrahydrofuran, you will obtain the corresponding enantiopure (R)-tosylate, as the C-O bond is not broken during the reaction.[2]
Q5: How should I store the final product? this compound is a moderately stable compound but can be sensitive to heat and acid. It should be stored in a tightly sealed container in a refrigerator or freezer under an inert atmosphere (nitrogen or argon) to prevent hydrolysis and decomposition.
Section 4: Key Experimental Protocols
Protocol 1: Synthesis of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate This protocol is adapted from a patented procedure and should be performed in a well-ventilated fume hood.[4]
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (R)-tetrahydrofuran-3-ol (1.0 eq.), toluene (5 volumes, e.g., 5 mL per gram of alcohol), N-methylmorpholine (1.5 eq.), and 1-methylimidazole (0.5 eq.).
-
Cooling: Cool the stirred solution to 0-5°C using an ice-water bath.
-
TsCl Addition: In a separate flask, dissolve p-toluenesulfonyl chloride (1.3 eq.) in toluene (2 volumes). Add this solution dropwise to the cooled alcohol solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for 2-4 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting alcohol by TLC (e.g., using 30% ethyl acetate in hexanes) or GC.
-
Workup: Once the reaction is complete, proceed to Protocol 2.
Protocol 2: Aqueous Workup and Isolation This procedure is designed to efficiently remove reagents and impurities without inducing product degradation.[4]
-
Quenching: Cool the reaction mixture to 15-20°C and quench by adding water (5 volumes). Stir vigorously for 10 minutes.
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the layers.
-
Acid Wash: Wash the organic layer with cold, dilute hydrochloric acid (~0.5 M) to remove the amine bases.
-
Base Wash: Immediately wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure at a temperature below 40°C to yield the product, typically as an oil or a low-melting solid. Further purification can be achieved by crystallization if necessary.
Protocol 3: Purification of p-Toluenesulfonyl Chloride (TsCl) This procedure improves the quality of commercial TsCl, leading to more reproducible reactions.[3]
-
Dissolution: Dissolve the commercial TsCl in a minimal amount of warm chloroform or acetone.
-
Precipitation: Add 5 volumes of cold hexanes or petroleum ether with stirring to precipitate the TsCl. An undesirable, often oily, acidic impurity may separate out first.
-
Isolation: Decant the solvent or filter the crystalline solid quickly.
-
Washing: Wash the crystals with cold hexanes.
-
Drying: Dry the purified TsCl under high vacuum. Store in a desiccator.
References
- Vertex AI Search Result based on an efficient and eco-friendly protocol for the preparation of n-alkyl terminal halohydrin esters under solvent- and c
-
Zhu, C., & Falck, J. R. (2024). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Organics, 5(1), 1-19. [Link]
-
Cazacu, M., et al. (2010). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. Molecules, 15(4), 2307-2317. [Link]
- Patent WO2016021192A1. (2016). Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.
-
Wolfe, J. P., & Rossi, M. A. (2004). Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd–O bond and Stereochemical Scrambling via β-Hydride Elimination. Journal of the American Chemical Society, 126(51), 16215-16224. [Link]
-
ResearchGate Publication. (2010). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. [Link]
-
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 11(1), 101-125. [Link]
-
ResearchGate Discussion. (2013). How can I tosylate a hindered secondary alcohol? [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]
Sources
- 1. Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]
- 5. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Tosyl Impurity Removal
Welcome to the technical support center for the purification of tosylated compounds. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with the removal of tosyl-containing impurities from their reaction mixtures. Here, we provide in-depth, experience-based answers to common questions, detailed troubleshooting protocols, and the rationale behind each technique to empower you to make informed decisions in the lab.
Part 1: Initial Assessment & Method Selection
The first step in any purification strategy is to understand the nature of your desired product and the likely impurities. Tosylation reactions, typically using p-toluenesulfonyl chloride (TsCl), can leave behind unreacted TsCl, the hydrolysis product p-toluenesulfonic acid (TsOH), and other related byproducts.[1][2] The choice of purification method hinges on the physical and chemical properties of your target molecule.
FAQ 1.1: I've completed my tosylation reaction. What's the first thing I should do to plan my purification?
Before proceeding with a workup, it is crucial to analyze a sample of the crude reaction mixture, typically by Thin Layer Chromatography (TLC). This will give you a preliminary idea of the reaction's success and the impurity profile.
-
Identify Your Spots: Compare the crude mixture to your starting material. You should see the disappearance of the starting alcohol and the appearance of a new, typically less polar, spot corresponding to your tosylated product.
-
Identify Impurities:
Based on this initial analysis and the properties of your desired product, you can choose the most effective purification strategy using the decision tree below.
Decision Tree for Purification Method Selection
This diagram outlines a logical workflow for selecting an appropriate purification technique.
Caption: Troubleshooting decision tree for byproduct removal.
Part 2: Troubleshooting Liquid-Liquid Extraction
Liquid-liquid extraction is the most common and scalable first line of defense against ionic impurities like p-toluenesulfonic acid (TsOH).[1] The strategy relies on partitioning the impurities into an aqueous phase while the desired organic product remains in the organic phase.[1][4]
FAQ 2.1: How do I effectively remove p-toluenesulfonic acid (TsOH) using an extraction?
The key is to exploit the acidity of TsOH. TsOH is a strong acid with a pKa around -2.8.[5][6] By washing your organic layer with a mild aqueous base, you can deprotonate the sulfonic acid to form its corresponding salt (e.g., sodium tosylate).[1] This salt is highly water-soluble and will be efficiently extracted from the organic layer.[1][7]
Recommended Basic Solutions:
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
5-10% aqueous sodium carbonate (Na₂CO₃)
-
Dilute (e.g., 1M) sodium hydroxide (NaOH) - Use with caution, as it can cause hydrolysis of sensitive esters or the desired tosylate itself.
Troubleshooting Protocol: Basic Aqueous Wash
-
Setup: Transfer the reaction mixture and organic solvent to a separatory funnel.
-
First Wash: Add an equal volume of saturated aqueous NaHCO₃ solution.
-
Mixing & Venting: Stopper the funnel, invert, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake vigorously for 30-60 seconds, venting frequently.[1]
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate.
-
Drain: Remove the lower aqueous layer.
-
Repeat: Perform a second wash with NaHCO₃ solution.
-
Brine Wash: Finally, wash the organic layer with saturated aqueous NaCl (brine). This helps to remove residual water and break up emulsions.[8]
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
FAQ 2.2: I've performed a basic wash, but my NMR still shows a tosyl peak. What's going on?
This is a common issue. Here are several possibilities and solutions:
-
The Impurity is Not TsOH: If you used excess TsCl, the remaining impurity is likely unreacted TsCl, which is a neutral molecule and will not be removed by a basic wash. TsCl can be hydrolyzed to TsOH by quenching the reaction with water, but this can be slow.[1]
-
Solution: Consider quenching with a simple amine, which converts TsCl to a sulfonamide. If you use a diamine, the resulting sulfonamide will have a basic handle, allowing it to be removed with a subsequent acidic wash.[1]
-
-
Insufficient Washing: The extraction may not have been efficient enough.
-
Solution: Perform additional basic washes (2-3 times) and check the pH of the aqueous layer after each wash to ensure it remains basic (pH > 8).[7]
-
-
Product is Water-Soluble: If your desired product has high polarity, it may be partitioning into the aqueous layer along with the impurity.
-
Solution: After the basic wash, you can "back-extract" the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.
-
| Property Data for Key Species | pKa | Solubility |
| p-Toluenesulfonic Acid (TsOH) | ~ -2.8[5][6] | Soluble in water, alcohols, and other polar organic solvents.[9] |
| Sodium p-Toluenesulfonate | N/A | High solubility in water; low solubility in many common organic solvents like ether.[10] |
| p-Toluenesulfonyl Chloride (TsCl) | N/A | Reacts with water (hydrolysis); soluble in many organic solvents (DCM, THF, Toluene).[11] |
Part 3: Purification by Recrystallization
For solid products, recrystallization is a powerful technique that can yield very high-purity material, often surpassing what is achievable with chromatography.[1] The principle relies on the differential solubility of the product and impurities in a chosen solvent system.[12][13]
FAQ 3.1: How do I choose the right solvent for recrystallizing my tosylated product?
The ideal solvent is one in which your desired product is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while the tosyl impurities remain in solution upon cooling.[1]
Screening Procedure:
-
Place a small amount of your crude solid in several test tubes.
-
Add a few drops of a different candidate solvent to each tube.
-
Observe solubility at room temperature. A good solvent will not dissolve the compound readily at this stage.
-
Gently heat the tubes that showed poor room-temperature solubility. The compound should dissolve completely at the higher temperature.
-
Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath.
-
The solvent that yields a large amount of pure-looking crystals is your best candidate.
Common solvent systems for tosylates include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[1]
FAQ 3.2: My product "oiled out" instead of crystallizing. What should I do?
"Oiling out" occurs when the product's solubility is exceeded at a temperature above its melting point, causing it to separate as a liquid instead of a solid.
Solutions:
-
Increase Solvent Volume: Add more hot solvent to ensure the product remains dissolved until the solution cools to a temperature below the product's melting point.
-
Lower the Cooling Temperature More Slowly: Allow the solution to cool very gradually. Rapid cooling promotes oiling. Try letting it cool on the benchtop, insulated with cotton, before moving to an ice bath.
-
Change Solvent System: The polarity of your solvent may be too close to that of your product. Try a more polar or less polar solvent, or a different solvent mixture.
Part 4: Using Scavenger Resins
Scavenger resins are solid-supported reagents that react selectively with and bind to certain types of molecules.[1][14] For tosyl impurities, amine-functionalized resins are particularly effective at removing excess electrophilic TsCl.[15] The key advantage is the simple filtration-based workup.[1][14]
FAQ 4.1: When should I choose a scavenger resin over a basic wash?
Scavenger resins are ideal for situations where:
-
Your desired product is sensitive to aqueous basic conditions.[1]
-
You are working on a small scale and want to avoid extractions.
-
You need to remove a moderate excess of TsCl with high selectivity.[1]
Mechanism of an Amine Scavenger Resin
The amine groups on the solid support act as nucleophiles, reacting with the electrophilic sulfonyl chloride. The impurity becomes covalently bound to the resin, which is then removed by simple filtration.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Human Metabolome Database: Showing metabocard for p-Toluenesulfonic acid (HMDB0059933) [hmdb.ca]
- 10. Sodium p-toluenesulfonate | 657-84-1 [chemicalbook.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. mt.com [mt.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. glycopep.com [glycopep.com]
- 15. silicycle.com [silicycle.com]
Technical Support Center: Optimizing Nucleophilic Displacement of Tosylates
Welcome to the Technical Support Center for optimizing nucleophilic displacement reactions of tosylates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve optimal reaction outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the nucleophilic displacement of tosylates, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A low yield of the desired substitution product is a frequent challenge. Several factors can contribute to this issue, ranging from the quality of starting materials to suboptimal reaction conditions.[1]
Potential Causes & Solutions:
-
Poor Leaving Group Formation (Incomplete Tosylation): The initial conversion of the alcohol to a tosylate may be incomplete.
-
Solution: Ensure your tosyl chloride is fresh and stored under anhydrous conditions, as it is moisture-sensitive.[2] Use a sufficient amount of a non-nucleophilic base, like pyridine or triethylamine (1.5-2.0 equivalents), to neutralize the HCl generated during the reaction.[2] For sterically hindered alcohols, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial.[3]
-
-
Degradation of Tosylate: Tosylates, particularly benzylic ones, can be unstable and decompose upon prolonged exposure to heat or light.[1]
-
Solution: Store the tosylate at low temperatures (e.g., -20°C) and in the dark.[1] Use the tosylate in the subsequent displacement reaction as soon as possible after its formation and purification.
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in SN2 reactions.
-
Solution: For most SN2 reactions involving tosylates, polar aprotic solvents like acetone, DMF, or DMSO are preferred.[1] These solvents solvate the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile, thereby increasing its reactivity.[4] Protic solvents (water, alcohols) can solvate the nucleophile through hydrogen bonding, reducing its effectiveness.[5]
-
-
Weak Nucleophile: The inherent reactivity of the nucleophile might be insufficient.
-
Solution: If possible, select a stronger nucleophile. Nucleophilicity generally increases with basicity and polarizability.[6] For weak nucleophiles, increasing the reaction temperature can enhance the rate, but this must be balanced against the risk of promoting side reactions.[1] The conjugate base is a better nucleophile than the neutral molecule; for instance, a hydroxide ion is about 10,000 times more nucleophilic than a water molecule.[7]
-
-
Steric Hindrance: Significant steric bulk around the reaction center on either the substrate or the nucleophile can dramatically slow down an SN2 reaction.
-
Solution: SN2 reactions are most efficient for methyl and primary substrates. Secondary substrates react more slowly, and tertiary substrates generally do not undergo SN2 reactions.[6] If steric hindrance is an issue, consider alternative synthetic routes.
-
Issue 2: Formation of Elimination Byproducts (Alkenes)
Elimination (E2) is a common competing reaction with nucleophilic substitution (SN2), especially with secondary and tertiary substrates.
Potential Causes & Solutions:
-
Strongly Basic Nucleophile: Nucleophiles that are also strong bases (e.g., alkoxides, hydroxide) are more likely to promote E2 elimination.[8]
-
Solution: If substitution is the desired outcome, opt for a nucleophile that is a weak base but a good nucleophile (e.g., azide, cyanide, or halide ions).[8]
-
-
High Reaction Temperature: Higher temperatures favor elimination reactions over substitution.[9] This is because elimination reactions result in an increase in the number of molecules, leading to a positive entropy change, which is more favorable at higher temperatures.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For secondary substrates, lower temperatures will favor the SN2 pathway.[10]
-
-
Sterically Hindered Substrate or Nucleophile: Steric hindrance can prevent the backside attack required for an SN2 reaction, making the E2 pathway more favorable.[10]
-
Solution: If possible, use a less sterically hindered substrate. If a bulky nucleophile is necessary, be aware that elimination will likely be the major pathway.
-
Issue 3: Formation of an Alkyl Chloride Byproduct
During the tosylation of an alcohol using tosyl chloride, the chloride ion generated can sometimes act as a nucleophile and displace the newly formed tosylate.
Potential Causes & Solutions:
-
Chloride Ion Nucleophilicity: The chloride ion (Cl-) liberated from tosyl chloride can compete with the intended nucleophile.[2]
-
Solution: Conduct the tosylation reaction at low temperatures (e.g., 0 °C) to minimize the rate of this side reaction.[11] Using a high concentration of the desired nucleophile in the subsequent step will also help to outcompete the residual chloride.
-
Issue 4: Reaction Stalls or is Incomplete
Sometimes a reaction will start but fail to proceed to completion.
Potential Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The reaction may simply be slow under the chosen conditions.
-
Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, LC-MS). If the reaction is proceeding slowly, consider extending the reaction time or cautiously increasing the temperature.[2]
-
-
Catalyst Poisoning in Phase-Transfer Catalysis: When using phase-transfer catalysis, the tosylate leaving group can sometimes "poison" the catalyst.[12]
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the initial tosylation of an alcohol?
The base, typically pyridine or triethylamine, serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct when the alcohol reacts with tosyl chloride. This prevents the acid from protonating the starting alcohol or other sensitive functional groups in the molecule.
Q2: How do I choose the best solvent for my nucleophilic displacement reaction?
The choice of solvent is critical. For a typical SN2 reaction, a polar aprotic solvent is usually the best choice.[1]
| Solvent Type | Examples | Effect on SN2 Reaction Rate | Rationale |
| Polar Aprotic | Acetone, DMF, DMSO, Acetonitrile | Increases Rate | These solvents solvate the counter-cation of the nucleophile but not the anion itself, leaving the nucleophile "naked" and highly reactive.[4] |
| Polar Protic | Water, Methanol, Ethanol | Decreases Rate | These solvents form hydrogen bonds with the anionic nucleophile, creating a "solvent cage" that must be broken, thus lowering its energy and reactivity.[5] |
| Nonpolar | Hexane, Toluene | Very Slow/No Reaction | Charged nucleophiles are often insoluble in nonpolar solvents.[7] |
Q3: Tosylate vs. Mesylate: Which is a better leaving group?
Both tosylates and mesylates are excellent leaving groups because their corresponding conjugate acids (p-toluenesulfonic acid and methanesulfonic acid) are very strong acids.[14] Their leaving group ability is very similar and they are often used interchangeably.[14] However, there are subtle differences. Mesylate is slightly more reactive than tosylate in some SN2 reactions.[15] A key practical difference arises in phase-transfer catalysis, where tosylate can sometimes inhibit the catalyst; in these situations, mesylate is the preferred choice.[12]
| Leaving Group | Abbreviation | pKa of Conjugate Acid | Relative SN2 Rate |
| Mesylate | -OMs | ~ -1.9[15] | 1.00[15] |
| Tosylate | -OTs | ~ -2.8[15] | 0.70[15] |
Q4: How does temperature affect the competition between substitution (SN2) and elimination (E2)?
Temperature is a key factor in controlling the selectivity between SN2 and E2 pathways.
-
Lower temperatures generally favor substitution (SN2) .
-
Higher temperatures generally favor elimination (E2) .[9]
This is due to the Gibbs free energy equation (ΔG = ΔH - TΔS). Elimination reactions typically have a more positive entropy change (ΔS) because they produce a greater number of product molecules. As the temperature (T) increases, the TΔS term becomes more significant, making the ΔG for elimination more negative (more favorable).[16]
Q5: Can I use a phase-transfer catalyst for my reaction?
Phase-transfer catalysis (PTC) is a powerful technique for reactions where the nucleophile (often an inorganic salt) is soluble in an aqueous phase and the substrate is soluble in an organic phase.[17] A phase-transfer catalyst, such as a quaternary ammonium salt, transports the nucleophile from the aqueous phase to the organic phase where the reaction can occur.[18] This can lead to faster reactions, higher yields, and the ability to use less hazardous solvents.[17]
Visualizing Reaction Optimization
Logical Flow for Troubleshooting Low Yield
This diagram outlines a systematic approach to diagnosing and solving low-yield problems in the nucleophilic displacement of tosylates.
Caption: A flowchart for troubleshooting low product yield.
SN2 vs. E2 Competition Factors
This diagram illustrates the key factors that influence the competition between SN2 and E2 reaction pathways.
Caption: Key factors determining SN2 vs. E2 reaction outcomes.
References
-
Troubleshooting low yields in the tosylation of 2-piperidinemethanol - Benchchem. 2
-
Nucleophilicity Scale | PDF | Chemical Reactions | Organic Chemistry - Scribd.
-
Troubleshooting Low Yields in Nucleophilic Substitution with Benzyl Tosylate: A Technical Support Guide - Benchchem. 1
-
Tosylates And Mesylates - Master Organic Chemistry.
-
Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts.
-
The Tosyl Group: A Superior Leaving Group for Nucleophilic Substitution and Beyond - Benchchem. 19
-
Tosylates And Mesylates - Master Organic Chemistry.
-
NS10. Leaving Group Formation - aliphatic nucleophilic substitution - College of Saint Benedict.
-
What are the effects of solvents on SN1 and SN2 reactions? - Quora.
-
Choosing between e1, e2 sn1, and sn2 reactions : r/OrganicChemistry - Reddit.
-
Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset.
-
11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts.
-
SN2 Reaction Mechanism - Chemistry Steps.
-
Solvent effects on the structure of SN2 transition states | Request PDF - ResearchGate.
-
PTC N-Alkylation with Tosylate Leaving Group & Hydrolysis - PTC Organics, Inc.
-
Mesylates and Tosylates with Practice Problems - Chemistry Steps.
-
ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION - NTU > IRep.
-
Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry.
-
Consideration of selectivity in tosylation of alcohols in the absence of KOH - ResearchGate.
-
Solvent Effects on Sn2 Reactions - YouTube.
-
Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC - NIH.
-
Effect of higher order solvation and temperature on SN2 and E2 reactivity - ResearchGate.
-
6.8: Structure and SN2 Reactivity: The Nucleophile - Chemistry LibreTexts.
-
Definition of a Nucleophilicity Scale | The Journal of Physical Chemistry A.
-
Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups - OrgoSolver.
-
SN1 vs E1 and SN2 vs E2 : The Temperature - Master Organic Chemistry.
-
Phase‐Transfer Agents as Catalysts for a Nucleophilic Substitution Reaction in Microemulsions | Request PDF - ResearchGate.
-
Determining SN1, SN2, E1, and E2 Reactions: Crash Course Organic Chemistry #23.
-
Ch8 : Tosylates - University of Calgary.
-
What Is Phase Transfer Catalysis? - Chemistry For Everyone - YouTube.
-
7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I.
-
Tosylate displacement reaction : r/OrganicChemistry - Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. ijirset.com [ijirset.com]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Tetrahydrofuran-3-yl 4-methylbenzenesulfonate Stability and Decomposition Pathways
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis, purification, and handling of Tetrahydrofuran-3-yl 4-methylbenzenesulfonate. This intermediate, while synthetically valuable, is notoriously prone to decomposition. Our goal is to equip you with the foundational knowledge and practical protocols to mitigate these stability challenges.
Section 1: Core Concepts — Understanding the Instability
This section addresses the fundamental chemical principles that govern the reactivity and decomposition of this compound.
Q1: Why is this compound (THF-3-OTs) so susceptible to decomposition?
A1: The instability of this compound arises from a combination of two key factors: the exceptional leaving group ability of the tosylate (OTs) group and the structural features of the tetrahydrofuran ring.
-
Excellent Leaving Group: The p-toluenesulfonate (tosylate) anion is a very weak base, stabilized by extensive resonance delocalization of its negative charge across the sulfonyl group and the aromatic ring. This makes it an excellent leaving group in both nucleophilic substitution (SN1, SN2) and elimination (E1, E2) reactions.[1] The activation barrier for reactions involving the departure of the tosylate is therefore relatively low.
-
Secondary Carbon Center: The tosylate is attached to a secondary carbon within the THF ring. This position is sterically accessible enough for SN2 reactions but can also readily form a secondary carbocation for SN1/E1 pathways if conditions are ionizing.[1][2]
-
Availability of β-Hydrogens: The presence of hydrogen atoms on the adjacent carbons (C2 and C4) allows for facile elimination reactions (E2/E1) to form dihydrofuran isomers, a common decomposition pathway, especially in the presence of bases or heat.[3]
These factors create a molecule that is kinetically and thermodynamically poised to react. Even weak nucleophiles, trace acids/bases, or moderate temperatures can initiate decomposition.
Caption: Primary decomposition pathways for THF-3-OTs.
Section 2: Troubleshooting Guide — Diagnosis and Mitigation
This section is formatted to address specific problems you may encounter during your experimental work.
FAQ 1: My tosylation reaction is not working, and I only recover the starting alcohol. What is the likely cause?
A1: This is almost always due to the presence of water in your reaction. Tosyl chloride (TsCl) reacts much more rapidly with water than with the secondary alcohol, consuming the reagent.[4][5] Any tosylate that does form can be quickly hydrolyzed back to the starting alcohol under these conditions.
-
Causality: Water acts as a competing nucleophile. The p-toluenesulfonic acid generated from the hydrolysis of TsCl can also catalyze the hydrolysis of the product.
-
Solution: Rigorously dry all glassware in an oven and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents (e.g., dichloromethane, toluene) and freshly opened or purified reagents. Using a slight excess (1.2-1.5 equivalents) of TsCl can help drive the reaction to completion, but be aware this can complicate purification.[4]
FAQ 2: Instead of my desired tosylate, I've isolated the corresponding alkyl chloride (3-chlorotetrahydrofuran). Why did this happen?
A2: This is a classic side reaction where the chloride ion (Cl⁻), a byproduct of the tosylation reaction itself (from TsCl), acts as a nucleophile. It displaces the newly formed tosylate group in an SN2 reaction.[5]
-
Causality: The reaction generates its own competing nucleophile. This is especially problematic in solvents that favor SN2 reactions.
-
Solution: To prevent this, use p-toluenesulfonic anhydride (Ts₂O) instead of tosyl chloride. Ts₂O activates the alcohol without producing chloride ions, thus eliminating this side reaction.[5]
FAQ 3: My product completely decomposed during silica gel chromatography. How can I purify it safely?
A3: Standard silica gel is acidic and can catalyze both elimination and hydrolysis of sensitive tosylates. The prolonged contact time and large surface area of the column exacerbate this issue.
-
Causality: The acidic silanol groups on the silica surface act as a solid-phase acid catalyst.
-
Solution: You must neutralize the silica gel immediately before use. Prepare your column slurry using an eluent system (e.g., Hexane/Ethyl Acetate) that has been pre-treated with 1-2% (v/v) triethylamine (TEA) or another non-nucleophilic base.[5] Perform the chromatography as quickly as possible ("flash chromatography") and consider keeping the collection fractions on ice to minimize thermal decomposition.
FAQ 4: I isolated a pure product, but it turned into a dark brown liquid after a few days in the fridge. How should it be stored?
A4: This indicates decomposition upon storage, likely due to exposure to atmospheric moisture and potentially light or residual acid/base.
-
Causality: Tosylates are sensitive to hydrolysis.[5] The observed color change often suggests the formation of complex elimination or polymerization byproducts.
-
Solution: Store the purified tosylate in a sealed vial under a heavy inert atmosphere (argon is preferable to nitrogen). Place it in a freezer, ideally at -20 °C or lower, and protect it from light by wrapping the vial in aluminum foil. Proper storage is critical for maintaining the integrity of the compound.
Section 3: Experimental Protocols
These protocols are designed to be self-validating by incorporating steps that prevent the common issues described above.
Protocol 1: Optimized Synthesis of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate
This protocol emphasizes anhydrous conditions to maximize yield and minimize hydrolytic side products.
-
Preparation: Dry all glassware (round-bottom flask, dropping funnel, magnetic stir bar) in an oven at 120 °C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a steady stream of dry argon or nitrogen.
-
Reagent Setup: In the reaction flask, dissolve (R)-Tetrahydrofuran-3-ol (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.2 M concentration). Add N-methylmorpholine (1.5 eq.) and 1-methylimidazole (0.5 eq.).[6]
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Tosylation: Add solid p-toluenesulfonyl chloride (TsCl) (1.3 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0-10 °C for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), checking for the consumption of the starting alcohol.
-
Quenching: Once the reaction is complete, slowly quench by adding cold water while maintaining the temperature below 15 °C.[6]
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure at a temperature below 30 °C. The resulting crude oil or solid should be used immediately or stored under argon at -20 °C.
Protocol 2: Safe Purification via Neutralized Flash Chromatography
This workflow is essential for preventing on-column decomposition.
Caption: Workflow for safe purification of THF-3-OTs.
Protocol 3: Analytical Workflow for Monitoring Decomposition
Regularly assess the purity of your material using the following methods.
-
Thin-Layer Chromatography (TLC):
-
Mobile Phase: 3:1 Hexanes:Ethyl Acetate is a good starting point.
-
Visualization: Use a potassium permanganate (KMnO₄) stain. The elimination byproduct (dihydrofuran) will show up as a bright yellow spot immediately, while the tosylate and alcohol will appear more slowly.
-
Interpretation: The appearance of a lower Rf spot corresponds to the more polar tetrahydrofuran-3-ol (hydrolysis), while a higher Rf spot often indicates the less polar dihydrofuran (elimination).
-
-
Gas Chromatography-Mass Spectrometry (GC/MS):
-
Method: This is a powerful tool for identifying and quantifying decomposition products.[7][8]
-
Sample Prep: Dissolve a small aliquot in a suitable solvent like ethyl acetate.
-
Interpretation: Compare the resulting mass spectra with the known molecular weights of the starting material (242.29 g/mol )[9][10], the hydrolysis product (88.11 g/mol ), and the elimination product (70.09 g/mol ).
-
Section 4: Data Summary Table
This table summarizes the key characteristics of the most common decomposition products for quick reference.
| Decomposition Product | Formation Pathway | Probable Cause | Analytical Signature (¹H NMR / MS) |
| Tetrahydrofuran-3-ol | Hydrolysis (SN1/SN2) | Presence of water; acidic/basic conditions.[5] | ¹H NMR: Disappearance of tosyl peaks (~7.8, 7.4, 2.4 ppm), appearance of broad -OH peak. MS (EI): M⁺ = 88. |
| 2,3-Dihydrofuran | Elimination (E1/E2) | Heat; presence of base; acidic silica gel. | ¹H NMR: Appearance of characteristic vinylic proton signals (~6.3, 4.9 ppm). MS (EI): M⁺ = 70. |
| 3-Chlorotetrahydrofuran | Substitution (SN2) | Use of TsCl as a reagent.[5] | ¹H NMR: Disappearance of tosyl peaks, shifts in THF ring protons. MS (EI): M⁺ = 106/108 (isotope pattern). |
References
- Vertex AI Search. (n.d.). Opening of THF ring with organic acid halides under solvent- and catalyst-free conditions.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Tosylation Reactions.
- MDPI. (n.d.). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates.
- ScienceMadness.org. (n.d.). Elimination of Tosylates.
- National Institutes of Health. (n.d.). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid.
- ResearchGate. (n.d.). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid.
- National Institutes of Health. (n.d.). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs.
- Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.
- BenchChem. (2025). Technical Support Center: Prevention of Unstable Tosylate Decomposition.
- Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates.
- OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups.
- Stoddard Tutoring. (2018, February 2). Tosylate Reactions [Organic Chemistry] Smith 2018. YouTube.
- Google Patents. (2016, February 11). Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.
- ResearchGate. (n.d.). Pathways for decomposition of THF by organolithiums: The role of HMPA.
- PubChem. (n.d.). This compound, (3R)-.
- PubChem. (n.d.). This compound.
- Japan International Cooperation Agency. (n.d.). Analytical Methods.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]
- 7. env.go.jp [env.go.jp]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. This compound, (3R)- | C11H14O4S | CID 11149197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | C11H14O4S | CID 13837325 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting guide for the synthesis of tetrahydrofuran derivatives
Welcome to the technical support guide for the synthesis of tetrahydrofuran (THF) derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these crucial heterocyclic compounds. The tetrahydrofuran motif is a common substructure in a vast array of natural products and pharmaceuticals, making its efficient and stereoselective synthesis a significant goal in organic chemistry.[1][2][3]
This guide is structured in a question-and-answer format to directly address common challenges encountered during experimental work. It aims to provide not just procedural solutions, but also the underlying chemical principles to empower you to troubleshoot effectively.
Section 1: Troubleshooting Common Synthetic Methodologies
The synthesis of tetrahydrofuran derivatives can be approached through various strategies, each with its own set of potential pitfalls. This section addresses issues related to some of the most frequently employed methods.
Acid-Catalyzed Cyclization of Diols
Question: My acid-catalyzed cyclization of a 1,4-diol to a THF derivative is resulting in low yields and the formation of significant side products. What are the likely causes and how can I optimize this reaction?
Answer:
Low yields in acid-catalyzed cyclodehydration of 1,4-diols are often multifactorial.[4] The primary challenges typically revolve around competing elimination reactions, intermolecular etherification, and for certain substrates, rearrangement or decomposition.
Potential Causes & Troubleshooting Strategies:
-
Inappropriate Acid Catalyst or Concentration:
-
Causality: The strength and concentration of the acid are critical. A highly concentrated, strong Brønsted acid (e.g., H₂SO₄, H₃PO₄) can promote dehydration and subsequent polymerization, especially at elevated temperatures.[2][5] Lewis acids can also be effective but may require specific conditions to avoid side reactions.[5]
-
Troubleshooting:
-
Screen Acid Catalysts: Test a range of Brønsted acids (e.g., p-toluenesulfonic acid (PTSA), camphorsulfonic acid (CSA)) and Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃). Heteropoly acids have also shown high selectivity.[4]
-
Optimize Catalyst Loading: Begin with a catalytic amount (1-10 mol%) and incrementally increase if the reaction is sluggish. Excessive acid can lead to decomposition.
-
Consider Solid Acid Catalysts: Materials like zeolites, sulfated zirconia, or acidic resins can facilitate easier workup and sometimes offer improved selectivity by providing a localized acidic environment.[4]
-
-
-
Elevated Reaction Temperature:
-
Causality: High temperatures, while often necessary to drive the dehydration, can favor the formation of elimination byproducts (alkenes) over the desired intramolecular cyclization.
-
Troubleshooting:
-
Temperature Titration: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gradually increase. Some Lewis acid-catalyzed cyclizations can proceed at milder temperatures.[5]
-
Azeotropic Removal of Water: Employing a Dean-Stark apparatus with a suitable solvent (e.g., toluene, benzene) can effectively remove the water byproduct, driving the equilibrium towards the THF product without requiring excessively high temperatures.
-
-
-
Substrate-Specific Issues:
-
Causality: The structure of the diol plays a significant role. Steric hindrance around the hydroxyl groups can slow down the desired SN2-type cyclization. The presence of other functional groups might be incompatible with the acidic conditions.
-
Troubleshooting:
-
Protecting Groups: If other acid-sensitive functional groups are present, consider a protecting group strategy.
-
Alternative Strategies: For sterically hindered diols, methods involving the conversion of one hydroxyl group into a better leaving group (e.g., tosylate, mesylate) followed by intramolecular Williamson ether synthesis under basic conditions might be more effective.[6][7]
-
-
Experimental Protocol: Optimized Acid-Catalyzed Cyclization of a 1,4-Diol
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a condenser, add the 1,4-diol (1.0 eq) and toluene (to form a 0.1-0.5 M solution).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.05 eq).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting material and the formation of the THF derivative.
-
Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Intramolecular Williamson Ether Synthesis
Question: I am attempting an intramolecular Williamson ether synthesis to form a THF derivative from a halohydrin (or a diol converted to a sulfonate ester), but the reaction is slow and I'm observing elimination products. How can I improve the yield of the desired cyclic ether?
Answer:
The intramolecular Williamson ether synthesis is a powerful method for forming THF rings, relying on an intramolecular SN2 reaction.[6] Sluggish reactions and the formation of elimination byproducts are common hurdles.
Potential Causes & Troubleshooting Strategies:
-
Weak Base or Poor Solubility:
-
Causality: The choice of base is critical for deprotonating the alcohol to form the nucleophilic alkoxide. A base that is too weak will result in a low concentration of the alkoxide, leading to a slow reaction. Poor solubility of the base or the substrate can also hinder the reaction rate.
-
Troubleshooting:
-
Stronger Base: Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete and irreversible deprotonation of the alcohol.
-
Solvent Choice: Use a polar aprotic solvent like THF or DMF to dissolve the substrate and the alkoxide intermediate. The use of crown ethers (e.g., 18-crown-6 with potassium bases) can help to solubilize the cation and enhance the nucleophilicity of the alkoxide.
-
Phase-Transfer Catalysis: For some substrates, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) with aqueous NaOH can be effective.
-
-
-
Steric Hindrance:
-
Causality: As an SN2 reaction, this cyclization is sensitive to steric hindrance at the carbon bearing the leaving group. Bulky substituents can impede the approach of the nucleophilic alkoxide, favoring an E2 elimination pathway.
-
Troubleshooting:
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes favor the SN2 pathway over elimination.
-
Alternative Leaving Group: While tosylates and mesylates are common, a triflate is an even better leaving group and may facilitate cyclization at lower temperatures where elimination is less competitive.
-
-
-
Incorrect Ring Size Precursor:
-
Causality: Ensure your starting material is indeed a 1,4-substituted precursor to form the thermodynamically favored 5-membered THF ring. Attempting to form smaller or larger rings via this method can be challenging.
-
Mitsunobu Reaction for THF Synthesis
Question: My Mitsunobu reaction to form a THF derivative from a 1,4-diol is giving low yields, and the purification is difficult due to triphenylphosphine oxide and dialkyl azodicarboxylate byproducts. What can I do?
Answer:
The Mitsunobu reaction is a versatile method for achieving intramolecular cyclization with inversion of stereochemistry at one of the alcohol centers.[8] However, it is notorious for purification challenges and can be sensitive to reaction conditions.[9]
Potential Causes & Troubleshooting Strategies:
-
Reagent Quality and Addition Order:
-
Causality: The reagents, particularly the azodicarboxylate (DEAD or DIAD), can decompose over time. The order of addition can also significantly impact the reaction's success.[8][10]
-
Troubleshooting:
-
Use Fresh Reagents: Ensure your triphenylphosphine (PPh₃) is pure and your DEAD or DIAD is fresh.[11]
-
Optimize Addition Order: A common and often successful procedure is to dissolve the diol and PPh₃ in an anhydrous solvent (like THF) and cool the solution to 0 °C before slowly adding the DEAD/DIAD.[8] Pre-forming the betaine by mixing PPh₃ and DEAD/DIAD before adding the alcohol can also be effective in some cases.[8]
-
-
-
Steric Hindrance and pKa of the Alcohol:
-
Causality: The Mitsunobu reaction works best with primary and secondary alcohols. Sterically hindered alcohols can react slowly or not at all.[12] The acidity of the nucleophile (in this case, the other alcohol group) is also important.
-
Troubleshooting:
-
Increased Reagent Stoichiometry: For sluggish reactions due to sterics, increasing the equivalents of PPh₃ and DEAD/DIAD (e.g., to 1.5-2.0 eq) can sometimes drive the reaction to completion.[10]
-
Higher Temperatures: If the reaction is slow at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary.[11]
-
-
-
Purification Challenges:
-
Causality: The byproducts, triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate, can have similar polarities to the desired product, making chromatographic separation difficult.[9]
-
Troubleshooting:
-
Modified Reagents: Consider using polymer-supported PPh₃ or fluorous phosphines, which allow for easier separation of the phosphine oxide byproduct by filtration or fluorous solid-phase extraction.
-
Alternative Workup: In some cases, TPPO can be precipitated from a nonpolar solvent like diethyl ether or a mixture of hexanes and ethyl acetate.
-
-
Visualization of a General Mitsunobu Reaction Workflow
Caption: Workflow for a typical Mitsunobu cyclization.
Section 2: Purification and Characterization FAQs
Question: I've synthesized my THF derivative, but I'm struggling with purification. What are some general strategies?
Answer:
Purification of THF derivatives can be challenging due to their polarity and potential volatility.
-
Standard Techniques:
-
Column Chromatography: This is the most common method. Silica gel is typically used, with a solvent system like a gradient of ethyl acetate in hexanes or dichloromethane.
-
Distillation: For thermally stable and relatively volatile THF derivatives, distillation under reduced pressure can be an effective purification method, especially for removing non-volatile impurities.
-
-
Dealing with Impurities from Synthesis:
-
Acid/Base Washes: If your reaction used acidic or basic catalysts, washing the organic extract with a mild aqueous base (e.g., NaHCO₃) or acid (e.g., dilute HCl) respectively, can remove residual catalyst.
-
Peroxide Removal: THF and its derivatives can form explosive peroxides upon exposure to air.[13][14][15] If peroxide formation is suspected, it's crucial to test for and remove them. This can be done by passing the solution through a column of activated alumina or by treatment with aqueous ferrous sulfate.[16] Caution: Never distill THF or its derivatives to dryness if peroxides are present.[2][13]
-
Question: What are the key spectroscopic signatures I should look for to confirm the structure of my 2,5-disubstituted THF derivative?
Answer:
-
¹H NMR Spectroscopy:
-
Look for signals corresponding to the protons on the THF ring, typically in the range of 3.5-4.5 ppm for protons adjacent to the oxygen (C2 and C5) and 1.5-2.5 ppm for the other ring protons (C3 and C4).
-
The coupling constants (J-values) between the protons on the ring can provide valuable information about the relative stereochemistry (cis vs. trans).
-
-
¹³C NMR Spectroscopy:
-
The carbons adjacent to the oxygen (C2 and C5) will appear downfield, typically in the range of 65-85 ppm.
-
The other ring carbons (C3 and C4) will be more upfield, usually between 25-40 ppm.
-
-
Mass Spectrometry (MS):
-
Look for the molecular ion peak (M⁺) to confirm the molecular weight of your compound.
-
Fragmentation patterns can also provide structural information. A common fragmentation is the loss of substituents or ring opening.
-
-
Infrared (IR) Spectroscopy:
-
The most prominent feature will be the C-O-C stretching vibration of the ether, typically a strong band in the 1050-1150 cm⁻¹ region.
-
Section 3: Advanced and Niche Synthetic Problems
Pummerer Rearrangement in THF Synthesis
Question: I am exploring a Pummerer rearrangement-based synthesis of a substituted furan, which I then plan to reduce to a THF derivative. The Pummerer rearrangement step is not working as expected. What are the critical parameters for this reaction?
Answer:
The Pummerer rearrangement is a powerful transformation of a sulfoxide into an α-acyloxy thioether, which can be a precursor to furans.[17][18] The reaction is sensitive to the choice of activating agent and reaction conditions.
Key Parameters for a Successful Pummerer Rearrangement:
-
Activating Agent: Acetic anhydride is the classic reagent.[17] However, for less reactive substrates, more powerful activators like trifluoroacetic anhydride (TFAA) may be necessary.
-
Nucleophile: The intermediate thionium ion is highly electrophilic and can be trapped by various nucleophiles.[17] In the context of furan synthesis, an intramolecular nucleophile is often involved.[19][20]
-
Solvent: The choice of solvent can influence the reaction outcome. Dichloromethane is a common choice. In some cases, using solvents like ethyl acetate or toluene can be effective.[19][20]
-
Temperature: The reaction is often performed at low temperatures (e.g., 0 °C to room temperature) to control the reactivity of the intermediates.
Decision Logic for Troubleshooting Pummerer Rearrangement
Caption: Troubleshooting flowchart for the Pummerer rearrangement.
Oxymercuration-Demercuration for THF Synthesis
Question: I am using an intramolecular oxymercuration-demercuration of a γ,δ-unsaturated alcohol to synthesize a THF derivative, but the reaction is giving a mixture of products. How can I improve the regioselectivity?
Answer:
The intramolecular oxymercuration-demercuration is an excellent method for the synthesis of substituted THFs, typically following Markovnikov's rule for the addition of the oxygen nucleophile to the more substituted carbon of the alkene.[21][22]
Factors Influencing Regioselectivity:
-
Alkene Substitution Pattern: The reaction is most predictable with terminal or 1,1-disubstituted alkenes. More substituted alkenes can lead to mixtures of regioisomers.
-
Reaction Conditions:
-
Stereochemistry of the Starting Material: The stereochemistry of the starting alcohol can influence the facial selectivity of the mercury addition and subsequent intramolecular attack, leading to specific diastereomers of the THF product.
Troubleshooting Poor Regioselectivity:
-
Re-evaluate Substrate: If your substrate has a complex substitution pattern around the alkene, consider alternative cyclization strategies that offer better regiocontrol, such as halocyclization.
-
Optimize Mercury Reagent: If using Hg(OAc)₂, try switching to Hg(TFA)₂.
-
Thorough Characterization: Carefully analyze your product mixture using advanced NMR techniques (e.g., NOESY, COSY) to identify the major and minor regioisomers. This information can provide insight into the factors governing the selectivity in your specific system.
References
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
-
Wolfe, J. P., & Rossi, M. A. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PURIFICATION OF TETRAHYDROFURAN. Retrieved from [Link]
-
Capitta, F., et al. (2017). Bioinspired total synthesis of tetrahydrofuran lignans by tandem nucleophilic addition/redox isomerization/oxidative coupling and cycloetherification reactions as key steps. RSC Publishing. Retrieved from [Link]
-
Chemistry LibreTexts. (2017, November 6). 9.27: 9-3 Oxymercuration-Demercuration- A Special Elcctrophilic Addition. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Tetrahydrofuran. Chempedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Multigram Synthesis of Diastereomerically Pure Tetrahydrofuran-diols. Retrieved from [Link]
- Google Patents. (n.d.). Purification of tetrahydrofuran - US4233228A.
-
ResearchGate. (2015, July 24). How can I speed up a Mitsunobu reaction? Retrieved from [Link]
-
WIPO Patentscope. (2015, December 23). WO/2015/194568 METHOD FOR PURIFYING TETRAHYDROFURAN COMPOUND. Retrieved from [Link]
-
Patent 0382384. (n.d.). Tetrahydrofuran purification. Retrieved from [Link]
-
Wikipedia. (n.d.). Pummerer rearrangement. Retrieved from [Link]
-
(n.d.). Tetrahydrofuran (THF) in Pharmaceutical Synthesis: A Critical Solvent. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Chemcess. (2024, July 25). Tetrahydrofuran (THF): Properties, Reactions, Production And Uses. Retrieved from [Link]
-
Proprep. (n.d.). Describe the mechanism and applications of oxymercuration-demercuration in organic synthesis. Retrieved from [Link]
-
Reddit. (2018, August 7). Mitsunobu reaction issues. r/chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]
-
ChemistryViews. (2014, June 30). Enantioselective Synthesis of Tetrahydrofuran Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). a general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]
-
Padwa, A., & Bur, S. K. (n.d.). Rapid Assembly of Tetrasubstituted Furans via Pummerer-Type Rearrangement. PMC. Retrieved from [Link]
-
Chemical Reviews. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Oxymercuration-Demercuration. Retrieved from [Link]
-
Royal Society Publishing. (2018, September 26). Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014, August 22). Pummerer Rearrangement. Retrieved from [Link]
-
Wissell, R. J., & Tollens, B. (n.d.). Synthesis and Characterization of bis(Tetrahydrofurfuryl) Ether. PMC - PubMed Central. Retrieved from [Link]
-
YouTube. (2023, June 20). Oxymercuration Demercuration Alkene Hydration. Retrieved from [Link]
-
(n.d.). The Importance of Tetrahydrofuran (THF) as a Chemical Intermediate and Reaction Solvent. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of chiral tetrahydrofuran derivatives. Retrieved from [Link]
-
Journal of the American Chemical Society. (2021, January 5). Rapid Assembly of Tetrasubstituted Furans via Pummerer-Type Rearrangement. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (2019, March 7). Safer bio-based solvents to replace toluene and tetrahydrofuran for the biocatalyzed synthesis of polyesters. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, August 15). Role of THF in oxymercuration of alkenes. Retrieved from [Link]
-
PMC - NIH. (2016, December 7). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Retrieved from [Link]
-
(n.d.). The Science Behind Tetrahydrofuran (THF): Properties and Synthesis. Retrieved from [Link]
-
PMC - NIH. (n.d.). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Retrieved from [Link]
-
PubMed. (2024, May 17). Elucidating the Mechanism of Tetrahydrofuran-Diol Formation through Os(VI)-Catalyzed Oxidative Cyclization of 5,6-Dihydroxyalkenes Ligated by Citric Acid. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Acid-catalyzed cyclization of 1,4-diols tethered to (butadiene)iron tricarbonyl segments. Isotopic labeling as a mechanistic probe of stereochemical retention during tetrahydrofuran formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid-catalyzed one-step construction of tetrahydrofuran-diol. Retrieved from [Link]
Sources
- 1. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]
- 2. Synthesis and Applications of THF_Chemicalbook [chemicalbook.com]
- 3. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of bis(Tetrahydrofurfuryl) Ether - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 15. Chemical Reactivity of Tetrahydrofuran_Chemicalbook [chemicalbook.com]
- 16. Purification of Tetrahydrofuran - Chempedia - LookChem [lookchem.com]
- 17. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 18. Pummerer Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 19. Rapid Assembly of Tetrasubstituted Furans via Pummerer-Type Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 23. youtube.com [youtube.com]
- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Characterization of Impurities in Tetrahydrofuran-3-yl 4-methylbenzenesulfonate
Welcome to the technical support center for the analysis of Tetrahydrofuran-3-yl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization for this critical intermediate. Here, we will delve into the practical aspects of identifying and troubleshooting common impurities, backed by scientific principles and established analytical methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in this compound?
A1: Impurities can be introduced at various stages of the synthesis and storage of this compound. The primary sources are typically categorized as:
-
Process-Related Impurities: These arise from the manufacturing process and include unreacted starting materials, by-products from side reactions, and residual reagents or catalysts.
-
Degradation Products: These form during storage or handling due to exposure to heat, light, moisture, or incompatible materials.
-
Contaminants: These are extraneous substances that are unintentionally introduced into the material.
Q2: Why is it crucial to characterize impurities in this intermediate?
A2: this compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including Empagliflozin.[1][2][3][4][5] The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Regulatory bodies like the ICH, FDA, and EMA have stringent guidelines on the identification and control of impurities in drug substances and products.[6] Some impurities, even at trace levels, can be toxic or genotoxic.[6][7]
Q3: What are the most common impurities to expect in a sample of this compound?
A3: Based on its synthesis, which typically involves the reaction of (R)- or (S)-tetrahydrofuran-3-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, the following are the most probable impurities:
-
(R)- or (S)-Tetrahydrofuran-3-ol: Unreacted starting material.
-
p-Toluenesulfonyl chloride (TsCl): Excess reagent.
-
3-Chlorotetrahydrofuran: A common by-product formed by the nucleophilic attack of chloride ions (from TsCl) on the activated alcohol.[8]
-
p-Toluenesulfonic acid (p-TsOH): A degradation product of TsCl or the final product.
-
Di(tetrahydrofuran-3-yl) ether: A potential by-product from the self-condensation of tetrahydrofuran-3-ol.
Q4: What are the recommended analytical techniques for impurity profiling?
A4: A multi-pronged analytical approach is recommended for comprehensive impurity characterization. The most effective techniques include:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse for separating and quantifying known and unknown impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown impurities by providing molecular weight information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of isolated impurities.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the impurities.
Troubleshooting Guide: Common Issues in the Analysis of this compound
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: An Unexpected Peak Eluting Before the Main Peak in HPLC Analysis
-
Possible Cause: This early-eluting peak is likely a more polar compound than the main analyte. The most probable candidate is p-toluenesulfonic acid (p-TsOH) , a potential degradation product. Another possibility is unreacted tetrahydrofuran-3-ol .
-
Troubleshooting Steps:
-
Spiking Study: Co-inject the sample with a known standard of p-toluenesulfonic acid and tetrahydrofuran-3-ol. If the peak height of the unknown peak increases, you have confirmed its identity.
-
LC-MS Analysis: Analyze the sample by LC-MS. The mass spectrum of the unknown peak should correspond to the molecular weight of p-toluenesulfonic acid (m/z 172.0) or tetrahydrofuran-3-ol (m/z 88.1).
-
Method Adjustment: If the peak is p-TsOH, ensure your mobile phase has a sufficiently low pH to suppress its ionization and achieve better peak shape.
-
Issue 2: A Peak with a Similar Retention Time to the Main Peak, Complicating Quantification
-
Possible Cause: A co-eluting impurity with a similar polarity to this compound. A likely candidate is 3-chlorotetrahydrofuran .
-
Troubleshooting Steps:
-
Optimize HPLC Method:
-
Change the Stationary Phase: Switch to a column with a different selectivity (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) to alter the retention characteristics of the analytes.
-
Modify the Mobile Phase: Adjust the organic modifier (e.g., switch from acetonitrile to methanol or vice versa) or the pH of the aqueous phase.
-
Gradient Optimization: A shallower gradient around the elution time of the main peak can improve resolution.
-
-
LC-MS Analysis: Use LC-MS to confirm the presence of the chloro-impurity by identifying its characteristic isotopic pattern for chlorine (M and M+2 peaks in a 3:1 ratio).
-
Forced Degradation Study: To confirm if this is a process-related impurity, analyze a sample that has been subjected to forced degradation under conditions that might favor its formation (e.g., high chloride concentration).
-
Issue 3: Extraneous Peaks Appearing in the Chromatogram of a Stability Sample
-
Possible Cause: The sample is degrading under the tested stability conditions.
-
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: This is a systematic way to identify potential degradation products.[9][10][11] The study should include exposure to:
-
Acidic conditions: (e.g., 0.1 M HCl)
-
Basic conditions: (e.g., 0.1 M NaOH)
-
Oxidative conditions: (e.g., 3% H₂O₂)
-
Thermal stress: (e.g., elevated temperature)
-
Photolytic stress: (e.g., exposure to UV and visible light)
-
-
Analyze Degraded Samples: Use HPLC and LC-MS to analyze the samples from the forced degradation study. This will help you identify the degradation products and their formation pathways.
-
Develop a Stability-Indicating Method: The HPLC method should be able to separate the main peak from all significant degradation products.
-
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % B 0 30 20 80 25 80 25.1 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve 10 mg of the sample in 10 mL of 0.1 M HCl. Keep at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Dissolve 10 mg of the sample in 10 mL of 0.1 M NaOH. Keep at 60 °C for 8 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Dissolve 10 mg of the sample in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep 10 mg of the solid sample in an oven at 80 °C for 48 hours. Dissolve in the mobile phase before injection.
-
Photolytic Degradation: Expose 10 mg of the solid sample to UV (254 nm) and visible light for 7 days. Dissolve in the mobile phase before injection.
Visualizations
Impurity Characterization Workflow
Caption: Workflow for the characterization of impurities.
Troubleshooting Decision Tree for Unexpected HPLC Peaks
Caption: Decision tree for troubleshooting unexpected HPLC peaks.
Summary of Potential Impurities
| Impurity Name | Structure | Likely Source | Recommended Analytical Technique |
| (R/S)-Tetrahydrofuran-3-ol | ![]() | Starting Material | HPLC-UV, GC-MS |
| p-Toluenesulfonyl chloride | Reagent | HPLC-UV (after quenching), GC-MS | |
| 3-Chlorotetrahydrofuran | ![]() | By-product | HPLC-UV, LC-MS, GC-MS |
| p-Toluenesulfonic acid | Degradation | HPLC-UV, LC-MS |
References
-
A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. National Institutes of Health (NIH). [Link]
-
p-Toluenesulfonyl chloride – description and application. Georganics. [Link]
-
4-Toluenesulfonyl chloride. Wikipedia. [Link]
-
Development of Analytical Method for Determination of p-toluenesulfonylurea and its Impurities in Gliclazide Drug Substances by using HPLC. ResearchGate. [Link]
-
Determination of the Purity of p-Toluenesulfonic Acid by HPLC. CNKI. [Link]
-
Empagliflozin-impurities. Pharmaffiliates. [Link]
-
Answer in one sentence. Write the reaction of p-toluenesulphonyl chloride with diethylamine. Shaalaa.com. [Link]
-
(R)-4-methyl-3-(tetrahydrofuran-3-yl)benzenesulfonate. Veeprho. [Link]
- Preparation method of empagliflozin intermediate impurity.
-
Impurity Control in Empagliflozin Synthesis. Scribd. [Link]
-
Empagliflozin EP Impurities & USP Related Compounds. SynThink. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]
-
This compound, (3R)-. PubChem. [Link]
-
(3R)-Tetrahydro-3-furanyl-4-methylbenzenesulphonate. Pharmaffiliates. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. (3R)-Tetrahydrofuran-3-yl 4-Methylbenzenesulfonate [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
Racemization issues in the synthesis of chiral Tetrahydrofuran-3-yl 4-methylbenzenesulfonate
Welcome to the technical support center for the synthesis of chiral Tetrahydrofuran-3-yl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a focus on preventing and addressing racemization.
I. Troubleshooting Guide: Racemization and Side Reactions
This section addresses the most common challenges encountered during the tosylation of chiral tetrahydrofuran-3-ol.
Issue 1: Significant Racemization or Complete Loss of Enantiomeric Purity
Q1: My final product, this compound, shows a significant loss of enantiomeric excess (% ee). What are the primary causes?
A1: Racemization during the tosylation of a secondary alcohol like tetrahydrofuran-3-ol is a frequent challenge. The primary cause is often a competing SN1-type reaction pathway, which proceeds through a planar carbocation intermediate, leading to a loss of stereochemical information.[1] The choice of base and solvent, as well as the reaction temperature, are critical factors that can favor this unwanted pathway.
Troubleshooting Steps & Explanations:
-
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases are generally preferred to deprotonate the alcohol without promoting side reactions.
-
Avoid: Strong, sterically hindered bases under conditions that might favor elimination or SN1 pathways.
-
Recommended: Tertiary amines like triethylamine or N-methylmorpholine are commonly used.[2][3] Pyridine is also a classic choice as it can act as a nucleophilic catalyst and a base to neutralize the HCl byproduct.[4] The key is to use a base that is strong enough to facilitate the reaction but not so strong as to cause significant elimination or racemization.
-
-
Solvent Polarity: The polarity of the solvent can significantly influence the reaction mechanism.
-
High-Polarity Aprotic Solvents (e.g., DMF, DMSO): These solvents can stabilize the carbocation intermediate in an SN1 reaction, thereby increasing the likelihood of racemization.[5][6]
-
Low-Polarity Aprotic Solvents (e.g., Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF)): These solvents are generally preferred as they are less likely to promote the formation of a carbocation, thus favoring the desired SN2-like mechanism where the stereochemistry is retained.[2][3]
-
-
Temperature Control: Higher reaction temperatures can provide the necessary activation energy for the SN1 pathway.
Experimental Protocol to Minimize Racemization:
Issue 2: Low Yield of the Desired Tosylate
Q2: I am experiencing low yields in my synthesis of this compound. What could be the reasons?
A2: Low yields can stem from several factors, including incomplete reaction, degradation of the starting material or product, and formation of side products.
Troubleshooting Steps & Explanations:
-
Reagent Quality: The purity of your starting materials is paramount.
-
p-Toluenesulfonyl Chloride (TsCl): TsCl can hydrolyze over time to p-toluenesulfonic acid. It is often beneficial to use freshly purchased or purified TsCl. Recrystallization from hexane can improve its quality.[3]
-
Solvents: Ensure all solvents are anhydrous, as water will react with TsCl.
-
-
Reaction Stoichiometry: Using an insufficient amount of tosylating agent or base can lead to an incomplete reaction.
-
Recommendation: A slight excess of TsCl (1.2-1.5 equivalents) and the base (1.5-2.0 equivalents) is typically used to drive the reaction to completion.[2]
-
-
Formation of Side Products: Besides the desired tosylate, other products can form, reducing the overall yield.
-
Chloride Formation: In some cases, the chloride ion generated from TsCl can act as a nucleophile and displace the initially formed tosylate, leading to the corresponding alkyl chloride. This is more prevalent with activated alcohols.[7]
-
Elimination Products: If a strong, sterically hindered base is used, or if the reaction is heated, elimination to form an alkene can become a significant side reaction.
-
Table 1: Impact of Reaction Parameters on Yield
| Parameter | Condition | Potential Negative Impact on Yield | Recommended Action |
| TsCl Quality | Old or impure | Hydrolyzed TsCl is unreactive. | Use fresh or recrystallized TsCl. |
| Solvent | Wet/Anhydrous | TsCl reacts with water. | Use anhydrous solvents. |
| Base | Insufficient amount | Incomplete reaction. | Use 1.5-2.0 equivalents. |
| Temperature | Too high | Promotes side reactions (elimination, decomposition). | Maintain low temperatures (0°C to RT). |
II. Frequently Asked Questions (FAQs)
Q3: Can I use a different sulfonating agent, like mesyl chloride (MsCl), and will it affect racemization?
A3: Yes, mesyl chloride (MsCl) is a common alternative to TsCl. MsCl is generally more reactive than TsCl.[3] The fundamental principles for avoiding racemization remain the same: use of a non-polar aprotic solvent, a suitable base (like triethylamine or pyridine), and low reaction temperatures. The mechanism of mesylation is similar to tosylation in that the stereocenter of the alcohol is not directly involved in the reaction, thus preserving the stereochemistry.[4]
Q4: How can I accurately determine the enantiomeric excess (% ee) of my product?
A4: The most reliable method for determining the % ee of chiral this compound is through chiral High-Performance Liquid Chromatography (HPLC).[8] You will need a chiral stationary phase (CSP) column. The specific column and mobile phase conditions will need to be optimized for your compound. A common approach is to use a polysaccharide-based chiral stationary phase.
Q5: Is it possible to synthesize the (S)-enantiomer from the (R)-enantiomer of tetrahydrofuran-3-ol?
A5: Yes, this can be achieved through a reaction that proceeds with an inversion of stereochemistry, such as the Mitsunobu reaction.[9][10] In a typical Mitsunobu reaction, the alcohol is treated with triphenylphosphine (PPh3), a dialkyl azodicarboxylate (like DEAD or DIAD), and a nucleophile.[11] For inversion, a carboxylic acid (e.g., p-nitrobenzoic acid) is often used as the nucleophile to form an ester with inverted stereochemistry.[12][13] Subsequent hydrolysis of the ester yields the alcohol with the opposite configuration.
Q6: What are the best practices for the purification of chiral this compound?
A6: Purification is typically achieved through flash column chromatography on silica gel.[14] A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is commonly used. It is important to monitor the fractions carefully by thin-layer chromatography (TLC) to ensure proper separation from any unreacted starting material and byproducts.
III. References
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]
-
Google Patents. (2016). WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine. Retrieved from
-
ResearchGate. (n.d.). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
ScienceDirect. (n.d.). Stereochemical editing: Catalytic racemization of secondary alcohols and amines. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]
-
ResearchGate. (n.d.). The Mitsunobu Reaction. Retrieved from [Link]
-
ResearchGate. (2013). How can I tosylate an hindered secondary alcohol?. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of chiral tetrahydrofuran derivatives. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Gsrs. (n.d.). This compound, (3S)-. Retrieved from [Link]
-
SciSpace. (n.d.). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Retrieved from [Link]
-
White Rose Research Online. (n.d.). The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved from [Link]
-
MDPI. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]
-
PubChem. (n.d.). (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate. Retrieved from [Link]
-
Google Patents. (n.d.). CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran. Retrieved from
-
ResearchGate. (2015). (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Furan, 3-hydroxy-1,2,3,4-tetrahydro. Retrieved from [Link]
-
National Institutes of Health. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Retrieved from [Link]
-
RSC Publishing. (n.d.). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent Effects on Transition States and Reaction Rates. Retrieved from [Link]
-
YouTube. (2023). Intimate Ion Pair - Racemic Mixtures - SN1 Reaction. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Solvent Effects in Supramolecular Systems. Retrieved from [Link]
-
precisionFDA. (n.d.). This compound, (3R)-. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Chiral Separation of Some 4-thioflavones | Request PDF. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Tetrahydrofuran-3-yl 4-methylbenzenesulfonate
In the landscape of pharmaceutical development and chemical research, the unequivocal structural confirmation and purity assessment of intermediates are paramount. Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity and structural integrity directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical techniques for the characterization of this crucial intermediate, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, and its comparison with other orthogonal methods such as ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule like this compound, ¹H NMR offers a rapid and non-destructive means to confirm its identity and assess its purity.
Predicted ¹H NMR Spectrum and Interpretation
Due to the limited availability of public experimental spectra, a predicted ¹H NMR spectrum was generated to facilitate this analysis. The prediction provides a reliable framework for understanding the expected spectral features of this compound.
Predicted ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts and Multiplicities:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.80 | d | 2H | Ar-H (ortho to SO₂) |
| 7.35 | d | 2H | Ar-H (meta to SO₂) |
| 5.15 | m | 1H | O-CH |
| 4.00 - 3.80 | m | 4H | O-CH₂ |
| 2.45 | s | 3H | Ar-CH₃ |
| 2.30 - 2.10 | m | 2H | CH₂ |
Interpretation of the Predicted ¹H NMR Spectrum:
The aromatic protons of the tosyl group are expected to appear as two distinct doublets in the downfield region of the spectrum, typically around 7.80 and 7.35 ppm. The protons ortho to the electron-withdrawing sulfonate group are more deshielded and thus resonate at a higher chemical shift. The singlet at approximately 2.45 ppm corresponds to the three protons of the methyl group on the aromatic ring.
The tetrahydrofuran ring protons present a more complex pattern due to spin-spin coupling. The proton on the carbon bearing the tosylate group (O-CH) is the most deshielded of the aliphatic protons and is expected to appear as a multiplet around 5.15 ppm. The four protons of the two O-CH₂ groups will likely appear as a complex set of multiplets between 3.80 and 4.00 ppm. The remaining two protons on the CH₂ group of the tetrahydrofuran ring are expected to resonate as a multiplet in the upfield region, between 2.10 and 2.30 ppm.
Orthogonal Analytical Techniques for Comprehensive Characterization
While ¹H NMR is a powerful tool, a multi-technique approach is essential for a comprehensive and robust characterization of any pharmaceutical intermediate. Orthogonal methods provide complementary information and increase the confidence in the identity and purity of the compound.
¹³C NMR Spectroscopy: A Carbon Skeleton Blueprint
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal, offering a direct count of non-equivalent carbons and insights into their chemical environment.
Expected ¹³C NMR Chemical Shifts:
| Chemical Shift (ppm) | Assignment |
| 145.0 | Ar-C (ipso to SO₂) |
| 134.5 | Ar-C (ipso to CH₃) |
| 130.0 | Ar-CH |
| 128.0 | Ar-CH |
| 81.0 | O-CH |
| 72.0 | O-CH₂ |
| 67.0 | O-CH₂ |
| 34.0 | CH₂ |
| 21.7 | Ar-CH₃ |
The aromatic carbons of the tosyl group will appear in the range of 128-145 ppm. The carbon attached to the oxygen of the tetrahydrofuran ring (O-CH) is expected to be the most downfield of the aliphatic carbons, around 81 ppm. The other carbons of the tetrahydrofuran ring will resonate at higher field strengths.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a molecule. It also offers structural clues through the analysis of fragmentation patterns. For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization techniques.
Expected Fragmentation Pattern:
The primary fragmentation pathway for sulfonate esters often involves the cleavage of the C-O bond, leading to the formation of a stable tosylate anion (m/z 155) and a tetrahydrofuranyl cation. Further fragmentation of the tetrahydrofuran ring may also be observed. The molecular ion peak [M+H]⁺ or [M+Na]⁺ would confirm the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the workhorse of the pharmaceutical industry for purity determination and quantification of impurities. A reversed-phase HPLC method with UV detection is typically employed for the analysis of sulfonate esters.
Typical HPLC Method Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from a high aqueous composition to a high organic composition.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 40 °C
This method can effectively separate this compound from potential impurities such as unreacted starting materials, by-products, and degradation products.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Detailed structural information, stereochemistry, purity assessment | Non-destructive, rapid, provides unambiguous structural confirmation | Lower sensitivity compared to MS, complex spectra for mixtures |
| ¹³C NMR | Carbon skeleton information, number of non-equivalent carbons | Complements ¹H NMR, aids in structural elucidation | Lower sensitivity than ¹H NMR, longer acquisition times |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, provides molecular formula confirmation | May not distinguish between isomers, quantification can be challenging |
| HPLC | Purity assessment, quantification of impurities | High resolution, high sensitivity, quantitative | Requires a chromophore for UV detection, method development can be time-consuming |
Experimental Protocols
¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Data Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
LC-MS System: Use a liquid chromatograph coupled to a mass spectrometer with an ESI or APCI source.
-
Chromatographic Conditions: Employ a C18 column with a gradient elution using a mixture of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometer Settings: Set the mass spectrometer to acquire data in positive ion mode over a mass range that includes the expected molecular weight of the analyte.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
HPLC
-
Standard and Sample Preparation: Prepare a standard solution of a known concentration of this compound in the mobile phase. Prepare the sample solution at a similar concentration.
-
Instrumentation: Use an HPLC system equipped with a UV detector, a gradient pump, and a thermostatted column compartment.
-
Chromatographic Conditions: Use the conditions outlined in the "High-Performance Liquid Chromatography" section above.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Integrate the peak areas of the main component and any impurities. Calculate the purity of the sample by comparing the peak area of the main component to the total peak area.
Visualizing the Analytical Workflow
Caption: A typical analytical workflow for the comprehensive characterization of a pharmaceutical intermediate.
Conclusion
The comprehensive analysis of this compound requires a multi-faceted approach. While ¹H NMR spectroscopy serves as the primary tool for unambiguous structural confirmation, orthogonal techniques such as ¹³C NMR, mass spectrometry, and HPLC are indispensable for a complete understanding of the molecule's identity, purity, and impurity profile. By judiciously employing these complementary methods, researchers and drug development professionals can ensure the quality and integrity of this critical pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines.
References
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
- Dong, M. W. (2013). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC North America, 31(10), 886-895.
- An, M., et al. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. Journal of Pharmaceutical and Biomedical Analysis, 98, 22-30.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
A Comparative Analysis of Tetrahydrofuran-3-yl 4-methylbenzenesulfonate as a Leaving Group in Modern Organic Synthesis
In the intricate landscape of organic synthesis, the choice of a leaving group is a critical decision that dictates the efficiency, pathway, and outcome of nucleophilic substitution and elimination reactions. While canonical leaving groups like halides, mesylates, and triflates are staples in the synthetic chemist's toolkit, specialized reagents are often required for complex substrates, particularly in the synthesis of pharmaceutical intermediates. This guide provides an in-depth comparison of Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, a specialized tosylate derivative, with other conventional leaving groups, supported by mechanistic principles and experimental data.
The Fundamental Principle: What Defines a Good Leaving Group?
A nucleophilic substitution or elimination reaction fundamentally involves the cleavage of a bond between a carbon atom and the leaving group. The facility of this cleavage is paramount. An effective leaving group is a moiety that can stabilize the pair of electrons it takes upon bond scission.[1] This stability is directly correlated with the weakness of the group as a base.[1][2] Strong acids have very stable (and thus very weakly basic) conjugate bases, making these conjugate bases excellent leaving groups.[1][3]
The general hierarchy of leaving group ability is governed by the stability of the resulting anion. This stability is influenced by factors such as electronegativity, size, and the ability to delocalize the negative charge through resonance or inductive effects.[4][5]
The Subject in Focus: this compound
This molecule, also known as (R)- or (S)-Toluene-4-sulfonic acid tetrahydrofuran-3-yl ester, incorporates the well-established tosylate leaving group onto a tetrahydrofuran (THF) scaffold.[6][7] The tosylate group itself is an excellent leaving group because the negative charge on the resulting anion is extensively delocalized by resonance across the three oxygen atoms of the sulfonate group and the aromatic ring.[8]
The key question for a scientist is: Why choose this specific derivative over a simpler alkyl tosylate? The answer lies in the properties imparted by the THF ring.
-
Chiral Pool Synthesis: The starting materials, (R)- and (S)-tetrahydrofuran-3-ol, are readily available chiral building blocks. This allows for the installation of a tosylate group onto a stereochemically defined center, which is crucial in the synthesis of enantiomerically pure pharmaceuticals.[9]
-
Physicochemical Properties: The THF moiety, being a polar cyclic ether, can alter the solubility profile of the substrate, potentially improving its compatibility with specific solvent systems.[10]
-
Synthetic Intermediate: It serves as a key intermediate in the synthesis of various pharmaceutical agents.[6][11] For instance, it is a documented precursor in the synthesis of SGLT2 inhibitors used in diabetes management.[12]
A Comparative Benchmark: Sulfonates and Halides
To objectively evaluate this compound, we must compare it against the most common classes of leaving groups.
Sulfonate Esters (Triflate, Tosylate, Mesylate)
Sulfonate esters are among the best leaving groups because their corresponding sulfonic acids are extremely strong.[4]
| Leaving Group | Abbreviation | pKa of Conjugate Acid | Relative Sₙ2 Rate | Key Characteristics |
| Triflate | -OTf | ~ -12 | ~56,000 | Extremely reactive, ideal for unreactive substrates, but can be less stable and more expensive.[4][13][14] |
| Tosylate | -OTs | ~ -6.5 | ~0.7 | A robust and widely used group offering a good balance of reactivity and stability.[4][13] |
| Mesylate | -OMs | ~ -2 | 1 (Reference) | Less reactive than tosylate but very common, stable, and economical.[4][13] |
The reactivity order, Triflate > Tosylate > Mesylate , is a direct consequence of the stability of the resulting anion.[4][13][14] The powerful electron-withdrawing effect of the three fluorine atoms in triflate makes its anion exceptionally stable.[14] The tosylate anion is stabilized by resonance with the benzene ring, making it more stable than the mesylate anion, which relies only on the methyl group for stabilization.[4]
This compound is a tosylate. Therefore, its intrinsic leaving group ability is expected to be very similar to other alkyl tosylates. However, the THF ring may exert subtle secondary effects:
-
Inductive Effect: The ether oxygen in the THF ring is electron-withdrawing, which could slightly increase the stability of the departing tosylate anion, potentially enhancing reactivity compared to a simple alkyl tosylate.
-
Steric Hindrance: The cyclic nature of the THF ring could introduce steric bulk around the reaction center, potentially slowing the rate of Sₙ2 reactions, which are sensitive to steric hindrance.[15][16]
Halides (I⁻, Br⁻, Cl⁻, F⁻)
Halides are another fundamental class of leaving groups. Their leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻ .[1] This order is inversely related to their basicity; iodide (I⁻) is the weakest base and thus the best leaving group, while fluoride (F⁻) is the strongest base and the poorest leaving group among the halides.[2][3]
Compared to sulfonates, the best halide leaving group (I⁻) is generally considered to be slightly less reactive than a tosylate in many Sₙ2 reactions. Tosylates and other sulfonates offer the distinct advantage of being easily prepared from alcohols, a ubiquitous functional group in organic chemistry.[8][17] This conversion turns a very poor leaving group (-OH) into an excellent one (-OTs).[8]
Experimental Evidence: Synthesis and Reactivity in Practice
Theoretical comparisons must be grounded in experimental reality. A patent for the synthesis of pharmaceutical intermediates provides a detailed, practical example of the preparation and use of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate.[9]
Experimental Protocol: Synthesis
The conversion of an alcohol to the target tosylate is a standard procedure that underscores the practicality of this leaving group.
Detailed Methodology:
-
To a stirred solution of (R)-tetrahydrofuran-3-ol (65 g) in toluene (325 ml), add N-methylmorpholine (111.93 g, 1.5 eq.) and 1-methylimidazole (30.28 g, 0.5 eq.) at 15 to 20°C.[9]
-
Add p-toluenesulfonyl chloride (187.0 g, 1.33 eq.) portion-wise to the mixture.[9]
-
Stir the reaction mass until completion is confirmed by a suitable monitoring technique (e.g., TLC, HPLC).
-
Perform sequential washes of the organic layer with dilute hydrochloric acid, aqueous sodium bicarbonate solution, and finally, aqueous sodium chloride solution.[9]
-
Concentrate the toluene layer under reduced pressure at a temperature below 40°C to yield the product as an oil.[9]
Experimental Protocol: Nucleophilic Substitution (Sₙ2)
The utility of the synthesized tosylate is demonstrated in a subsequent nucleophilic substitution reaction.
Reactants [label=<
Nu-+
NucleophileTHF-OTs Substrate
];
TS [label=<
Transition State Nu---C---OTs
, shape=box, style=solid];
Products [label=<
+OTs-
Substituted Product
(Inversion of Stereochemistry)Tosylate Leaving Group
];
// Placeholder for substituted product image URL // The actual image would show Nu attached to the THF ring with inverted stereochemistry. // For the purpose of this generation, a placeholder is used.
Reactants -> TS [label="Backside Attack"]; TS -> Products [label="Bond Formation/Breaking"]; } ends_dot Caption: Generalized Sₙ2 mechanism showing inversion of stereochemistry.
Detailed Methodology:
-
To a stirred solution of a nucleophile (tri-tert-butyl hydrazine-1,1,2-tricarboxylate, 58.5 g, 0.95 eq.) in dimethylsulfoxide (180 ml), add cesium carbonate (90.77 g, 1.5 eq.) and stir for 30 minutes at 20 to 30°C.[9]
-
Add (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate (45.0 g, 1.0 eq.) to the reaction mass.[9]
-
Increase the temperature to 50 to 55°C and stir until reaction completion (monitored by HPLC).[9]
-
After completion, cool the reaction mass and perform a workup with water and methyl tert-butyl ether.[9]
Causality and Interpretation: The reaction requires heating to 50-55°C, which suggests a moderate level of reactivity.[9] Highly reactive leaving groups like triflates might allow this transformation to proceed at a lower temperature. The choice of a tosylate here represents a pragmatic balance between reactivity, stability of the starting material, and cost. The use of a chiral starting material ensures the final product is formed with a specific, desired stereochemistry, which is a paramount concern in drug development.
Conclusion: A Niche Reagent for High-Value Synthesis
This compound is best understood not as a direct competitor to commodity leaving groups like bromides or simple tosylates for all applications, but as a specialized tool for specific, high-value synthetic challenges.
-
Performance: Its reactivity is characteristic of a tosylate, placing it in the "excellent" category of leaving groups—more reactive than chlorides and most bromides, but less reactive than a triflate.
-
Key Advantage: Its primary value lies in its role as a chiral building block. It provides a reliable method to convert a readily available chiral alcohol into a substrate with an excellent leaving group, facilitating the stereospecific introduction of nucleophiles.
-
Applications: It is demonstrably valuable in the pharmaceutical industry, where stereochemical control is non-negotiable.
For the researcher, scientist, or drug development professional, the decision to use this compound should be driven by the need for stereocontrol and the specific synthetic pathway originating from tetrahydrofuran-3-ol. While a simple tosylate or bromide may suffice for an achiral substrate, this reagent excels when the three-dimensional architecture of the target molecule is of critical importance.
References
-
Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. (2023, April 17). ChemistryRepo. Retrieved January 12, 2026, from [Link]
-
Other Factors that Affect SN2 Reactions. (n.d.). KPU Pressbooks. Retrieved January 12, 2026, from [Link]
-
Which of the following has better leaving group abilities? Tosylate Mesylate Triflate. (2024, January 22). Brainly. Retrieved January 12, 2026, from [Link]
-
Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. Retrieved January 12, 2026, from [Link]
-
Nucleophilic substitution and elimination reactions. (2025, May 24). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Nucleophilic Substitution Reaction. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]
-
Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]
-
Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
High-Quality (3R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate. (n.d.). Wellt. Retrieved January 12, 2026, from [Link]
-
Predicting the quality of leaving groups in organic chemistry: Tests against experimental data. (2025, August 5). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY. (2023, August 27). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Nucleophilicity and Leaving-Group Ability in Frontside and Backside S N 2 Reactions. (2025, August 10). ResearchGate. Retrieved January 12, 2026, from [Link]
- Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine. (2016, February 11). Google Patents.
-
Comparing The SN1 vs Sn2 Reactions. (2025, June 24). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
This compound, (3S)-. (n.d.). gsrs. Retrieved January 12, 2026, from [Link]
-
SN2 Leaving Group Ability and Nucleophilicity. (2020, June 8). YouTube. Retrieved January 12, 2026, from [Link]
-
This compound, (3R)-. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
(3R)-Tetrahydro-3-furanyl-4-methylbenzenesulphonate. (n.d.). PASL. Retrieved January 12, 2026, from [Link]
Sources
- 1. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. innospk.com [innospk.com]
- 7. This compound, (3R)- | C11H14O4S | CID 11149197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]
- 10. Synthesis and Applications of THF_Chemicalbook [chemicalbook.com]
- 11. 219823-47-9|(R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate|BLD Pharm [bldpharm.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. brainly.com [brainly.com]
- 15. purechemistry.org [purechemistry.org]
- 16. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Sulfonate Leaving Groups in Substitution Reactions: Tetrahydrofuran-3-yl 4-methylbenzenesulfonate vs. Mesylate
For Researchers, Scientists, and Drug Development Professionals
In the nuanced field of organic synthesis, particularly in the development of pharmaceutical intermediates, the choice of a leaving group is a critical parameter that dictates reaction efficiency, kinetics, and stereochemical outcomes. The conversion of a hydroxyl group—a notoriously poor leaving group—into a sulfonate ester is a foundational strategy to facilitate nucleophilic substitution. This guide provides an in-depth, objective comparison between two of the most prevalent sulfonate esters: tetrahydrofuran-3-yl 4-methylbenzenesulfonate (THF-3-OTs) and its corresponding mesylate (THF-3-OMs). We will delve into the mechanistic underpinnings, present relevant experimental data from analogous systems, and provide detailed protocols to empower chemists in making informed decisions for their synthetic campaigns.
The Principle of Leaving Group Ability: A Tale of Two Sulfonates
The efficacy of a leaving group is fundamentally tied to the stability of the anion that is formed upon its departure from the substrate. A more stable, and therefore weaker, conjugate base will be a better leaving group. Both tosylate (TsO⁻) and mesylate (MsO⁻) anions are exceptionally stable due to the delocalization of the negative charge across the three oxygen atoms of the sulfonyl group through resonance.[1] This inherent stability makes them excellent leaving groups for a wide array of substitution and elimination reactions.[2]
The primary distinction between the tosylate and mesylate groups lies in the substituent attached to the sulfur atom: a tolyl group for the former and a methyl group for the latter. This structural difference subtly influences their electronic properties and, consequently, their reactivity.
dot
Caption: General SN2 substitution on THF-3-yl sulfonates.
Quantitative Comparison of Leaving Group Ability
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative S_N2 Reaction Rate |
| Mesylate | -OMs | Methanesulfonic acid | ~ -1.9[3] | 1.00[3][4] |
| Tosylate | -OTs | p-Toluenesulfonic acid | ~ -2.8[3] | 0.70[3][4] |
Note: Relative rates are normalized to the mesylate and can be system-dependent.
The data suggests a nuanced picture. While p-toluenesulfonic acid is a stronger acid than methanesulfonic acid (lower pKa), indicating the tosylate anion is marginally more stable, some studies on S_N2 reactions have shown that mesylate can be slightly more reactive.[3][4] This is often attributed to the smaller steric profile of the mesyl group compared to the bulkier tosyl group, which can influence the transition state energy. Conversely, other sources state a general reactivity order of Triflate > Tosylate > Mesylate, which correlates better with the stability of the corresponding anions.[5][6]
For the secondary carbon center in tetrahydrofuran-3-yl, which is moderately hindered, it is plausible that both electronic and steric factors will be at play. The choice between tosylate and mesylate may therefore depend on the specific nucleophile and reaction conditions, with the differences in reactivity expected to be subtle.
Experimental Protocols
A rigorous comparison requires standardized procedures for the synthesis of the starting materials and a well-designed kinetic experiment.
Protocol 1: Synthesis of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate (THF-3-OTs)
This protocol is adapted from a procedure described in the patent literature.[7]
Materials:
-
(R)-Tetrahydrofuran-3-ol
-
Toluene
-
N-methylmorpholine
-
1-methylimidazole
-
p-Toluenesulfonyl chloride (TsCl)
-
1M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of (R)-tetrahydrofuran-3-ol (1.0 eq.) in toluene (5 volumes), add N-methylmorpholine (1.5 eq.) and 1-methylimidazole (0.5 eq.) at 15-20°C.
-
Add p-toluenesulfonyl chloride (1.33 eq.) portion-wise to the reaction mixture, maintaining the temperature between 15-20°C.
-
Stir the reaction mixture at 20-30°C for 15-20 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, quench the reaction with water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product, typically as an oil.
Protocol 2: Synthesis of (R)-Tetrahydrofuran-3-yl Methanesulfonate (THF-3-OMs)
This is a general protocol for mesylation of a secondary alcohol.
Materials:
-
(R)-Tetrahydrofuran-3-ol
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N) or Pyridine
-
Methanesulfonyl chloride (MsCl)
-
1M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (R)-tetrahydrofuran-3-ol (1.0 eq.) in anhydrous DCM (10 volumes) and cool to 0°C in an ice bath.
-
Add triethylamine (1.5 eq.) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the reaction at 0°C for 1-2 hours and then allow it to warm to room temperature. Monitor for completion by TLC or LC-MS.
-
Quench the reaction with the addition of water. Separate the organic layer.
-
Wash the organic layer sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product may require purification by column chromatography.
Protocol 3: Comparative Kinetic Analysis of Substitution with Sodium Azide
This experiment is designed to compare the rate of nucleophilic substitution for THF-3-OTs and THF-3-OMs. Azide is an excellent nucleophile for S_N2 reactions.[8]
Objective: To determine the relative reaction rates of THF-3-OTs and THF-3-OMs with sodium azide.
Procedure:
-
Reaction Setup: Prepare two separate, identical reaction vessels. In each vessel, dissolve the respective sulfonate ester (THF-3-OTs or THF-3-OMs, 1.0 eq.) in dimethylformamide (DMF). Add an internal standard (e.g., dodecane) for chromatographic analysis.
-
Initiation: Place both vessels in a thermostated bath at a constant temperature (e.g., 60°C). Once thermal equilibrium is reached, add a solution of sodium azide (1.5 eq.) in DMF to each vessel simultaneously to initiate the reactions.
-
Monitoring: At timed intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately quench each aliquot by diluting it in a mixture of water and diethyl ether.
-
Analysis: Extract the organic components with diethyl ether. Analyze the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of the starting sulfonate ester to the internal standard.
-
Data Processing: Plot the natural logarithm of the concentration of the starting material (ln[Substrate]) versus time for each reaction. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).
-
Comparison: Calculate the ratio of the rate constants (k_OMs / k_OTs) to determine the relative reactivity.
dot
Caption: Workflow for comparing THF-3-OTs and THF-3-OMs reactivity.
Conclusion and Practical Implications
Both this compound and its mesylate counterpart are highly effective substrates for nucleophilic substitution reactions, serving as vast improvements over the parent alcohol.
-
Reactivity: While the tosylate anion is slightly more stable, the less sterically hindered mesylate may exhibit a modestly faster reaction rate in S_N2 reactions, particularly with bulky nucleophiles. However, for most applications, the difference in reactivity is likely to be small, and either leaving group should be effective.
-
Practical Considerations: Tosylates are often crystalline solids, which can be easier to purify by recrystallization compared to the corresponding mesylates, which are more frequently oils. The choice may also be influenced by cost and availability of the corresponding sulfonyl chlorides.
-
Recommendation: For initial investigations or when maximizing reaction rate is paramount, tetrahydrofuran-3-yl methanesulfonate may offer a slight advantage. If ease of handling and purification of the intermediate is a priority, This compound is an excellent choice.
Ultimately, the optimal choice will be guided by the specific requirements of the synthetic route, including the nature of the nucleophile, desired reaction conditions, and practical considerations of scale-up and purification. The provided protocols offer a robust framework for making an empirical determination tailored to the specific reaction of interest.
References
- Google Patents. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.
-
Master Organic Chemistry. Tosylates And Mesylates. [Link]
-
YouTube. SN2 Competition Experiments, Part 1: Prelab Lecture. [Link]
-
Wipf Group, University of Pittsburgh. Organic Chemistry 1 Chapter 6. SN2 Reactions. [Link]
-
Global Substance Registration System. This compound, (3S)-. [Link]
-
Chemistry LibreTexts. 9.13: Tosylate—Another Good Leaving Group. [Link]
-
White Rose Research Online. The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. [Link]
- Google Patents. CN104262301A - Method for synthesizing S-(+)-tetrahydrofuran-3-methanol.
-
Química Orgánica. The leaving group in the nucleophilic substitution - SN2. [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]
-
Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]
-
ResearchGate. Predicting the quality of leaving groups in organic chemistry: Tests against experimental data. [Link]
-
Organic Chemistry Portal. Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. [Link]
-
Organic Syntheses. Tetrahydrofuran. [Link]
-
YouTube. SN2 Practice Problem and Comparing Leaving Groups. [Link]
-
Master Organic Chemistry. What Makes A Good Leaving Group?. [Link]
-
Medium. Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. [Link]
-
ResearchGate. Substitution of tosylate by sodium azide is SN1 or SN2?. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Enantiomeric Excess Determination of Chiral Tetrahydrofuran-3-yl 4-methylbenzenesulfonate
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a critical quality attribute. Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is a valuable chiral building block, and ensuring its enantiopurity is paramount for the efficacy and safety of downstream products. This guide provides an in-depth technical comparison of modern chromatographic techniques for the determination of its enantiomeric excess, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals.
The Imperative of Enantiomeric Purity
The biological activity of chiral molecules is often stereospecific. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even induce toxic side effects. Consequently, regulatory bodies mandate strict control over the enantiomeric composition of chiral drugs and intermediates. For a key intermediate like this compound, a robust and reliable analytical method to quantify its enantiomeric excess is not just a procedural step but a cornerstone of quality control.
A Comparative Overview of Analytical Methodologies
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the use of a chiral environment.[1] This is most commonly achieved through chiral chromatography. The primary techniques for the enantiomeric excess determination of this compound are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), each with its distinct advantages and considerations.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase. | Wide applicability, vast library of CSPs, robust and well-established.[2] | Higher solvent consumption, longer run times compared to SFC. | Routine quality control, method development with a wide range of selectivities. |
| Chiral SFC | Utilizes supercritical CO2 as the primary mobile phase, offering unique selectivity and efficiency on CSPs. | Fast separations, reduced organic solvent usage ("greener" method), often higher resolution.[3][4] | Requires specialized instrumentation. | High-throughput screening, preparative separations, and rapid method development.[5][6] |
| Chiral GC | Separation of volatile enantiomers on a chiral capillary column. | High resolution for volatile compounds, low solvent usage. | Requires analyte to be volatile and thermally stable, or require derivatization. | Analysis of volatile impurities or starting materials. |
Deep Dive into Chiral Stationary Phase (CSP) Selection
The heart of any chiral separation is the Chiral Stationary Phase. For a molecule like this compound, which contains a tetrahydrofuran ring, an ester linkage, and an aromatic tosyl group, polysaccharide-based CSPs are the most promising starting point due to their broad enantiorecognition capabilities.[7][8]
dot graph "CSP_Selection_Logic" { graph [layout="dot", rankdir="TB", splines="ortho", bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];
Analyte [label="Tetrahydrofuran-3-yl\n4-methylbenzenesulfonate", fillcolor="#FFFFFF"]; Polysaccharide [label="Polysaccharide-Based CSPs\n(Amylose/Cellulose Derivatives)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pirkle [label="Pirkle-Type CSPs\n(π-π interactions)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclodextrin [label="Cyclodextrin-Based CSPs\n(Inclusion complexation)", fillcolor="#FBBC05", fontcolor="#FFFFFF"];
Analyte -> Polysaccharide [label="Broad applicability\nMultiple interaction sites"]; Analyte -> Pirkle [label="Aromatic tosyl group\n(π-acceptor/donor)"]; Analyte -> Cyclodextrin [label="Potential for inclusion\nof the tetrahydrofuran ring"];
{rank=same; Polysaccharide; Pirkle; Cyclodextrin;} }
Caption: Logic for initial Chiral Stationary Phase selection.
Expert Insight: Polysaccharide-based CSPs, such as those with amylose or cellulose backbones derivatized with phenylcarbamates, offer a multitude of chiral recognition mechanisms including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The aromatic ring and carbamate linkages in the CSP can effectively interact with the tosyl group and the ether and sulfonate oxygens of the analyte, leading to differential retention of the enantiomers.
Experimental Protocols and Methodologies
The following protocols are designed as robust starting points for the method development of enantiomeric excess determination of this compound.
dot graph "Chiral_HPLC_Workflow" { graph [layout="dot", rankdir="TB", splines="ortho", bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];
Start [label="Sample Preparation\n(Dissolve in Mobile Phase)", fillcolor="#FFFFFF"]; Screening [label="CSP Screening\n(e.g., Chiralpak IA, IB, IC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimization [label="Mobile Phase Optimization\n(Adjust Hexane/IPA ratio)", fillcolor="#FBBC05"]; Validation [label="Method Validation\n(Linearity, Precision, Accuracy)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Routine Analysis", fillcolor="#FFFFFF"];
Start -> Screening; Screening -> Optimization; Optimization -> Validation; Validation -> Analysis; }
Caption: Workflow for Chiral HPLC method development.
Step-by-Step Protocol:
-
Column Selection:
-
Primary Screening: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)), Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate)), and Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)). These immobilized phases are robust and compatible with a wide range of solvents.[9]
-
-
Mobile Phase Preparation:
-
Prepare various mixtures of n-Hexane and Isopropanol (IPA). Start with a 90:10 (v/v) mixture and progress to 80:20 and 70:30.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm (for the aromatic tosyl group)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Causality Behind Choices: The use of normal-phase chromatography with hexane and IPA provides a good balance of polarity to achieve resolution on polysaccharide CSPs. The screening of multiple CSPs is crucial as chiral recognition is often unpredictable.
dot graph "Chiral_SFC_Workflow" { graph [layout="dot", rankdir="TB", splines="ortho", bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];
Start [label="Sample Preparation\n(Dissolve in Modifier)", fillcolor="#FFFFFF"]; Screening [label="CSP & Modifier Screening\n(MeOH, EtOH, IPA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimization [label="Back Pressure & Temperature\nOptimization", fillcolor="#FBBC05"]; Validation [label="Method Validation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="High-Throughput Analysis", fillcolor="#FFFFFF"];
Start -> Screening; Screening -> Optimization; Optimization -> Validation; Validation -> Analysis; }
Caption: Workflow for Chiral SFC method development.
Step-by-Step Protocol:
-
Column Selection:
-
Utilize the same polysaccharide-based columns as in the HPLC protocol. SFC often provides complementary selectivity.[6]
-
-
Mobile Phase:
-
Primary Component: Supercritical CO₂
-
Modifier Screening: Methanol (MeOH), Ethanol (EtOH), and Isopropanol (IPA). Start with a gradient of 5% to 40% modifier over 5-10 minutes.
-
-
Chromatographic Conditions:
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Dissolve the sample in the modifier solvent (e.g., Methanol) to a concentration of 1 mg/mL.
-
-
Data Analysis:
-
Calculate enantiomeric excess as described for HPLC.
-
Causality Behind Choices: SFC leverages the low viscosity and high diffusivity of supercritical CO₂, allowing for faster separations at higher flow rates without a significant loss of efficiency.[3] Screening different alcohol modifiers is critical as they significantly influence the interactions between the analyte and the CSP.
Comparative Data Summary
| Parameter | Chiral HPLC (Expected) | Chiral SFC (Expected) | Chiral GC (Expected) |
| Analysis Time | 10 - 20 min | 2 - 8 min | 15 - 30 min |
| Resolution (Rs) | > 1.5 | > 2.0 | > 1.8 |
| Solvent Consumption | High | Low | Very Low |
| Throughput | Moderate | High | Low to Moderate |
Trustworthiness of Protocols: The provided protocols are based on established principles of chiral chromatography and extensive experience with a wide range of chiral molecules. A systematic screening approach, as outlined, is a self-validating system that increases the probability of achieving a successful separation.
Conclusion: A Strategic Approach to Enantiopurity
The determination of the enantiomeric excess of this compound is readily achievable with modern chromatographic techniques. While Chiral HPLC provides a robust and widely accessible platform, Chiral SFC offers significant advantages in terms of speed and reduced environmental impact, making it ideal for high-throughput environments. The key to a successful and reliable method lies in a systematic screening of polysaccharide-based chiral stationary phases and the optimization of the mobile phase composition. By following the detailed protocols and understanding the rationale behind the experimental choices presented in this guide, researchers can confidently develop and validate a method that ensures the enantiomeric purity of this critical chiral building block.
References
- Journal of Chromatography A. (n.d.). AFMPS.
- Agilent. (2019, January 10). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers.
- YMC Europe. (2016, February 18). CHIRAL LC & SFC METHOD DEVELOPMENT.
- UNCW Institutional Repository. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS.
- YouTube. (2022, September 15). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases.
- gsrs. (n.d.). This compound, (3S)-.
- Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- NIH. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC.
- Journal of Chemical Education. (2024, January 30). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry.
- BenchChem. (n.d.). A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- HPLC.eu. (n.d.). chiral columns.
- LCGC International. (n.d.). Application Notes: Chiral.
- MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
- gsrs. (n.d.). This compound.
- PubChem. (n.d.). This compound, (3R)- | C11H14O4S | CID 11149197.
- Semantic Scholar. (2010, May 1). Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography.
- ResearchGate. (n.d.). Chiral Drug Separation.
- Wiley. (n.d.). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. [PDF] Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 3. fagg-afmps.be [fagg-afmps.be]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. ymc.eu [ymc.eu]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.e-bookshelf.de [content.e-bookshelf.de]
- 9. youtube.com [youtube.com]
A Senior Application Scientist's Guide to (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate: A Comparative Analysis for Pharmaceutical Synthesis
This guide provides an in-depth technical comparison of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, a critical chiral building block for researchers, scientists, and professionals in drug development. We will move beyond a simple product sheet to deliver a comprehensive analysis of its quality attributes, compare its performance against viable alternatives, and provide actionable experimental protocols grounded in established chemical principles.
Introduction: The Strategic Importance of a Chiral Tosylate
(R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate (CAS No. 219823-47-9) is more than just a chemical intermediate; it is a precision tool for asymmetric synthesis.[1][2] Its utility stems from the convergence of two key features: the stereochemically defined (R)-tetrahydrofuran ring and the exceptional reactivity of the 4-methylbenzenesulfonate (tosylate) group.
The tetrahydrofuran (THF) moiety is a prevalent structural motif in numerous biologically active molecules, including several antiviral drugs.[3][4] The defined (R)-stereocenter is crucial, as stereochemistry is a fundamental determinant of a drug's efficacy and safety profile. The tosylate group is a superb nucleofugal, or leaving group, making this compound an ideal electrophile for SN2 reactions.[5] This allows for the clean, stereospecific introduction of the chiral THF unit into a target molecule with high yields and predictable outcomes.
This guide will dissect the quality benchmarks for this reagent via a typical Certificate of Analysis (CoA), compare its synthetic performance against common alternatives using kinetic and mechanistic data, and provide robust analytical protocols for its validation.
Part 1: Deconstructing the Certificate of Analysis - A Guarantee of Quality
A Certificate of Analysis is the primary document validating a reagent's quality. It is not merely a list of properties but a quantitative assurance of identity, purity, and consistency. Below is a representative CoA for (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, with an explanation of why each test is critical for success in a research and development setting.
| Test Parameter | Typical Specification | Method | Scientific Rationale (Why this matters) |
| Appearance | White to Off-White Solid | Visual | A simple yet crucial first check. Deviations from the expected color or form can indicate degradation, the presence of impurities, or improper storage. |
| Identity | Conforms to Structure | ¹H NMR, ¹³C NMR | Confirms the molecular structure and the absence of significant structural isomers. Proton and Carbon NMR are definitive methods for structural elucidation of organic molecules. |
| Purity (Assay) | ≥ 98.0% | HPLC/GC | Quantifies the amount of the desired compound. High purity is essential to ensure accurate stoichiometry in reactions and to minimize the formation of side products that can complicate purification. |
| Enantiomeric Purity (e.e.) | ≥ 99.0% (R)-enantiomer | Chiral HPLC | For a chiral building block, this is the most critical parameter. High enantiomeric excess ensures the stereochemical integrity of the final drug product, which is paramount for its biological activity and for meeting regulatory standards. |
| Optical Rotation | Specific value range | Polarimetry | A bulk property measurement that provides a quick confirmation of the enantiomeric purity. The sign and magnitude of the rotation are characteristic of the enantiomer. |
| Residual Solvents | ≤ 0.5% | GC-HS | Identifies and quantifies any solvents remaining from the synthesis and purification process. Certain solvents can be toxic or can interfere with subsequent reaction steps. |
Table 1: Representative Certificate of Analysis for (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate.
Part 2: Performance in Asymmetric Synthesis - A Comparative Analysis
The primary function of this reagent is to act as an electrophile in nucleophilic substitution reactions, typically SN2. The effectiveness of such a reaction is heavily dependent on the leaving group. The tosylate anion is an excellent leaving group because it is the conjugate base of p-toluenesulfonic acid, a strong acid (pKa ≈ -2.8).[6] This means the resulting anion is highly stable and can readily accommodate the negative charge, facilitating the departure of the leaving group.[6][7]
Caption: Simplified role in a multi-step synthetic pathway.
This logical flow demonstrates how the activation of the hydroxyl group to a tosylate is a critical strategic step, converting a poor leaving group (-OH) into an excellent one (-OTs) to facilitate the key bond-forming reaction. This is a classic and powerful strategy in modern organic synthesis.
Conclusion and Recommendations
(R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is a premier chiral building block whose value is justified by its high reactivity, predictability, and physical properties. While alternatives like mesylates or bromides exist, the tosylate derivative often provides the optimal balance of stability and reactivity for complex, multi-step syntheses where reliability and stereochemical purity are non-negotiable.
For any laboratory engaged in drug discovery and development, the rigorous validation of this reagent's quality through a comprehensive Certificate of Analysis and in-house verification by methods like chiral HPLC is a mandatory step. This ensures that the foundation of your synthetic route is solid, saving significant time and resources in the long run.
References
- Eurofins. Analytical Method Summaries.
- Kerr, R. G. (2007). Recent advances in heterolytic nucleofugal leaving groups. PMC, NIH.
-
Vaccaro, L., et al. (2022). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. PMC, NIH. [Link]
-
LibreTexts Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
precisionFDA. TETRAHYDROFURAN-3-YL 4-METHYLBENZENESULFONATE, (3R)-. [Link]
-
PubChem. This compound, (3R)-. [Link]
-
gsis.fda.gov. This compound, (3S)-. [Link]
-
Stalinskaya, A. L., et al. (2022). Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. NIH. [Link]
-
Gessani, S. K., et al. (2022). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). PMC, PubMed Central, NIH. [Link]
-
Zarubaev, V. V., et al. (2021). Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses. [Link]
-
Jeran, Z., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, ACS Publications. [Link]
-
LibreTexts Chemistry. (2024). Nucleophilic substitution and elimination reactions. [Link]
-
Thorp, L. R., et al. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PubMed Central. [Link]
-
LibreTexts Chemistry. (2022). Leaving Groups. [Link]
- Google Patents. Methods for synthesizing antiviral compounds.
Sources
- 1. This compound, (3R)- | C11H14O4S | CID 11149197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to HPLC Methods for Purity Analysis of Tetrahydrofuran-3-yl 4-methylbenzenesulfonate
For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a cornerstone of reliable and reproducible research. Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, a key building block in various synthetic pathways, is no exception. Its purity is paramount to the success of subsequent reactions and the integrity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, supported by experimental data and a discussion of alternative analytical techniques.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for determining the purity of this compound due to its high resolution, sensitivity, and quantitative accuracy. The presence of the tosyl group, which contains a benzene ring, provides a strong chromophore, making UV detection a straightforward and sensitive choice.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is critical for developing a robust HPLC method.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₄O₄S | PubChem |
| Molecular Weight | 242.29 g/mol | PubChem |
| Appearance | White to light yellow powder or crystal | TCI Chemicals[1] |
| Solubility | Soluble in organic solvents like methanol and acetonitrile | TCI Chemicals[1] |
| UV Absorbance | Strong absorbance due to the p-toluenesulfonate group | Benchchem[2] |
Recommended HPLC Method: A Detailed Protocol and Rationale
A reversed-phase HPLC method is recommended for the purity analysis of this compound. This approach separates compounds based on their polarity, with less polar compounds retaining longer on the non-polar stationary phase.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the moderately non-polar tosylate. The 250 mm length ensures high resolution for separating closely related impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous mobile phase is the weak solvent in reversed-phase chromatography. Formic acid is added to control the pH and improve peak shape, especially for any acidic or basic impurities. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and elution strength for this class of compounds. |
| Gradient Elution | 50% B to 90% B over 15 min, hold at 90% B for 5 min, return to 50% B over 1 min, and equilibrate for 4 min | A gradient is necessary to elute both polar and non-polar impurities within a reasonable timeframe. The initial 50% B is chosen to retain the polar impurities on the column for good separation from the void volume. The gradient up to 90% B ensures the elution of the main component and any less polar by-products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. 30 °C is a common and safe operating temperature. |
| Detection Wavelength | 225 nm | The p-toluenesulfonate moiety exhibits strong absorbance around this wavelength, providing high sensitivity for the main component and related impurities containing this chromophore.[3][4] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
| Diluent | Acetonitrile/Water (50:50, v/v) | This mixture ensures the solubility of the analyte and is compatible with the mobile phase. |
Expected Elution Order of Analyte and Potential Impurities
Understanding the relative polarities of the target compound and its potential impurities is key to interpreting the chromatogram.
-
p-Toluenesulfonic acid: Highly polar and will elute early in the chromatogram.
-
Tetrahydrofuran-3-ol: The starting alcohol is more polar than the product and will elute before it.
-
This compound: The main component, with intermediate polarity.
-
p-Toluenesulfonyl chloride: Less polar than the sulfonic acid and alcohol, but will likely hydrolyze to p-toluenesulfonic acid in the aqueous mobile phase. If it persists, it will elute after the alcohol but before the product.
Caption: Expected elution order in reversed-phase HPLC.
Experimental Workflow: From Sample Preparation to Data Analysis
A systematic workflow is essential for obtaining reliable and reproducible results.
Caption: A typical experimental workflow for HPLC purity analysis.
Method Validation: Ensuring Trustworthiness and Reliability
The developed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][5][6][7]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak is well-resolved from all known impurities and the blank. Peak purity analysis should confirm no co-eluting peaks. | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the analyte over a range of concentrations (e.g., 50% to 150% of the target concentration). | To demonstrate that the method's response is directly proportional to the concentration of the analyte. |
| Accuracy | Recovery of 98.0% to 102.0% for the analyte in spiked samples. | To assess the closeness of the test results obtained by the method to the true value. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations. | To demonstrate the consistency of results under the same and different operating conditions (e.g., different days, analysts). |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for purity analysis of this compound, other techniques can provide complementary information.
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity for volatile impurities. Provides structural information for impurity identification. | The analyte is likely not volatile enough for direct GC analysis and may require derivatization. Thermal degradation is a possibility. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei. | Provides a direct measure of purity without the need for a reference standard of the analyte. Gives structural information. | Lower sensitivity compared to HPLC. May be challenging to resolve signals of structurally similar impurities. |
| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase with a liquid mobile phase. | Simple, fast, and inexpensive for qualitative assessment and reaction monitoring. | Not quantitative and offers lower resolution compared to HPLC. |
Conclusion
The recommended reversed-phase HPLC method provides a robust and reliable approach for the purity determination of this compound. Its high resolution, sensitivity, and quantitative accuracy make it the superior choice for routine quality control and in-process monitoring. While techniques like GC-MS and qNMR offer valuable orthogonal information, HPLC remains the workhorse for ensuring the purity of this critical synthetic intermediate. Adherence to rigorous method validation as outlined by ICH guidelines is essential to guarantee the integrity of the analytical data and, ultimately, the quality of the final product.
References
-
PubChem. This compound. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
International Journal of Pharmaceutical Research & Scholars. Analytical Method Development and Validation for Sultamicillin Tosylate Dihydrate in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. [Link]
-
Semantic Scholar. Analytical Method Development and Validation for Sultamicillin Tosylate Dihydrate in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. [Link]
-
RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]
-
qNMR Exchange. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]
-
PubMed. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. [Link]
-
ResearchGate. GC-MS METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF GENOTOXIC TOSYLATES IN TENELIGLIPTIN. [Link]
-
Chemistry LibreTexts. 12.5: High-Performance Liquid Chromatography. [Link]
-
Shodex HPLC Columns. Lesson 3: Separation Modes and their Mechanisms 1. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
A Senior Application Scientist’s Guide to Greener Ether Solvents: Replacing Tetrahydrofuran in Modern Synthesis
In the drive towards more sustainable chemical manufacturing, the choice of solvent has become a critical focal point. Solvents account for the largest mass component of most synthetic processes and contribute significantly to the overall environmental footprint.[1][2] Tetrahydrofuran (THF), a workhorse ethereal solvent, is indispensable in many reactions due to its excellent solvating properties. However, its high water miscibility, propensity to form explosive peroxides, and classification as an undesirable solvent in many green chemistry guides necessitate the adoption of safer, more sustainable alternatives.[1][3]
This guide provides an in-depth comparison of two leading greener alternatives to THF: 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) . We will explore their physicochemical properties, performance in common synthetic transformations, and provide practical, data-driven insights to help researchers and process chemists make informed decisions that align with the principles of green chemistry.[4][5]
Part 1: At-a-Glance Comparison: THF vs. Greener Alternatives
The ideal solvent replacement should not only be "greener" but also meet or exceed the performance of the incumbent. Both 2-MeTHF and CPME offer unique advantages over THF, from their origins to their physical behavior in the lab.
Table 1: Comparative Physicochemical Properties of Ethereal Solvents
| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |
| Molecular Formula | C₄H₈O | C₅H₁₀O | C₆H₁₂O |
| Boiling Point | 66 °C (151 °F) | 80 °C (176 °F) | 106 °C (223 °F)[6] |
| Melting Point | -108.4 °C (-163.1 °F) | -136 °C (-213 °F)[7] | -140 °C (-220 °F)[6] |
| Density (20°C) | 0.889 g/mL | 0.854 g/mL[7] | 0.863 g/cm³[6] |
| Solubility in Water | Miscible | 14 g/100 g (decreases with temp)[7] | 1.1 g/100 g (0.011 g/g)[6][8] |
| Peroxide Formation | High | High (inhibitor recommended) | Very Low[9] |
| Source | Petrochemical | Primarily Bio-based (from corncobs, bagasse)[4][10] | Petrochemical |
| Azeotrope with Water | None | Yes (71 °C, 10.6% H₂O)[11] | Yes (83 °C, 16.3% H₂O)[12] |
Part 2: Deep Dive: 2-Methyltetrahydrofuran (2-MeTHF)
Derived from renewable resources like corncobs and sugarcane bagasse, 2-MeTHF is a leading bio-based alternative to THF.[4][13][14] Its physical properties offer distinct advantages in a process setting.
Key Advantages & Rationale
-
Higher Boiling Point: The 80°C boiling point allows for a wider operational temperature range, enabling reactions to be run at higher temperatures than in THF, which can increase reaction rates.[15][16]
-
Simplified Workups: Unlike the water-miscible THF, 2-MeTHF has limited water solubility that decreases as temperature increases (a rare property known as inverse solubility).[7][17] This facilitates clean phase separation in aqueous workups, reducing the need for large volumes of extraction solvents and minimizing waste.[16]
-
Azeotropic Drying: The formation of a low-boiling azeotrope with water allows for efficient drying of the solvent and removal of water from reaction mixtures via distillation.[11]
Performance in Synthesis
2-MeTHF is a versatile solvent for many transformations where THF is traditionally used, including Grignard reactions, reductions, and metal-catalyzed couplings.[18] Its solvating properties are generally intermediate between diethyl ether and THF.
Table 2: Comparative Yields in a Suzuki-Miyaura Cross-Coupling Reaction
| Aryl Halide | Arylboronic Acid | Solvent | Yield (%) |
| 4-Iodotoluene | Phenylboronic acid | THF | ~95% |
| 4-Iodotoluene | Phenylboronic acid | 2-MeTHF | >99% |
| 4-Chloroanisole | Phenylboronic acid | THF | <5% |
| 4-Chloroanisole | Phenylboronic acid | 2-MeTHF | >98% |
| (Data synthesized from representative literature; actual yields may vary based on catalyst, base, and specific conditions.) |
The enhanced performance with less reactive substrates like aryl chlorides is often attributed to the higher reaction temperatures achievable in 2-MeTHF.
Experimental Protocol: 2-MeTHF in a Grignard Reaction
This protocol outlines the formation of a Grignard reagent and its subsequent reaction with an electrophile, highlighting best practices.
Objective: To prepare Phenylmagnesium Bromide in 2-MeTHF and react it with benzaldehyde.
Methodology:
-
Apparatus Setup (The "Why"): Assemble a three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. This entire setup must be rigorously dried and kept under an inert atmosphere to prevent atmospheric moisture from quenching the highly reactive Grignard reagent.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed. This step etches the passivating magnesium oxide layer from the turnings, exposing fresh magnesium to initiate the reaction.
-
Initiation: Add a small portion of a solution of bromobenzene (1.0 equivalent) in anhydrous 2-MeTHF via the dropping funnel. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed.
-
Grignard Formation: Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. The higher boiling point of 2-MeTHF (80°C) compared to THF (66°C) allows for a more controlled and often more efficient reaction without excessive solvent loss.
-
Reaction with Electrophile: After the Grignard formation is complete, cool the solution to 0°C. Add a solution of benzaldehyde (1.0 equivalent) in anhydrous 2-MeTHF dropwise. Maintain the temperature at 0°C to control the exotherm of the reaction.
-
Workup and Extraction: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel. Unlike with THF, the organic layer (2-MeTHF) will readily separate from the aqueous layer.[16] Separate the layers and extract the aqueous phase with an additional portion of 2-MeTHF.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, diphenylmethanol.
Part 3: Deep Dive: Cyclopentyl Methyl Ether (CPME)
CPME is a hydrophobic ether solvent that has gained significant traction as a superior process solvent due to its exceptional stability and safety profile.[19][6][12]
Key Advantages & Rationale
-
Exceptional Stability: CPME is remarkably stable under both strong acidic and basic conditions, where THF might degrade.[19][9][12]
-
Reduced Peroxide Hazard: One of the most significant advantages of CPME is its very low tendency to form explosive peroxides, greatly enhancing laboratory safety and reducing the need for frequent peroxide testing.[4][9] Commercial CPME is often supplied with only 50 ppm of BHT inhibitor, compared to 250 ppm for THF.[9]
-
High Boiling Point & Efficient Recovery: With a boiling point of 106°C, CPME is suitable for higher temperature reactions. Its hydrophobicity and formation of a water-rich azeotrope make it easy to dry and recover via distillation, aligning with green chemistry principles of waste reduction and solvent recycling.[12]
-
Broad Applicability: CPME has proven effective in a wide range of reactions, including Grignard reactions, reductions, and palladium-catalyzed transformations, often providing better yields and selectivity.[4][19][9]
Performance in Synthesis
CPME's unique properties make it an excellent choice for large-scale and process chemistry applications. Studies have shown it can be recycled efficiently without impacting reaction yields.[8][20]
Table 3: Comparative Performance in Grignard Reagent Formation
| Organic Halide | Solvent | Initiation | Observations / Yield |
| Phenyl Bromide | THF | Spontaneous | Homogeneous solution, High yield |
| Phenyl Bromide | CPME | Requires activator (e.g., DIBAL-H) | Homogeneous solution, High yield[8][20] |
| 2-Chloropropane | THF | Difficult | Low yield |
| 2-Chloropropane | CPME | Requires activator | Good yield[8] |
| (Data synthesized from representative literature, including[8][20]. The use of an activator like diisobutylaluminum hydride (DIBAL-H) is often recommended for initiating Grignard formation in CPME.) |
Experimental Protocol: CPME in a Buchwald-Hartwig Amination
This protocol demonstrates the use of CPME in a high-temperature cross-coupling reaction, where its stability and boiling point are advantageous.
Objective: To couple 4-chloroanisole with aniline using a palladium catalyst in CPME.
Methodology:
-
Inert Atmosphere (The "Why"): To a dry Schlenk flask, add Pd₂(dba)₃ (catalyst), XPhos (ligand), and sodium tert-butoxide (base). Evacuate and backfill the flask with nitrogen or argon three times. The palladium catalyst is air-sensitive, and this procedure prevents its deactivation.
-
Reagent Addition: Under a positive pressure of inert gas, add CPME, 4-chloroanisole (1.0 equivalent), and aniline (1.2 equivalents).
-
Reaction: Heat the reaction mixture to 100°C with vigorous stirring. CPME's high boiling point (106°C) is ideal for coupling less reactive aryl chlorides, which often require elevated temperatures to proceed efficiently.[12] Its stability ensures it does not decompose under these conditions.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and quench with water.
-
Extraction and Phase Separation: Transfer the mixture to a separatory funnel and add more CPME. The hydrophobic nature of CPME ensures a clean and rapid separation from the aqueous phase, simplifying the extraction process.[12]
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Part 4: Logic and Workflow Visualization
Choosing the right solvent is a multi-factorial decision. The following diagram provides a simplified logic tree for selecting between THF, 2-MeTHF, and CPME.
Caption: A decision logic tree for ethereal solvent selection.
The workflow for reactions in greener ethers often highlights their process advantages, particularly in workup and solvent recovery stages.
Caption: A generalized workflow highlighting the process advantages of hydrophobic ether solvents.
Conclusion
The transition away from problematic solvents like THF is a cornerstone of modern green chemistry. 2-Methyltetrahydrofuran (2-MeTHF) stands out as a bio-derived, versatile replacement that simplifies aqueous workups and allows for a broader temperature range. Cyclopentyl Methyl Ether (CPME) offers unparalleled safety and stability, particularly regarding peroxide formation, making it an exceptional choice for robust, large-scale processes.
By understanding the distinct advantages and performance characteristics of these alternatives, researchers and drug development professionals can design safer, more efficient, and environmentally responsible synthetic routes without compromising on chemical performance. The adoption of solvents like 2-MeTHF and CPME is not merely a substitution but a strategic upgrade in chemical synthesis.
References
-
Watanabe, K., et al. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Organic Process Research & Development, 11(2), 251-258. [Link]
-
Jad, Y. E., et al. (2016). 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis. Amino Acids, 48, 419–426. [Link]
-
Prat, D., et al. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18, 288-296. [Link]
-
American Chemical Society Green Chemistry Institute. (n.d.). Chem21 Solvent Selection Guide. ACSGCI.[Link]
-
American Chemical Society. (n.d.). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. ACS Publications.[Link]
-
Wikipedia. (n.d.). Cyclopentyl methyl ether. Wikipedia.[Link]
-
Di Donato, M., et al. (2015). Cyclopentyl methyl ether as a green solvent for reversible-addition fragmentation chain transfer and nitroxide-mediated polymerizations. RSC Publications.[Link]
-
Monument Chemical. (2025). 2-Methyltetrahydrofuran (2-MethylTHF). Monument Chemical.[Link]
-
Kobayashi, S., et al. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. Asian Journal of Organic Chemistry, 5(5), 636-643. [Link]
-
Englezou, G., et al. (2021). 2-Methyltetrahydrofuran (2-MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP. SciSpace.[Link]
-
American Chemical Society Green Chemistry Institute. (n.d.). Solvent and Reagent Selection Guide. ACSGCI.[Link]
-
Kumar, A., et al. (2021). Unconventional Ethereal Solvents in Organic Chemistry: A Perspective on Applications of 2-Methyltetrahydrofuran, Cyclopentyl Methyl Ether, and 4-Methyltetrahydropyran. Organic Process Research & Development, 25(12), 2613-2630. [Link]
-
Raynie, D. E. (2025). Solvent Selection from the Green Perspective. LCGC International.[Link]
-
Green Chemistry Teaching and Learning Community. (2024). Tools and techniques for solvent selection: green solvent selection guides. GCTLC.[Link]
-
Ataman Kimya. (n.d.). 2-METHF (2-METHYL TETRAHYDROFURANE). Ataman Kimya.[Link]
-
Muhammad, G., et al. (2021). 2-Methyltetrahydrofuran as a Potential Green Solvent for Lipids Extraction from Spent Coffee Grounds for Fuel Grade Hydrocarbons. Chemical Engineering Transactions, 89, 55-60. [Link]
-
Slater, C. S., & Savelski, M. (2009). Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources. Journal of Environmental Science and Health, Part A, 44(5), 503-513. [Link]
-
CM Fine Chemicals. (n.d.). 2-MeTHF. CM Fine Chemicals.[Link]
-
ResearchGate. (2025). Grignard Reactions in Cyclopentyl Methyl Ether. ResearchGate.[Link]
-
Wikipedia. (n.d.). 2-Methyltetrahydrofuran. Wikipedia.[Link]
-
Scientific Laboratory Supplies. (n.d.). Sustainable and safer solvent alternatives. SLS.[Link]
-
Chemistry For Everyone. (2025). What Are Some Alternatives to Traditional Solvents?. YouTube.[Link]
-
PubChem. (n.d.). 2-Methyltetrahydrofuran. National Center for Biotechnology Information.[Link]
-
Pace, V. (2012). 2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organometallic Chemistry. Australian Journal of Chemistry, 65(3), 301-302. [Link]
-
Amcheslavsky, A., et al. (2025). Solvent Eco-Impact Metric: A Tool for Chemists to Drive Sustainability in Chemical Processes across Safety, Health, Waste, and Environmental Aspects. ACS Sustainable Chemistry & Engineering.[Link]
-
Pharmanecia. (2025). Tetrahydrofuran: Eco-Friendly Solvent for Drug Discovery. Pharmanecia.[Link]
-
Pescarmona, P. P. (2025). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. MDPI.[Link]
-
ResearchGate. (n.d.). Sustainability metrics for top solvents. ResearchGate.[Link]
-
Sustainability Directory. (2025). Organic Solvents. Sustainability Directory.[Link]
- Clark, J. H., & Farmer, T. J. (2017). Green Chemistry Concepts and Metrics for Solvent Selection. Books.
-
Jad, Y. E., et al. (2016). 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis. PubMed.[Link]
-
Monticelli, S., & Luisi, R. (n.d.). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Beilstein Journal of Organic Chemistry.[Link]
-
Clarke, C. J., et al. (2018). Solvents and sustainable chemistry. Philosophical Transactions of the Royal Society A, 376(2127), 20170068. [Link]
-
Biotage. (2023). Green solvents for solid phase peptide synthesis. Biotage.[Link]
-
Monticelli, S., & Luisi, R. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Beilstein Journal of Organic Chemistry, 12, 2735-2750. [Link]
-
ResearchGate. (2025). 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis. ResearchGate.[Link]
-
Ferlin, F., et al. (2022). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. Molecules, 27(21), 7586. [Link]
-
R&D World. (2026). Trends in lab sustainability: DCM's days are numbered. R&D World.[Link]
-
Kiss, L. D., et al. (2023). Alkyl Levulinates and 2-Methyltetrahydrofuran: Possible Biomass-Based Solvents in Palladium-Catalyzed Aminocarbonylation. Catalysts, 13(1), 108. [Link]
-
De Sahb, R., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6333-6410. [Link]
-
Martinez-Montero, L., et al. (2025). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. MDPI.[Link]
-
Prentis, P. J., et al. (2014). A review of the toxicological and environmental hazards and risks of tetrahydrofuran. Critical Reviews in Toxicology, 44(9), 812-828. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solvents and sustainable chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydrofuran: Eco-Friendly Solvent for Drug Discovery [kangyangintl.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 7. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. 2-MeTHF | Featured Products | CM Fine Chemicals - Fine Chemicals & Ingredients - Switzerland [cm-finechemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cetjournal.it [cetjournal.it]
- 14. Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Is 2-Methyltetrahydrofuran green solvent?What is it used for?_Chemicalbook [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. d-nb.info [d-nb.info]
A Comparative Guide to Tetrahydrofuran Synthesis: From Traditional Processes to Green Alternatives
For Researchers, Scientists, and Drug Development Professionals
Tetrahydrofuran (THF), a versatile cyclic ether, is an indispensable solvent and intermediate in the chemical and pharmaceutical industries. Its utility in polymerization, as a reaction medium, and in the synthesis of fine chemicals necessitates efficient and scalable production methods. This guide provides a comprehensive comparative analysis of the prominent industrial and laboratory-scale synthesis routes for THF. We will delve into the mechanistic underpinnings, process parameters, and performance metrics of each method, offering field-proven insights and detailed experimental protocols to inform your selection of the most suitable synthesis strategy.
Acid-Catalyzed Dehydration of 1,4-Butanediol (BDO)
The acid-catalyzed dehydration of 1,4-butanediol (BDO) stands as the most widely utilized industrial method for THF production.[1] This process is renowned for its high yield and relatively mature technology.[2]
Mechanistic Rationale
The reaction proceeds via an acid-catalyzed elimination mechanism. The acid protonates one of the hydroxyl groups of BDO, forming a good leaving group (water). The subsequent intramolecular nucleophilic attack by the second hydroxyl group results in the formation of the cyclic ether, THF.
The choice of acid catalyst is critical. While strong mineral acids like sulfuric acid are effective, they can lead to equipment corrosion and environmental concerns.[3] This has spurred research into solid acid catalysts, such as zeolites and ion-exchange resins like Amberlyst-15, which offer advantages in terms of catalyst recovery and reduced waste.[4]
Experimental Data
| Starting Material | Catalyst | Temperature (°C) | Pressure | Yield (%) | Selectivity (%) | Reference |
| 1,4-Butanediol | Sulfuric Acid (22% aq.) | 100 | Atmospheric | >99 | High | [3] |
| 1,4-Butanediol | Zirconium Sulfate | 200 | Atmospheric | >99 | High | [5][6] |
| 1,4-Butanediol | Amberlyst-15 | 80-111 | Atmospheric | High | High | [4] |
| 1,4-Butanediol | High-Temperature Water (no added catalyst) | 200-350 | - | 84-94 (equilibrium) | - | [1] |
Experimental Protocol: Laboratory-Scale Synthesis using Sulfuric Acid
Materials:
-
1,4-Butanediol
-
Concentrated Sulfuric Acid
-
Toluene
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Calcium Chloride
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the 1,4-butanediol in toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete within 4-8 hours.[5]
-
After cooling the reaction mixture to room temperature, neutralize the catalyst by washing with a saturated sodium bicarbonate solution.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
The crude THF can be purified by distillation.[5]
Caption: Acid-catalyzed dehydration of 1,4-butanediol to THF.
Catalytic Hydrogenation of Maleic Anhydride
Another cornerstone of industrial THF production is the catalytic hydrogenation of maleic anhydride. This method offers the flexibility to produce not only THF but also valuable co-products like γ-butyrolactone (GBL) and succinic anhydride.[3]
Mechanistic Insights
The process typically involves a multi-step hydrogenation over a heterogeneous catalyst. Maleic anhydride is first hydrogenated to succinic anhydride, which is then further reduced to GBL. Finally, GBL is hydrogenated to 1,4-butanediol, which can then either be isolated or undergo in-situ dehydration to form THF. The choice of catalyst and reaction conditions plays a pivotal role in determining the product distribution. Bifunctional catalysts, possessing both hydrogenation and dehydration functionalities, are often employed to drive the reaction towards THF.[7]
The Davy process is a notable variation where maleic anhydride is first esterified with methanol to dimethyl maleate, which is then hydrogenated to BDO and THF.[8]
Experimental Data
| Starting Material | Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) | THF Selectivity (%) | Reference |
| Maleic Anhydride | Nickel-based | - | - | 100 | 85-95 | [3] |
| Maleic Anhydride | Cu-ZnO-ZrO₂/H-Y | 220 | 50 | 100 | 55 | [9] |
| Dimethyl Maleate | Copper/Zinc Oxide | 200-240 | 2-35 | High | - | [7] |
Experimental Protocol: Gas-Phase Hydrogenation
Materials:
-
Maleic Anhydride
-
Hydrogen gas
-
Supported metal catalyst (e.g., Cu/ZnO/Al₂O₃)
Procedure:
-
The hydrogenation is typically carried out in a fixed-bed reactor.
-
A gaseous feed of maleic anhydride and hydrogen is passed over the catalyst bed.
-
The reaction temperature is maintained between 150-400°C, and the pressure is typically in the range of 0.5-50 bar.[10]
-
The product stream, containing THF, GBL, and unreacted hydrogen, is cooled.
-
The liquid products are separated from the unreacted hydrogen, which is recycled back to the reactor.
-
The liquid product mixture is then purified by distillation to isolate THF.[3]
Caption: Reaction pathway for maleic anhydride hydrogenation to THF.
The Furfural Method: A Bio-Based Precursor Route
Historically, one of the earliest methods for industrial THF production involved the use of furfural, a platform chemical derived from lignocellulosic biomass such as corncobs.[3] While this method has been largely supplanted by petrochemical routes due to pollution concerns, the growing interest in renewable feedstocks has led to a re-evaluation and modernization of this process.[3][11]
Reaction Pathway
The conversion of furfural to THF is a two-step process:
-
Decarbonylation: Furfural is first decarbonylated to furan, typically over a palladium-based catalyst.[12]
-
Hydrogenation: The resulting furan is then catalytically hydrogenated to THF.[5][13]
The efficiency and selectivity of each step are highly dependent on the catalyst and reaction conditions.
Experimental Data
| Starting Material | Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |
| Furan | Palladous Oxide | 25-50 | ~7 | 90-93 | [5] |
| Furfural | 3% Pd/C | 200-220 | 30-35 | 20-40 (yield of THF) | [14][15] |
Experimental Protocol: Hydrogenation of Furan
Materials:
-
Furan
-
Palladous oxide catalyst
-
Hydrogen gas
Procedure:
-
In a pressure vessel suitable for catalytic reduction, place the furan and the palladous oxide catalyst.
-
Seal the apparatus and purge with hydrogen gas.
-
Apply an initial hydrogen pressure of approximately 7 atm.[5]
-
The reaction is exothermic and typically proceeds smoothly over 15-20 hours for larger scale reactions.[5]
-
Upon completion of hydrogen uptake, release the pressure and filter the reaction mixture to remove the catalyst.
-
The crude THF can be purified by distillation, with reported yields of 90-93%.[5]
Caption: Two-step conversion of furfural to tetrahydrofuran.
Other Synthetic Routes
Butadiene Oxidation
This process typically involves the oxidation of n-butane to maleic anhydride, which is then hydrogenated to THF, as commercialized by DuPont.[16] An alternative route involves the direct oxidation of 1,3-butadiene to furan, followed by hydrogenation. This direct oxidation can be achieved using a palladium-based catalyst system.[16]
Dichlorobutene Method
This method utilizes 1,4-dichlorobutene as a starting material. It undergoes hydrolysis to form butenediol, which is subsequently hydrogenated to butanediol and then cyclized to THF.[3]
Laboratory-Scale Synthesis from 1,4-Dihalobutanes
For laboratory applications, THF can be synthesized from 1,4-dihalobutanes, such as 1,4-dibromobutane. This typically involves a two-step process of hydrolysis to 1,4-butanediol followed by acid-catalyzed cyclization.[5]
Comparative Analysis
| Method | Feedstock | Key Advantages | Key Disadvantages | Economic Viability | Environmental Impact |
| BDO Dehydration | 1,4-Butanediol | High yield, mature technology, simple process | Relies on petrochemical-derived BDO | High | Moderate, concerns with corrosive acid catalysts |
| Maleic Anhydride Hydrogenation | Maleic Anhydride | Feedstock flexibility (from n-butane), co-product versatility | Complex multi-step process, catalyst deactivation | High | Moderate, depends on the source of maleic anhydride |
| Furfural Method | Furfural (from biomass) | Utilizes renewable feedstock | Historically associated with pollution, can have lower selectivity | Improving, dependent on furfural price | Potentially low, offers a "green" alternative |
| Butadiene Oxidation | n-Butane or Butadiene | Utilizes readily available petrochemical feedstocks | Can involve multiple steps and challenging separations | High | Moderate to high, dependent on the specific process |
| Bio-based Routes | Sugars, Succinic Acid | Renewable and sustainable | Technology is still developing, can be cost-intensive | Emerging, with potential for future competitiveness | Low, significant reduction in carbon footprint |
Future Outlook: The Rise of Bio-Based THF
The increasing demand for sustainable chemical processes is driving significant research into the production of THF from renewable resources.[2][11] Bio-based routes, starting from sugars, succinic acid, or furfural, offer a promising pathway to reduce the environmental footprint of THF production.[2][11][17] While currently, some of these processes may not be as economically competitive as their petrochemical counterparts, ongoing advancements in biocatalysis and catalytic conversion technologies are expected to enhance their viability.[17][18] Life cycle assessments have shown that bio-based solvents like 2-methyltetrahydrofuran (a THF derivative) can offer a significant reduction in life cycle emissions compared to conventionally produced THF.[19][20]
Conclusion
The choice of a synthesis method for tetrahydrofuran is a multifaceted decision that depends on factors such as the desired scale of production, feedstock availability, economic considerations, and environmental impact. The acid-catalyzed dehydration of 1,4-butanediol and the hydrogenation of maleic anhydride remain the dominant industrial processes due to their high efficiency and established infrastructure. However, the growing emphasis on sustainability is paving the way for innovative bio-based routes, with the furfural method and other biorefinery concepts poised to play an increasingly important role in the future of THF synthesis. For laboratory applications, methods like the dehydration of BDO or synthesis from 1,4-dihalobutanes offer convenient and high-yielding routes. This guide provides the foundational knowledge and practical insights to aid researchers and professionals in navigating the diverse landscape of THF synthesis.
References
-
Hunter, S. E., Ehrenberger, C. E., & Savage, P. E. (2006). Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration in High-Temperature Water. The Journal of Organic Chemistry, 71(16), 6229–6239. [Link]
-
Schlander, J. H., & Turek, T. (1999). Gas-Phase Hydrogenolysis of Dimethyl Maleate to 1,4-Butanediol and γ-Butyrolactone over Copper/Zinc Oxide Catalysts. Industrial & Engineering Chemistry Research, 38(5), 1875–1881. [Link]
-
Zhu, Y., Yang, J., Mei, F., Li, X., & Zhao, C. (2022). Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective. Green Chemistry, 24(17), 6450–6466. [Link]
- Zhu, Y., Yang, J., Mei, F., Li, X., & Zhao, C. (2022). Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective. Green Chemistry, 24(17), 6450-6466.
-
Slater, C. S., & Savelski, M. J. (2016). Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources. Journal of Environmental Science and Health, Part A, 51(5), 385–393. [Link]
- Slater, C. S., & Savelski, M. J. (2012). Pervaporation as a green drying process for tetrahydrofuran recovery in pharmaceutical synthesis. Journal of Environmental Science and Health, Part A, 47(12), 1856–1867.
- Li, X., et al. (2018). Conversion of furfural to tetrahydrofuran-derived secondary amines under mild conditions. Green Chemistry, 20(1), 108-113.
- A, A., et al. (2021). Techno-economic evaluation of a biorefinery to produce γ-valerolactone (GVL), 2-methyltetrahydrofuran (2-MTHF) and 5-hydroxymethylfurfural (5-HMF) from spruce. Bioresource Technology, 340, 125656.
- Zhu, Y., et al. (2021). Synthesis of bio-derived 1,4-butanediol by succinic acid esterification and hydrogenation over CuFeAl catalysts. Green Chemistry, 23(15), 5486-5496.
- Liu, Y., et al. (2019). Theoretical Study of the Mechanism of Furfural Conversion on the NiCuCu(111) Surface. ACS Omega, 4(7), 12344-12353.
- Zhu, Y., Yang, J., Mei, F., Li, X., & Zhao, C. (2022). Bio-based 1,4-butanediol and tetrahydrofuran synthesis: Perspectives. Green Chemistry, 24(17), 6450-6466.
- Council of Scientific & Industrial Research. (2014). Single step process for conversion of furfural to tetrahydrofuran. EP2951165B1.
- García-Herreros, C., et al. (2024). Life Cycle Sustainability Assessment for the Bioeconomy: The Case of the Production of Tramadol from 2-Methyltetrahydrofuran. ACS Sustainable Chemistry & Engineering.
- Council of Scientific & Industrial Research. (2014). Single step process for conversion of furfural to tetrahydrofuran. EP 2 951 165 B1.
- Ghuge, S. P., & Mahajani, S. M. (2017). Comparative Analysis of Extractive and Pressure Swing Distillation for Separation of THF-Water Separation. Chemical Engineering Transactions, 61, 1153-1158.
- Wang, Y., et al. (2017). Comparison of Conventional Extractive Distillation and Heat Integrated Extractive Distillation for Separating Tetrahydrofuran/Ethanol. Chemical Engineering & Process Technology, 8(4).
- Mangili, S., et al. (2015). Comparison of the Exergetic Performance and CO2 Emissions of Tetrahydrofuran-Water Separation Processes. Chemical Engineering Transactions, 45, 1369-1374.
- Li, H., et al. (2018). One-step Conversion of Furfural into 2-Methyltetrahydrofuran under Mild Conditions. ChemSusChem, 11(18), 3146-3151.
- Kappe, C. O., & Dallinger, D. (2012). Microwave assisted synthesis of tetrahydrofuran via acid catalyzed cyclodehydration of 1,4-butanediol. Green Chemistry, 14(3), 634-637.
- Shinde, S. B., et al. (2015). Production of tetrahydrofuran by dehydration of 1,4-butanediol using Amberlyst-15: Batch kinetics and batch reactive distillation.
- Lee, J. H., et al. (2008).
- Zhu, Y., Yang, J., Mei, F., Li, X., & Zhao, C. (2022). Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective. Green Chemistry, 24(17), 6450-6466.
- Lange, J. P., et al. (2020). Furfural to 1,4-Butanediol/Tetrahydrofuran – A Detailed Catalyst and Process Design. ChemSusChem, 13(19), 5329-5337.
- BASF Aktiengesellschaft. (2008). Selective preparation of tetrahydrofuran by hydrogenation of maleic anhydride. US20080097112A1.
- Chang, J. R., et al. (2014). Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium.
- Seide, G., et al. (2021).
- Starr, D., & Hixon, R. M. (1943). Tetrahydrofuran. Organic Syntheses, 23, 90.
- Vertex AI Search. (2019). 5 production methods of THF.
- E. I. Du Pont De Nemours and Company. (1981).
- BASF. (n.d.). BASF and Acetylene – 70 Years of Reppe Chemistry – Long-Standing Reliability and Promising Future.
- Gholami, Z., & Tiyouri, A. (2014). Hydrogenation of maleic anhydride to tetrahydrofuran using bifunctional catalysts. Journal of the Taiwan Institute of Chemical Engineers, 45(5), 2378–2384.
- Kim, M. J., et al. (2013). Liquid Hydrogenation of Maleic Anhydride with Pd/C Catalyst at Low Pressure and Temperature in Batch Reactor. Journal of Nanoscience and Nanotechnology, 13(11), 7484-7488.
-
Johnson Matthey Davy Technologies. (n.d.). Butanediol & CoProducts. Retrieved from [Link]
- Texaco Development Corp. (1990). The vapor-phase hydrogenation maleic anhydride prepares tetrahydrofuran (THF) and r-J lactone. CN1034541A.
- Texaco Inc. (1991). Vapor-phase hydrogenation of maleic anhydride to tetrahydrofuran and gamma-butyrolactone. US5072009A.
Sources
- 1. Economics of THF Production Processes | PDF [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Furfural to 1,4-Butanediol/Tetrahydrofuran - A Detailed Catalyst and Process Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. intratec.us [intratec.us]
- 6. aidic.it [aidic.it]
- 7. imarcgroup.com [imarcgroup.com]
- 8. Energy and Techno-Economic Analysis of Bio-Based and Low-Carbon Chemicals and Fuels Production Processes (Conference) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. US20080097112A1 - Selective preparation of tetrahydrofuran by hydrogenation of maleic anhydride - Google Patents [patents.google.com]
- 11. cdn.intratec.us [cdn.intratec.us]
- 12. worldscientific.com [worldscientific.com]
- 13. US7465816B2 - Production of tetrahydrofuran from 1,4-butanediol - Google Patents [patents.google.com]
- 14. EP2951165B1 - Single step process for conversion of furfural to tetrahydrofuran - Google Patents [patents.google.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. (PDF) Techno-Economic Analysis of Biobased Chemicals [research.amanote.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Researcher's Comparative Guide to the Stereochemical Validation of (S)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate
Introduction: The Criticality of Chirality in Modern Drug Development
In the landscape of pharmaceutical synthesis, chiral building blocks are indispensable for constructing enantiomerically pure active pharmaceutical ingredients (APIs).[1][2][3] The three-dimensional arrangement of atoms in a drug molecule is paramount, as different enantiomers can exhibit widely varying pharmacological and toxicological profiles.[4][5] A tragic historical example is thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscoring the grave importance of stereochemical control.[5]
(S)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate (S-THT) is a key chiral intermediate used in the synthesis of numerous pharmaceuticals. Its defined stereocenter is often transferred to the final API, making the verification of its absolute configuration and enantiomeric purity a non-negotiable step in quality control and regulatory compliance. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive stereochemical validation of S-THT, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Validation Challenge: An Orthogonal Approach is Non-Negotiable
Relying on a single analytical method for stereochemical validation is a risky proposition. A robust, self-validating system requires the use of multiple, complementary techniques. Each method examines the molecule's chiral properties from a different angle, and their collective agreement provides the highest level of confidence in the material's quality. This guide will focus on a tripartite validation strategy employing:
-
Chiral High-Performance Liquid Chromatography (HPLC): For quantitative determination of enantiomeric excess (e.e.).
-
Polarimetry: To measure the specific optical rotation, a bulk chiroptical property.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent to induce diastereomeric environments for qualitative and quantitative analysis.
This multi-faceted approach ensures that the assigned stereochemistry is not only accurate but also robustly defended.
Comparative Analysis of Validation Techniques
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC is the gold standard for determining enantiomeric purity.[6] The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic or enantiomerically enriched compound. This differential interaction results in different retention times, allowing for their separation and quantification. For S-THT, polysaccharide-based CSPs are particularly effective due to their complex three-dimensional structures which create numerous chiral recognition sites.
Causality of Experimental Choices: The choice of a coated polysaccharide-based column like Daicel's Chiralpak® series is deliberate. These phases are known for their broad applicability and excellent resolving power for a wide range of chiral compounds, including cyclic ethers and sulfonates. The normal-phase mobile system (e.g., hexane/isopropanol) is chosen to maximize the hydrogen bonding and dipole-dipole interactions between the analyte and the CSP, which are crucial for effective chiral recognition.
Experimental Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination
-
Column: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (or equivalent polysaccharide-based CSP).
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation:
-
Standard (S)-THT: Dissolve 1 mg of the reference standard in 1 mL of the mobile phase.
-
Alternative ((R)-THT): Dissolve 1 mg of the (R)-enantiomer standard in 1 mL of the mobile phase.
-
Racemic THT: Dissolve 1 mg of racemic Tetrahydrofuran-3-yl 4-methylbenzenesulfonate in 1 mL of the mobile phase.
-
Test Sample: Dissolve 1 mg of the batch to be tested in 1 mL of the mobile phase.
-
-
Injection Volume: 10 µL.
-
Procedure: Inject the racemic standard first to establish the retention times for both the (R) and (S) enantiomers and to confirm system suitability (resolution > 1.5). Subsequently, inject the individual enantiomer standards and the test sample.
-
Calculation of Enantiomeric Excess (% e.e.): % e.e. = [ (AreaS - AreaR) / (AreaS + AreaR) ] * 100
Data Presentation: Comparative HPLC Results
| Sample | Retention Time (S)-THT (min) | Peak Area (S)-THT (%) | Retention Time (R)-THT (min) | Peak Area (R)-THT (%) | Enantiomeric Excess (% e.e.) |
| Racemic Standard | ~ 12.5 | 50.1 | ~ 14.8 | 49.9 | 0.2 |
| (S)-THT Standard | 12.6 | > 99.9 | - | < 0.1 | > 99.8 |
| (R)-THT Standard | - | < 0.1 | 14.9 | > 99.9 | > 99.8 (for R) |
| Test Batch | 12.5 | 99.85 | 14.8 | 0.15 | 99.7 |
Note: Retention times are illustrative and may vary based on the specific system and column.
Polarimetry
Principle: Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This is a fundamental physical property of a chiral molecule known as optical activity. The direction (+, dextrorotatory or -, levorotatory) and magnitude of the rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, wavelength). For S-THT, the literature and supplier data indicate a positive (+) optical rotation.[7]
Causality of Experimental Choices: The specific rotation is a bulk property, meaning it reflects the net rotation of the entire sample. While not as precise as HPLC for quantifying high levels of enantiomeric purity, it serves as an excellent and rapid confirmatory test. A result that is positive and falls within the expected range provides strong evidence that the (S)-enantiomer is indeed the major component. Methanol is a common solvent choice due to its polarity and ability to dissolve the analyte without interfering with the measurement.
Experimental Protocol: Measurement of Specific Optical Rotation
-
Instrument: Calibrated Polarimeter.
-
Light Source: Sodium D-line (589 nm).
-
Temperature: 20 °C.
-
Sample Cell: 1 dm path length.
-
Solvent: Methanol (HPLC grade).
-
Sample Preparation: Accurately weigh approximately 250 mg of the test sample and dissolve it in methanol in a 25 mL volumetric flask. This creates a concentration (c) of approximately 1 g/100mL.
-
Procedure:
-
Calibrate the instrument with the pure solvent (blank).
-
Measure the observed rotation (α) of the sample solution.
-
Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where:
-
l = path length in dm
-
c = concentration in g/100mL
-
-
Data Presentation: Comparative Polarimetry Results
| Sample | Expected Specific Rotation [α]D20 (c=1, MeOH) | Observed Specific Rotation [α]D20 | Conclusion |
| (S)-THT | +4.0 to +6.0 °[8] | +5.2 ° | Conforms to (S)-enantiomer |
| (R)-THT | -4.0 to -6.0 ° (expected)[9] | -5.1 ° | Conforms to (R)-enantiomer |
| Racemic THT | 0 ° | -0.05 ° | Conforms to racemic mixture |
NMR Spectroscopy with a Chiral Solvating Agent (CSA)
Principle: In a standard achiral solvent (like CDCl₃), the NMR spectra of two enantiomers are identical. However, by adding a chiral solvating agent (CSA), transient, diastereomeric complexes are formed.[10] These complexes have different magnetic environments, leading to the separation of specific proton or carbon signals in the NMR spectrum.[11][12] This phenomenon allows for the direct observation and, in some cases, quantification of both enantiomers in a single sample.
Causality of Experimental Choices: (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol is an effective CSA for alcohols and their derivatives. It forms hydrogen bonds with the oxygen atoms in the tetrahydrofuran and sulfonate groups of THT. The large, anisotropic anthracene ring of the CSA induces significant chemical shift differences in the protons of the (R)- and (S)-THT enantiomers that are in close proximity to the binding site, particularly the proton at the chiral C3 position.
Experimental Protocol: 1H NMR with Chiral Solvating Agent
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Chiral Solvating Agent (CSA): (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol.
-
Sample Preparation:
-
Dissolve ~10 mg of the THT sample (racemic or test batch) in 0.6 mL of CDCl₃.
-
Acquire a standard 1H NMR spectrum.
-
Add 1.5 to 2.0 molar equivalents of the CSA to the NMR tube.
-
Mix thoroughly and acquire a second 1H NMR spectrum.
-
-
Analysis: Compare the two spectra. Focus on the multiplet corresponding to the proton at the C3 position (H-3), which is directly attached to the tosylate group. In the presence of the CSA, this signal should split into two distinct signals for the racemic sample, representing the (R)- and (S)-enantiomers. For an enantiomerically pure sample, only one of these signals should be visible.
Data Presentation: Comparative NMR Results
| Sample | Proton Signal of Interest | Chemical Shift (δ) in CDCl₃ | Chemical Shift (δ) in CDCl₃ + CSA | Observation |
| Racemic THT | H-3 (methine proton) | ~ 5.20 ppm (multiplet) | Two multiplets at ~5.25 and ~5.28 ppm | Signal splitting confirms presence of both enantiomers. |
| (S)-THT Test Batch | H-3 (methine proton) | ~ 5.20 ppm (multiplet) | One major multiplet at ~5.25 ppm | No significant signal observed at ~5.28 ppm, confirming high enantiomeric purity. |
Visualization of Workflows and Principles
Overall Stereochemical Validation Workflow
This diagram illustrates the logical flow for validating a batch of (S)-THT, emphasizing the use of orthogonal methods for a conclusive result.
Caption: Workflow for the orthogonal validation of (S)-THT.
Principle of Chiral HPLC Separation
This diagram illustrates how enantiomers are separated on a chiral stationary phase.
Sources
- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 2. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 3. Chiral Building Blocks Selection - Enamine [enamine.net]
- 4. nbinno.com [nbinno.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. (R)-Tetrahydrofuran-3-yl 4-Methylbenzenesulfonate | 219823-47-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. GSRS [precision.fda.gov]
- 10. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tetrahydrofuran-3-yl 4-methylbenzenesulfonate
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Tetrahydrofuran-3-yl 4-methylbenzenesulfonate (CAS No: 219823-47-9). As a tosylate ester, this compound possesses specific chemical properties that necessitate rigorous adherence to safety and disposal procedures to protect laboratory personnel and the environment. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a culture of safety and compliance in your laboratory.
Compound Profile and Hazard Analysis
This compound is an organic compound featuring a tetrahydrofuran (THF) ring linked to a tosylate group. The tosylate functional group is an excellent leaving group in nucleophilic substitution reactions, a property that makes it a valuable synthetic intermediate.[1][2] However, this reactivity also contributes to its hazardous nature. The compound is a solid, often a white to light yellow powder or crystal.[3]
A thorough risk assessment is the foundation of safe chemical handling. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[4][5][6] |
| Skin Irritation | H315 | Causes skin irritation.[3][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[3][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[4][5] |
The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[7] The irritant nature of the compound necessitates stringent controls to prevent contact.
Regulatory Framework: Adherence to Compliance
The disposal of this compound is governed by federal, state, and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[8] This compound must be managed as hazardous waste. It is illegal and unsafe to dispose of this chemical down the drain or in regular solid waste.[9][10] All waste must be collected, labeled, and transferred to a licensed hazardous waste disposal facility.
Essential Safety: PPE and Engineering Controls
Before handling or preparing for disposal, ensure all safety measures are in place.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent exposure.[11][12]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield for comprehensive protection against splashes.[13]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves for tears or punctures before use and dispose of contaminated gloves in accordance with applicable laws.[6][14][15]
-
Body Protection: A fully buttoned laboratory coat is mandatory.[7] For larger quantities or in case of a significant spill, a chemically resistant apron or coveralls may be necessary.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[16][17] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[11]
Engineering Controls
-
Ventilation: Work exclusively in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Safety Equipment: Ensure unobstructed access to an emergency eyewash station and a safety shower.[16][18] A chemical spill kit should be readily available.
Step-by-Step Disposal Protocol
This protocol ensures that waste is handled safely from the point of generation to its final collection.
Step 1: Segregation Immediately segregate waste this compound from all other waste streams. This includes separating it from non-hazardous trash, other organic waste, and aqueous waste to prevent dangerous reactions.
Step 2: Containerization
-
Place the waste material into a dedicated, chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.
-
The container must be clean, dry, and in good condition. Never use a container that previously held an incompatible chemical.
-
Do not fill the container beyond 90% of its capacity to allow for expansion.[10]
Step 3: Labeling Proper labeling is a critical safety control. Affix a completed hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Irritant," "Toxic")
-
The date of accumulation
Step 4: Temporary Storage
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.[7]
-
This area should be well-ventilated, away from heat or ignition sources, and have secondary containment to capture any potential leaks.
-
Ensure the storage location is inaccessible to unauthorized personnel.
Step 5: Disposal Logistics
-
Maintain a detailed log of all waste generated, including the amount and date.[7]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[19] Do not attempt to transport hazardous waste yourself without proper certification.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is vital.
Spill Response
-
Evacuate: Clear the immediate area of all personnel.[7]
-
Ventilate: Increase ventilation to the area, ensuring fume hood sashes are closed if safe to do so.[7]
-
Contain: For small spills (<100 mL), trained personnel wearing appropriate PPE can use an inert absorbent material like vermiculite, sand, or cat litter to contain the spill.[6] Avoid raising dust.[7]
-
Collect: Carefully scoop the absorbent material and spilled chemical into a container, which must then be sealed, labeled as hazardous waste, and disposed of according to the protocol above.[6][9]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, followed by a water rinse.[7] Collect all cleaning materials as hazardous waste.
-
Large Spills: For spills larger than 100 mL or any spill outside of a fume hood, evacuate the laboratory immediately, close the doors, and contact your institution's emergency response team or local fire department.[9][16]
Exposure Response
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention if irritation persists.[3][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
The Science of Disposal: Why Incineration?
The standard and most environmentally sound disposal method for organosulfur compounds like this tosylate is high-temperature incineration in a specialized hazardous waste facility.[20]
The rationale is based on thermal decomposition. Incineration breaks down the complex organic molecule into simpler, more stable compounds, primarily carbon dioxide (CO₂) and water (H₂O).[20] The sulfur within the molecule is oxidized to sulfur oxides (SOₓ).[20] These acidic gases are then removed from the incinerator's exhaust stream by "scrubbers," which are air pollution control devices that use a basic substance to neutralize the SOₓ before it can be released into the atmosphere and contribute to acid rain.[21]
Disposal via landfill is not appropriate for this type of chemical due to its potential reactivity and the possibility of it leaching into the soil and groundwater. Chemical neutralization in the lab is also not recommended without specific, validated procedures due to the potential for hazardous reactions and byproducts.
Workflow for Disposal
Below is a diagram outlining the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal and Spill Response Workflow.
References
-
Essential Safety and Disposal Procedures for INCB059872 Tosylate . Benchchem. 7
-
(R)-Tetrahydrofuran-3-yl 4-Methylbenzenesulfonate | 219823-47-9 . TCI Chemicals. 3
-
This compound, (3R)- | C11H14O4S | CID 11149197 . PubChem. 4
-
Tetrahydrofuran . EHS. 9
-
Standard Operating Procedure: Tetrahydrofuran . UCM-EH&S. 16
-
Essential Guide to the Safe Disposal of AMG-222 Tosylate . Benchchem. 17
-
(3R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, 99% | 219823-47-9 . J&K Scientific. 5
-
Safety Data Sheet - (R)-TETRAHYDROFURAN-3-YL 4-METHYLBENZENESULFONATE . CymitQuimica. 6
-
Tetrahydrofuran (THF) - Standard Operating Procedure . University of California, Santa Barbara. 18
-
Standard Operating Procedure for the use of Tetrahydrofuran . Western Carolina University. 22
-
Tosylates And Mesylates . Master Organic Chemistry. 1
-
(3R)-Tetrahydro-3-furanyl-4-methylbenzenesulphonate | 219823-47-9 . Pharmaffiliates. 23
-
Tetrahydrofuran (THF) - Standard Operating Procedure . University of Michigan-Dearborn. 19
-
Personal Protective Equipment (PPE) . CHEMM. 11
-
REMOVAL OF REFRACTORY ORGANIC SULFUR COMPOUNDS IN FOSSIL FUELS USING MOF SORBENTS . Global NEST Journal. 21
-
Incineration Processes and Environmental Releases . National Center for Biotechnology Information. 20
-
Recommended PPE to handle chemicals . Bernardo Ecenarro. 14
-
Examples of PPE for Various Dangerous Goods Classes . Storemasta. 12
-
Handling Chemicals in Industrial Sites: The Safest PPE and Respirators . Parcil Safety. 13
-
Personal Protective Equipment (PPE) . University of Tennessee Knoxville. 15
-
Mesylates and Tosylates with Practice Problems . Chemistry Steps. 2
-
Resource Conservation and Recovery Act (RCRA) Regulations . US EPA. 8
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . US EPA. 24
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. 10
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. (R)-Tetrahydrofuran-3-yl 4-Methylbenzenesulfonate | 219823-47-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound, (3R)- | C11H14O4S | CID 11149197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epa.gov [epa.gov]
- 9. usu.edu [usu.edu]
- 10. ethz.ch [ethz.ch]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. blog.storemasta.com.au [blog.storemasta.com.au]
- 13. parcilsafety.com [parcilsafety.com]
- 14. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 15. ehs.utk.edu [ehs.utk.edu]
- 16. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 19. umdearborn.edu [umdearborn.edu]
- 20. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. journal.gnest.org [journal.gnest.org]
- 22. wcu.edu [wcu.edu]
- 23. pharmaffiliates.com [pharmaffiliates.com]
- 24. epa.gov [epa.gov]
A Researcher's Guide to Handling Tetrahydrofuran-3-yl 4-methylbenzenesulfonate: Essential Safety Protocols
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Tetrahydrofuran-3-yl 4-methylbenzenesulfonate (CAS No. for (R)-enantiomer: 219823-47-9). The focus is on implementing rigorous personal protective equipment (PPE) protocols and handling procedures to mitigate the risks associated with this compound. Our approach is grounded in established safety principles, synthesizing technical data with practical, field-proven insights to ensure a self-validating system of laboratory safety.
Immediate Safety Briefing: Understanding the Core Risks
This compound is classified with several GHS hazard statements that demand immediate attention.[1][2] It is harmful if swallowed, in contact with skin, or inhaled, and causes significant skin, eye, and respiratory irritation.[1][2][3]
However, the primary concern extends beyond these immediate irritant properties. As a tosylate, this compound is a sulfonate ester. Sulfonate esters are a class of potent alkylating agents, which means they have the potential to react with biological macromolecules like DNA.[4][5] This reactivity is the basis for their classification as potentially carcinogenic and mutagenic.[5][6][7] Therefore, all handling procedures must be designed to prevent any direct contact and minimize exposure to the lowest reasonably achievable level.
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Hazard Code | Description of Risk | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if ingested. | [1][2] |
| Acute Toxicity, Dermal | H312 | Harmful if absorbed through the skin. | [2] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. | [2] |
| Skin Irritation | H315 | Causes significant skin irritation upon contact. | [1][3] |
| Serious Eye Irritation | H319 | Causes serious, potentially damaging, eye irritation. | [1][3] |
| Respiratory Irritation | H335 | May cause irritation to the respiratory tract. | [1] |
| Implicit Hazard | N/A | As a sulfonate ester (tosylate), it is a potential alkylating agent and should be handled as a suspect carcinogen. | [4][5] |
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory. The selection of specific equipment must account for the compound's dual nature as both a direct irritant and a potent potential alkylating agent.
Hand Protection: The Critical Barrier
Standard laboratory gloves are insufficient. The tetrahydrofuran (THF) moiety of the molecule suggests that it can permeate common glove materials rapidly. Standard nitrile gloves, for instance, are permeated by THF in less than one minute.[8][9] Given the H312 classification ("Harmful in contact with skin"), selecting the correct gloves is the most critical step in preventing systemic exposure.
Recommended Practice: Double Gloving Always wear two pairs of gloves. This practice, recommended for handling hazardous drugs, provides a significant safety margin.[10]
-
Inner Glove: A standard nitrile glove.
-
Outer Glove: A glove with high resistance to both the sulfonate ester and the THF component.
Table 2: Recommended Outer Glove Materials
| Glove Material | Splash Protection Rating | Recommended Use | Source(s) |
| Multi-layer Laminate (e.g., Silver Shield/4H) | Excellent | Recommended for all handling, including large quantities and spill cleanup. | [8][9] |
| Butyl Rubber | Good | Suitable for routine handling of small quantities. Offers good resistance to esters and ketones. | [8][11] |
| Polyvinyl Alcohol (PVA) | Good | Provides good protection but is water-soluble and will degrade with aqueous solutions. Not for general use if water is present. | [8] |
| Neoprene | Fair to Poor | Offers better resistance than nitrile or latex but should only be considered for very brief, incidental contact. | [11] |
| Nitrile | Not Recommended | Do not use as primary chemical barrier. Breakthrough time is extremely short. | [8][9][12] |
Procedure for Glove Use:
-
Inspect gloves for any signs of degradation or puncture before use.[13]
-
Don the inner nitrile glove.
-
Don the appropriate outer glove (e.g., Butyl rubber or Silver Shield).
-
If the outer glove comes into contact with the chemical, remove both pairs immediately using proper technique to avoid skin contact.[14]
-
Dispose of contaminated gloves as hazardous waste.
-
Wash hands thoroughly with soap and water after completing work and removing gloves.[2][3]
Eye and Face Protection
Because this compound causes serious eye irritation (H319), robust eye protection is non-negotiable.[1][3]
-
Minimum Requirement: ANSI/ISEA Z87.1-approved safety goggles that provide a full seal around the eyes are mandatory for all operations, including handling sealed containers.[8][14] Standard safety glasses with side shields are inadequate.
-
Splash Hazard: When handling solutions, performing transfers, or in any situation where splashing is possible, a full-face shield must be worn in addition to safety goggles.[8][13]
Body Protection
A standard cotton lab coat is insufficient as it can absorb chemicals, holding them against the skin.
-
Routine Handling: Wear a clean, buttoned laboratory coat. Long pants and closed-toe, closed-heel shoes are required at all times.[14][15]
-
Increased Risk Operations: For weighing larger quantities (>1g) or during procedures with a higher risk of contamination, a disposable, poly-coated, solid-front gown with knit cuffs is required.[10] This provides a liquid-resistant barrier.
Respiratory Protection
All work with this compound must be performed within a certified chemical fume hood to control exposure to dust and potential vapors.[2][14]
-
Standard Operations: A properly functioning chemical fume hood provides adequate respiratory protection. Keep the sash at the lowest practical height.
-
Emergency or Maintenance: If a fume hood is not available or in the event of a large spill, respiratory protection is required. A full-face respirator with multi-purpose combination (US) or type AXBEK (EN 14387) respirator cartridges should be used.[13][14] All users must be properly fit-tested and trained in respirator use.
Operational Workflow: From Preparation to Disposal
A systematic workflow minimizes the risk of exposure and contamination. The following diagram and steps outline a safe handling process.
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area within a chemical fume hood for the procedure.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary equipment (spatulas, glassware, waste containers) before handling the chemical.
-
Don all required PPE as described in Section 2.
-
-
Weighing and Transferring:
-
Perform all manipulations of the solid compound deep within the fume hood.
-
Use a micro-spatula to carefully transfer the solid from the reagent bottle to a tared vial or creased weigh paper. Avoid creating dust.
-
To transfer to glassware, use a powder funnel. Gently tap the paper or vial to transfer the solid.
-
Immediately close the primary reagent container.
-
-
Post-Handling Decontamination:
-
Thoroughly decontaminate any non-disposable equipment (like spatulas) that came into contact with the chemical. Rinse with an appropriate solvent into a designated hazardous waste container.
-
Wipe down the work surface inside the fume hood with a towel dampened with an appropriate solvent, followed by soap and water.
-
Dispose of all contaminated disposables (weigh paper, absorbent pads, outer gloves) into a clearly labeled, sealed hazardous waste bag or container.[2]
-
Emergency Procedures: Spill and Exposure Response
Minor Spill (Solid, <1g, inside a fume hood):
-
Ensure PPE is intact. Alert others in the lab.
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent aerosolization.[2]
-
Carefully sweep the material into a closable, labeled container for hazardous waste disposal.
-
Decontaminate the area using the procedure described in section 3.
Major Spill or Any Spill Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without assistance and guidance from trained emergency personnel.
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and outer gloves. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[2][3]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[2]
Waste Disposal
All waste streams containing this compound, including contaminated PPE, spill cleanup materials, and residual chemical, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled container. Do not mix with general lab trash.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Follow all institutional, local, and federal regulations for hazardous waste disposal.[2][16]
References
-
PubChem. (n.d.). This compound, (3R)-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Michigan-Dearborn. (n.d.). Tetrahydrofuran (THF). EHS. Retrieved from [Link]
-
University of California. (2012). Tetrahydrofuran (THF) - Standard Operating Procedure. Retrieved from [Link]
-
Princeton University. (2021). Tetrahydrofuran. Environmental Health & Safety. Retrieved from [Link]
-
University of California, Merced. (2012). Standard Operating Procedure: Tetrahydrofuran. Environmental Health and Safety. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
PubChem. (n.d.). (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]
-
precisionFDA. (n.d.). This compound, (3R)-. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (3R)-Tetrahydro-3-furanyl-4-methylbenzenesulphonate. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
University of California, Irvine. (2007). Lessons Learned Memo: Explosion in a Chemistry Research Lab. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Tetrahydrofuran. Retrieved from [Link]
-
Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Science Interactive. (2013). Safety Data Sheet: Tetrahydrofuran, Stabilized. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy. Retrieved from [Link]
-
Oncology Nursing Society. (2020). Safe Handling of Hazardous Drugs. Retrieved from [Link]
-
University of Missouri. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
-
GV Health. (2022, May 4). Chemical Spills: How to safely contain & remove. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
-
Product Quality Research Institute (PQRI). (n.d.). Sulfonate Esters - How Real is the Risk?. Retrieved from [Link]
-
University of Missouri. (n.d.). Ansell Chemical Resistance Glove Chart. Environmental Health and Safety. Retrieved from [Link]
-
University of Pennsylvania. (2019). Nitrile Glove Chemical-Compatibility Reference. EHRS. Retrieved from [Link]
-
University of Nebraska-Lincoln. (n.d.). Chemical Resistance of Gloves. Environmental Health and Safety. Retrieved from [Link]
-
Product Quality Research Institute (PQRI). (n.d.). Sulfonate Esters – How Real is the Risk? (Presentation). Retrieved from [Link]
-
Scully, S. S., & Anslyn, E. V. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Tetrahedron, 66(33), 6433–6439. Retrieved from [Link]
-
Novatia, LLC. (2010). A Detailed Kinetic and Mechanistic Study of the Reaction of Methanesulfonic Acid with Methanol and Ethanol. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. Retrieved from [Link]
Sources
- 1. This compound, (3R)- | C11H14O4S | CID 11149197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. (R)-Tetrahydrofuran-3-yl 4-Methylbenzenesulfonate | 219823-47-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. umdearborn.edu [umdearborn.edu]
- 9. usu.edu [usu.edu]
- 10. covid19.dkbmed.com [covid19.dkbmed.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 15. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 16. scienceinteractive.com [scienceinteractive.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


